Product packaging for n,n-Bis(2-furylmethyl)amine(Cat. No.:CAS No. 18240-50-1)

n,n-Bis(2-furylmethyl)amine

Cat. No.: B102952
CAS No.: 18240-50-1
M. Wt: 177.2 g/mol
InChI Key: LGTHRBXRBOVOKE-UHFFFAOYSA-N
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Description

N,n-Bis(2-furylmethyl)amine is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B102952 n,n-Bis(2-furylmethyl)amine CAS No. 18240-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-2-yl)-N-(furan-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6,11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTHRBXRBOVOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339602
Record name n,n-bis(2-furylmethyl)amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18240-50-1
Record name N-(2-Furanylmethyl)-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18240-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n,n-bis(2-furylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of N,N-Bis(2-furylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-furylmethyl)amine, a secondary amine featuring two furan moieties, holds significant interest within medicinal chemistry and materials science due to the versatile reactivity of the furan ring system. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectroscopic characterization of this compound. Detailed experimental protocols, data tables for easy comparison of properties, and visualizations of synthetic pathways are presented to facilitate its application in research and development.

Introduction

The furan scaffold is a privileged structure in numerous biologically active compounds and functional materials. This compound, also known as difurfurylamine, combines the chemical reactivity of a secondary amine with the unique electronic and structural characteristics of the furan ring. This makes it a valuable building block for the synthesis of more complex molecules, including potential drug candidates, ligands for catalysis, and novel polymers. Understanding its synthesis and properties is crucial for its effective utilization in these applications.

Synthesis of this compound

The primary route for the synthesis of this compound is through the reductive amination of furfural, a readily available platform chemical derived from biomass. This process can be conceptualized as a one-pot reaction involving the initial formation of furfurylamine, which then reacts with another molecule of furfural to form an imine intermediate, followed by reduction to the target secondary amine.

A plausible and efficient method involves the use of formamide and formic acid, which act as both the amine source and the reducing agent, often under microwave irradiation to accelerate the reaction. This approach is related to the Leuckart-Wallach and Eschweiler-Clarke reactions.[1][2]

Proposed Synthetic Pathway:

Synthesis_of_NN_Bis_2_furylmethyl_amine Furfural1 Furfural Furfurylamine Furfurylamine Furfural1->Furfurylamine Reductive Amination (Formamide/Formic Acid) Furfural2 Furfural Imine N-Furfurylidenefurfurylamine (Imine Intermediate) Furfural2->Imine Formamide Formamide (HCONH₂) FormicAcid Formic Acid (HCOOH) Furfurylamine->Imine Condensation Product This compound Imine->Product Reduction (Formic Acid) Experimental_Workflow A Mix Reactants: Furfural, Formamide, Formic Acid B Microwave Irradiation (180°C, 3-5 min) A->B C Work-up: DCM extraction, NaHCO₃ wash B->C D Drying and Filtration C->D E Solvent Evaporation D->E F Column Chromatography E->F G Characterization (NMR, IR, MS) F->G Mass_Spec_Fragmentation M [M]⁺˙ m/z = 177 F1 [C₅H₅O]⁺ m/z = 81 (Furfuryl cation) M->F1 α-cleavage F2 [C₅H₆NO]⁺ m/z = 96 M->F2 α-cleavage

References

Characterization of N,N-Bis(2-furylmethyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-furylmethyl)amine, also known as difurfurylamine, is a secondary amine featuring two furan moieties. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance in pharmaceutical development. Spectroscopic data, including predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, are presented to aid in its identification and analysis. The document also highlights its role as an impurity in the synthesis of the diuretic drug Furosemide, providing a critical context for drug development professionals.

Chemical and Physical Properties

This compound is a stable compound under standard conditions.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₂[2]
Molecular Weight 177.20 g/mol [2]
CAS Number 18240-50-1[3]
Appearance Colorless liquid (predicted)
Density 1.126 g/cm³[1]
Boiling Point 248.7 °C at 760 mmHg
Flash Point 104.2 °C[1]
LogP (Predicted) 1.74
Topological Polar Surface Area 38.3 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]

Synthesis

The primary route for the synthesis of this compound is the reductive amination of furfural with furfurylamine. This reaction involves the formation of an imine intermediate, which is subsequently reduced to the secondary amine.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on common reductive amination methods for furan derivatives.[4][5][6]

Materials:

  • Furfural

  • Furfurylamine

  • Catalyst (e.g., Raney Nickel, Palladium on Carbon)

  • Hydrogen gas (H₂)

  • Solvent (e.g., Methanol, Ethanol)

  • Reaction vessel (e.g., Parr hydrogenator or similar high-pressure reactor)

Procedure:

  • In a high-pressure reaction vessel, dissolve furfural (1.0 equivalent) and furfurylamine (1.0 equivalent) in a suitable solvent (e.g., methanol).

  • Add the hydrogenation catalyst (e.g., 5 mol% Pd/C or a slurry of Raney Ni).

  • Seal the reaction vessel and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 MPa).

  • Heat the reaction mixture to the desired temperature (e.g., 80-130 °C) with vigorous stirring.[7]

  • Monitor the reaction progress by techniques such as TLC or GC-MS until the starting materials are consumed.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

G Furfural Furfural Imine Imine Intermediate Furfural->Imine + Furfurylamine - H₂O Furfurylamine Furfurylamine Furfurylamine->Imine Product This compound Imine->Product + H₂ Catalyst

Caption: Synthesis of this compound.

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for this compound based on the analysis of its structural components and data from related furan derivatives.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals for the furan ring protons and the methylene protons adjacent to the nitrogen atom. The amine proton signal is expected to be a broad singlet.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.4dd2HH-5 (furan)
~6.3dd2HH-4 (furan)
~6.2d2HH-3 (furan)
~3.7s4H-CH₂-
variablebr s1H-NH-
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show signals for the furan ring carbons and the methylene carbons. The chemical shifts are influenced by the electronegativity of the oxygen and nitrogen atoms.

Chemical Shift (δ) ppmAssignment
~152C-2 (furan)
~142C-5 (furan)
~110C-4 (furan)
~107C-3 (furan)
~45-CH₂-
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the secondary amine, as well as vibrations associated with the furan ring.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Weak-MediumN-H stretch (secondary amine)[8]
3100 - 3150MediumC-H stretch (furan ring)
2850 - 2960MediumC-H stretch (methylene)
~1500, ~1400, ~1015StrongC=C and C-O-C stretches (furan ring)
1000 - 1250MediumC-N stretch (aliphatic amine)[9]
650 - 900BroadN-H wag (secondary amine)[9]
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak at m/z = 177. The fragmentation pattern would likely involve the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable furfuryl cation or related fragments.

m/zProposed Fragment
177[M]⁺ (Molecular Ion)
96[C₅H₄O-CH₂-NH]⁺
81[C₅H₅O]⁺ (Furfuryl cation)

Relevance in Drug Development

While this compound itself is not marketed as a therapeutic agent, its structural components, particularly the furfurylamine moiety, are present in several pharmaceutical compounds. Notably, it is identified as an impurity in the synthesis of Furosemide, a potent loop diuretic used to treat edema and hypertension.[3][10]

Furosemide Synthesis and the Role of Furfurylamine Derivatives

The synthesis of Furosemide typically involves the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine.[11][12][13] The presence of this compound as an impurity suggests a potential side reaction where furfurylamine reacts with a furfuryl-containing intermediate or that the starting furfurylamine contains this dimer as an impurity. Understanding the formation and characterization of such impurities is crucial for ensuring the purity and safety of the final active pharmaceutical ingredient (API).

G cluster_0 Furosemide Synthesis cluster_1 Impurity Formation 2,4-Dichloro-5-sulfamoylbenzoic acid 2,4-Dichloro-5-sulfamoylbenzoic acid Furosemide Furosemide 2,4-Dichloro-5-sulfamoylbenzoic acid->Furosemide Condensation Furfurylamine Furfurylamine Furfurylamine->Furosemide This compound This compound Furfurylamine->this compound Side Reaction / Starting Material Impurity

Caption: Role of furfurylamine derivatives in Furosemide synthesis.

Conclusion

This compound is a furan-containing secondary amine with well-defined chemical and physical properties. Its synthesis is readily achievable through reductive amination. While not a drug itself, its structural relationship to key pharmaceutical intermediates, such as those used in the synthesis of Furosemide, makes its characterization essential for drug development professionals focused on purity and process optimization. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this and related furan derivatives.

References

An In-depth Technical Guide on the Chemical Structure and Analysis of n,n-Bis(2-furylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n,n-Bis(2-furylmethyl)amine, also known as difurfurylamine, is a secondary amine featuring two furan rings. This heterocyclic compound serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of the furan moiety and the central nitrogen atom. This guide provides a comprehensive overview of its chemical structure, synthesis, and analytical characterization.

Chemical Structure and Properties

This compound possesses a central secondary amine group to which two furfuryl groups are attached. The furan rings are five-membered aromatic heterocycles containing an oxygen atom, which imparts distinct chemical properties.

Molecular Formula: C₁₀H₁₁NO₂[1][2]

Molecular Weight: 177.20 g/mol [1]

CAS Registry Number: 18240-50-1[1]

Synonyms: Difurfurylamine, 1-(furan-2-yl)-N-(furan-2-ylmethyl)methanamine[1][2]

The presence of the lone pair of electrons on the nitrogen atom and the pi-electron systems of the furan rings make this compound a candidate for various chemical transformations, including N-alkylation, acylation, and participation in coordination chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Boiling Point248.7 °C at 760 mmHg[2]
Density1.126 g/cm³[2]
Flash Point104.2 °C[2]
Refractive Index1.5168[2]

Synthesis of this compound

The primary synthetic route to this compound is through the reductive amination of furfural with furfurylamine. This reaction typically proceeds in two conceptual steps: the formation of an imine intermediate followed by its reduction.

Synthesis Pathway

synthesis_pathway Furfural Furfural Imine Iminium Intermediate Furfural->Imine Condensation Furfurylamine Furfurylamine Furfurylamine->Imine Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., H₂, NaBH₄) ReducingAgent->Imine

Caption: Synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on the general principles of reductive amination for the synthesis of furfurylamine, adapted for the synthesis of the target secondary amine.[3][4][5][6]

Materials:

  • Furfural

  • Furfurylamine

  • Methanol (or another suitable solvent)

  • Palladium on carbon (Pd/C, 10%) or Sodium borohydride (NaBH₄) as a reducing agent

  • Hydrogen gas (if using Pd/C)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve furfurylamine (1.0 equivalent) in methanol.

  • Addition of Aldehyde: To this solution, add furfural (1.0 to 1.2 equivalents) dropwise at room temperature with stirring. The reaction mixture is typically stirred for several hours to facilitate the formation of the iminium intermediate.

  • Reduction:

    • Catalytic Hydrogenation: If using a heterogeneous catalyst like Pd/C, add the catalyst to the reaction mixture. The flask is then connected to a hydrogen source and the reaction is stirred under a hydrogen atmosphere (typically balloon pressure or slightly higher) until the reaction is complete (monitored by TLC or GC-MS).

    • Chemical Reduction: If using a chemical reducing agent like sodium borohydride, cool the reaction mixture in an ice bath and add NaBH₄ portion-wise. The reaction is then allowed to warm to room temperature and stirred until completion.

  • Work-up:

    • For catalytic hydrogenation, the catalyst is removed by filtration through a pad of celite.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons and the methylene protons adjacent to the nitrogen atom. The furan protons typically appear in the aromatic region, while the methylene protons will be upfield.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule, including the carbons of the furan rings and the methylene carbons. PubChem contains an entry for the 13C NMR spectrum of this compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. As a secondary amine, this compound will exhibit a characteristic N-H stretching vibration, although this may be weak. Other key absorptions will correspond to the C-H, C=C, and C-O bonds of the furfuryl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) should be observed at m/z 177. Common fragmentation pathways for amines involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the formation of a stable furfuryl cation or a related fragment. PubChem lists top m/z peaks at 81, 96, and 109, which are consistent with fragments of the furfuryl moiety.[1]

Analytical Workflow

analytical_workflow Sample Synthesized Product Purification Purification (Column Chromatography) Sample->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation and Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: A typical analytical workflow for this compound.

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate. Its structure can be reliably confirmed through a combination of standard analytical techniques, including NMR, IR, and mass spectrometry. The reductive amination of furfural and furfurylamine provides a direct route to this compound, enabling its use in further synthetic applications in drug discovery and materials science. This guide provides the foundational knowledge for researchers and scientists working with this interesting heterocyclic molecule.

References

"spectroscopic data of difurfurylamine"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of Difurfurylamine

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of difurfurylamine. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are working with or synthesizing furan-based compounds. This document outlines the expected spectroscopic signatures of difurfurylamine in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a generalized workflow for spectroscopic analysis.

Introduction

Difurfurylamine, also known as bisfurfurylamine, is a secondary amine containing two furan rings. Its unique chemical structure, derived from renewable biomass sources, makes it a valuable building block in the synthesis of polymers, resins, and pharmaceutical intermediates. Accurate and thorough spectroscopic characterization is paramount for verifying the identity, purity, and structure of difurfurylamine in any research or development setting. This guide provides the foundational spectroscopic information required for such analyses.

Data Presentation: Spectroscopic Signatures of Difurfurylamine

Infrared (IR) Spectroscopy

The IR spectrum of difurfurylamine is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Functional Group Expected Wavenumber Range (cm⁻¹) Vibration Mode Intensity
N-H (Secondary Amine)3300 - 3500StretchMedium-Weak
C-H (Furan Ring)3100 - 3150StretchMedium
C-H (Methylene)2850 - 2960StretchMedium
C=C (Furan Ring)1500 - 1650StretchMedium-Strong
C-O-C (Furan Ring)1000 - 1300StretchStrong
C-N (Amine)1020 - 1250StretchMedium

An FTIR spectrum of bisfurfurylamine has been reported, and visual inspection aligns with these expected absorption regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the difurfurylamine molecule.

The proton NMR spectrum of difurfurylamine is expected to show distinct signals for the furan ring protons, the methylene protons adjacent to the nitrogen, and the amine proton. A published ¹H NMR spectrum of purified bisfurfurylamine confirms this pattern[1].

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Furan H (α to O)~7.3 - 7.5Multiplet2H
Furan H (β to O)~6.2 - 6.4Multiplet4H
Methylene (-CH₂-)~3.7 - 3.9Singlet4H
Amine (N-H)Variable (typically 1-5)Broad Singlet1H

The carbon NMR spectrum will provide signals for the distinct carbon atoms in the furan rings and the methylene groups.

Carbon Type Expected Chemical Shift (δ, ppm)
Furan C (α to O, attached to CH₂)~150 - 155
Furan C (α to O)~140 - 145
Furan C (β to O)~105 - 115
Methylene (-CH₂-)~40 - 50
Mass Spectrometry (MS)

Mass spectrometry of difurfurylamine will provide information on its molecular weight and fragmentation pattern, which is crucial for structural confirmation.

Ion Expected m/z Description
[M]⁺177.08Molecular Ion
[M-C₄H₃O]⁺110.06Loss of a furyl group
[C₅H₆NO]⁺96.04Furfurylaminyl cation
[C₅H₅O]⁺81.03Furfuryl cation

The fragmentation of amines is often initiated by the cleavage of the C-C bond alpha to the nitrogen atom[2][3].

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of difurfurylamine, which is typically a liquid at room temperature.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Neat Liquid Film

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a single drop of difurfurylamine directly onto the center of the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

  • Sample Preparation (Neat Liquid Film):

    • Place a drop of difurfurylamine onto a clean, dry salt plate (e.g., NaCl or KBr)[4][5].

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film[5].

    • Mount the plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Collect a background spectrum of the empty instrument (or clean salt plates).

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the absorption maxima.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of difurfurylamine in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Data Acquisition (¹H NMR):

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • Data Acquisition (¹³C NMR):

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) data.

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction:

    • Introduce a small amount of the difurfurylamine sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

    • The sample is vaporized in the ion source.

  • Ionization:

    • The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and various fragment ions[2].

  • Mass Analysis:

    • The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to confirm the structure of difurfurylamine.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like difurfurylamine.

Spectroscopic_Analysis_Workflow start Start: Compound Synthesis or Procurement sample_prep Sample Preparation (Dissolution, Film Casting, etc.) start->sample_prep ir_analysis IR Spectroscopy sample_prep->ir_analysis Functional Groups nmr_analysis NMR Spectroscopy (¹H and ¹³C) sample_prep->nmr_analysis Connectivity ms_analysis Mass Spectrometry sample_prep->ms_analysis Molecular Weight & Fragmentation data_processing Data Processing (FT, Baseline Correction, Peak Picking) ir_analysis->data_processing nmr_analysis->data_processing ms_analysis->data_processing spectral_interpretation Spectral Interpretation & Structural Elucidation data_processing->spectral_interpretation final_report Final Report & Characterization Summary spectral_interpretation->final_report

Caption: Generalized workflow for the spectroscopic analysis of difurfurylamine.

References

An In-depth Technical Guide to n,n-Bis(2-furylmethyl)amine (CAS 18240-50-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n,n-Bis(2-furylmethyl)amine, also known as difurfurylamine, is a secondary amine characterized by the presence of two furan rings. The furan scaffold is a prevalent motif in a wide array of biologically active compounds and natural products, prized for its unique electronic properties and ability to participate in various biological interactions.[1] This, combined with the chemical versatility of the secondary amine group, makes this compound a molecule of significant interest in medicinal chemistry and drug discovery as a potential building block for novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a discussion of its potential, though currently underexplored, biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in a research setting.

PropertyValueReference
CAS Number 18240-50-1[2][3]
Molecular Formula C₁₀H₁₁NO₂[2][3]
Molecular Weight 177.20 g/mol [3]
IUPAC Name 1-(furan-2-yl)-N-(furan-2-ylmethyl)methanamine[4]
Appearance Not specified, likely a liquid
Density 1.126 g/cm³[1][2]
Boiling Point 248.7 °C at 760 mmHg[2]
Flash Point 104.2 °C[1][2]
Refractive Index 1.5168[2]
Vapor Pressure 0.024 mmHg at 25 °C[2]
LogP (Predicted) 1.74[2]
Topological Polar Surface Area 38.31 Ų[2]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 4[4]
SMILES C1=COC(=C1)CNCC2=CC=CO2[5]
InChI InChI=1S/C10H11NO2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6,11H,7-8H2[5]
InChIKey LGTHRBXRBOVOKE-UHFFFAOYSA-N[5]

Spectral Data

While publicly accessible spectra for this compound are limited, the expected spectral characteristics can be inferred from the known properties of secondary amines and furan-containing compounds.

Spectroscopy Expected Characteristics
¹H NMR Signals corresponding to the protons on the furan rings (in the aromatic region), the methylene protons adjacent to the nitrogen and the furan rings, and a broad signal for the N-H proton.
¹³C NMR Resonances for the furan ring carbons and the methylene carbons. PubChem indicates the availability of a ¹³C NMR spectrum.[4]
FT-IR A characteristic N-H stretching vibration for a secondary amine in the range of 3350-3310 cm⁻¹. C-N stretching bands are expected in the region of 1335-1250 cm⁻¹ for the aromatic amine character.
Mass Spectrometry The molecular ion peak (M⁺) would be expected at m/z = 177. PubChem lists a GC-MS record with the NIST number 214897.[4]

Experimental Protocols

Synthesis via Reductive Amination

A plausible and efficient method for the synthesis of this compound is through the reductive amination of furfural with furfurylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Materials:

  • Furfural

  • Furfurylamine

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanobohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve furfurylamine (1.0 equivalent) in the chosen solvent (DCM or DCE) under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add furfural (1.0 to 1.2 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once imine formation is significant, add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise to the stirred solution. Maintain the temperature at room temperature.

  • Continue to stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Furfurylamine Furfurylamine Imine Formation Imine Formation Furfurylamine->Imine Formation Furfural Furfural Furfural->Imine Formation Reductive Amination Reductive Amination Imine Formation->Reductive Amination STAB Crude Product Crude Product Reductive Amination->Crude Product

Caption: Synthetic workflow for this compound.
Purification Protocol

The crude product obtained from the synthesis can be purified using standard techniques for secondary amines. Flash column chromatography is a common and effective method.

Materials:

  • Crude this compound

  • Silica gel for flash chromatography

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional, to prevent tailing on the silica gel)

  • Glass column for chromatography

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the silica gel slurry.

  • Equilibrate the column with the chosen eluent system. A common starting point for amines is a mixture of hexane and ethyl acetate. A small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent to minimize tailing of the basic amine on the acidic silica gel.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (e.g., increasing the percentage of ethyl acetate in hexane).

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing the pure product, as identified by TLC analysis.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Purification_Workflow Crude Product Crude Product Sample Loading Sample Loading Crude Product->Sample Loading Column Preparation Column Preparation Column Preparation->Sample Loading Elution Elution Sample Loading->Elution Fraction Collection Fraction Collection Elution->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pure Fractions Pooling Pure Fractions Pooling TLC Analysis->Pure Fractions Pooling Identify Pure Fractions Solvent Evaporation Solvent Evaporation Pure Fractions Pooling->Solvent Evaporation Purified Product Purified Product Solvent Evaporation->Purified Product

Caption: General workflow for the purification of a secondary amine.

Biological Activity and Potential in Drug Development

While specific biological data for this compound is not extensively reported in publicly available literature, the furan moiety is a well-established pharmacophore present in numerous approved drugs and biologically active molecules. Furan derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

The presence of two furan rings in this compound may offer opportunities for bivalent interactions with biological targets or enhance its binding affinity through increased structural rigidity and electronic interactions. The secondary amine linker provides a point for further chemical modification, allowing for the synthesis of a library of derivatives with potentially diverse biological profiles.

Given the precedent of other furan-containing molecules in drug discovery, it is plausible that this compound or its derivatives could interact with various biological targets. A hypothetical signaling pathway that could be modulated by a furan-containing small molecule is depicted below. This is a generalized representation and would require experimental validation for this compound.

Hypothetical_Signaling_Pathway Furan_Derivative This compound Derivative Receptor Cell Surface Receptor Furan_Derivative->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates/Inhibits Transcription_Factor Transcription Factor Activation/Inhibition Signaling_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Biological_Response Cellular Response Gene_Expression->Biological_Response

References

N,N-Bis(2-furylmethyl)amine: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-furylmethyl)amine, also known as difurfurylamine, is a secondary amine featuring two furan rings. This technical guide provides an in-depth exploration of its discovery, historical synthesis, and its significance in contemporary chemical and pharmaceutical landscapes. While a singular "discovery" paper is not apparent in the historical record, its origins can be traced to early research on the synthesis of furfurylamines. Today, it is recognized as a key intermediate in various chemical syntheses and, notably, as a process-related impurity in the manufacturing of the widely used diuretic, furosemide. This guide will detail its synthesis, chemical properties, and its relationship with furosemide, providing valuable insights for professionals in drug development and chemical research.

Introduction

This compound (CAS No. 18240-50-1) is an organic compound with the molecular formula C10H11NO2.[1] Its structure, comprising a central secondary amine linked to two furfuryl groups, imparts it with unique chemical properties that make it a subject of interest in synthetic chemistry. The presence of the furan moieties, which are important pharmacophores, and the nucleophilic secondary amine group, allows for a variety of chemical transformations.[2] This guide delves into the historical context of its synthesis, its physicochemical properties, and its notable emergence as a pharmaceutical impurity.

Discovery and Historical Synthesis

The definitive first synthesis of this compound is not explicitly documented in a single seminal publication. However, its conceptual origins can be traced back to early 20th-century advancements in furan chemistry. A key historical document is a 1939 patent by Homer Adkins and Ralph Connor (US Patent 2,175,585), which describes a process for the catalytic synthesis of furfuryl secondary and tertiary amines.[3] This patent details the hydrogenation of the reaction products of furfural and various primary or secondary amines in the presence of a nickel catalyst.[3] The reaction of furfural with furfurylamine, a primary amine, under the conditions described would logically lead to the formation of this compound.

The general pathway for the formation of secondary and tertiary furfuryl amines as described in this early work is illustrated below.

historical_synthesis furfural Furfural schiff_base Schiff Base Intermediate furfural->schiff_base primary_amine Primary Amine (R-NH2) primary_amine->schiff_base hydrogenation Hydrogenation (H2, Ni catalyst) schiff_base->hydrogenation secondary_amine Furfuryl Secondary Amine further_reaction Further reaction with Furfural and Hydrogenation secondary_amine->further_reaction tertiary_amine Furfuryl Tertiary Amine hydrogenation->secondary_amine further_reaction->tertiary_amine

Figure 1: General pathway for the synthesis of furfuryl secondary and tertiary amines as described in early patents.

While this patent provides a foundational method, this compound likely remained a laboratory curiosity until its relevance in the pharmaceutical industry became apparent.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below.

Physical and Chemical Properties
PropertyValueReference
CAS Number18240-50-1[1]
Molecular FormulaC10H11NO2[1]
Molecular Weight177.20 g/mol [1]
Density1.126 g/cm³[2]
Flash Point104.2 °C[2]
IUPAC Name1-(furan-2-yl)-N-(furan-2-ylmethyl)methanamine[1]
Spectroscopic Data
TechniqueDataReference
¹H NMR Predicted shifts based on analogous structures. Furan protons expected in the range of δ 6.0-7.5 ppm. Methylene protons adjacent to the nitrogen and furan rings are expected around δ 3.7 ppm. The N-H proton signal would be a broad singlet.[4]
¹³C NMR Predicted shifts. Furan ring carbons are expected between δ 105-155 ppm. The methylene carbon is predicted around δ 45-50 ppm.[4][5][6]
IR Spectroscopy Expected peaks include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching of the furan ring, and C-N stretching.[7]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 177. Key fragmentation would likely involve the loss of a furfuryl group.[1]

Modern Synthetic Routes and Experimental Protocols

Modern synthesis of this compound is typically achieved through the reductive amination of furfural with furfurylamine. This process involves the formation of an imine intermediate, which is then reduced to the secondary amine.

modern_synthesis furfural Furfural imine N-(furan-2-ylmethylidene)furan-2-ylmethanamine (Imine Intermediate) furfural->imine furfurylamine Furfurylamine furfurylamine->imine reducing_agent Reducing Agent (e.g., H2/Catalyst, NaBH4) imine->reducing_agent difurfurylamine This compound reducing_agent->difurfurylamine

Figure 2: Modern synthetic pathway for this compound via reductive amination.
Detailed Experimental Protocol: Reductive Amination

Materials:

  • Furfural

  • Furfurylamine

  • Methanol (or other suitable solvent)

  • Palladium on carbon (Pd/C) or Sodium borohydride (NaBH₄) as a reducing agent

  • Hydrogen gas (if using catalytic hydrogenation)

  • Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve furfural (1 equivalent) in methanol. Add furfurylamine (1 equivalent) dropwise at room temperature with stirring. The reaction mixture is typically stirred for 2-4 hours to allow for the formation of the imine intermediate.

  • Reduction:

    • Catalytic Hydrogenation: Transfer the reaction mixture to a hydrogenation vessel. Add a catalytic amount of Pd/C (e.g., 5-10 mol%). The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 bar) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Chemical Reduction: Cool the solution of the imine in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) in portions. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification:

    • For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst.

    • For chemical reduction, quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Significance in Drug Development: The Furosemide Connection

A significant aspect of the history and current relevance of this compound is its identification as a process-related impurity in the synthesis of furosemide.[1] Furosemide is a potent loop diuretic used to treat edema and hypertension.[8]

The synthesis of furosemide involves the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine.[8][9] However, this condensation step can be low-yielding (35-50%) and produce several by-products.[10][11] One of these by-products is believed to be this compound, which can arise from the reaction of the initially formed furosemide with another molecule of furfurylamine or from the self-condensation of furfurylamine under the reaction conditions. The presence of such impurities is of critical concern in the pharmaceutical industry, as they must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.

furosemide_synthesis intermediate 2,4-Dichloro-5-sulfamoylbenzoic acid condensation Condensation Reaction intermediate->condensation furfurylamine Furfurylamine furfurylamine->condensation furosemide Furosemide (Desired Product) difurfurylamine This compound (By-product/Impurity) condensation->furosemide condensation->difurfurylamine

Figure 3: Simplified reaction scheme for the synthesis of furosemide, highlighting the potential formation of this compound as a by-product.

Conclusion

While the formal "discovery" of this compound may not be attributable to a single event, its synthetic roots are evident in early 20th-century research on furfurylamines. Its journey from a potential product of early catalytic processes to a recognized pharmaceutical impurity underscores the evolving nature of chemical and pharmaceutical sciences. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and characterization of such compounds is paramount for ensuring the purity and safety of pharmaceutical products. The case of this compound as an impurity in furosemide synthesis serves as a pertinent example of the importance of rigorous process control and analytical characterization in the pharmaceutical industry.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Difurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difurfurylamine, also known as N,N-bis(furan-2-ylmethyl)amine, is a secondary amine characterized by the presence of two furan rings linked to a central nitrogen atom. As a derivative of furfural, a key platform chemical derived from biomass, difurfurylamine holds potential in the synthesis of bio-based polymers and specialty chemicals. It is structurally related to the more extensively studied primary amine, furfurylamine.

This technical guide provides a comprehensive overview of the known physical and chemical properties of difurfurylamine. It is important to note that while extensive experimental data exists for furfurylamine, there is a notable scarcity of published experimental data for many of the physical properties of difurfurylamine. Therefore, this document presents a combination of computed data for difurfurylamine, experimental data for the closely related furfurylamine for comparative context, and detailed experimental protocols for its synthesis.

Physical Properties

Quantitative experimental data for the physical properties of difurfurylamine are not widely available in published literature. The following table summarizes the computed properties available from chemical databases. For the benefit of researchers, a second table provides the well-documented experimental properties of the related primary amine, furfurylamine.

Table 1: Computed Physical Properties of Difurfurylamine

Property Value Source
Molecular Formula C₁₀H₁₁NO₂ [1]
Molecular Weight 177.20 g/mol [1]
Exact Mass 177.078978594 Da [1]
XLogP3-AA 1 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor Count 3 [1]
Rotatable Bond Count 4 [1]

| Topological Polar Surface Area | 38.3 Ų |[1] |

Table 2: Experimental Physical Properties of Furfurylamine (for comparison)

Property Value Source(s)
CAS Number 617-89-0 [2][3][4]
Molecular Formula C₅H₇NO [2][3]
Molecular Weight 97.12 g/mol [2]
Appearance Colorless to pale yellow liquid [2]
Melting Point -70 °C [3]
Boiling Point 145-146 °C [3]
Density 1.099 g/mL at 25 °C [3]
Vapor Pressure 4.73 mmHg [2]
Flash Point 37 °C (99 °F) [3]
Refractive Index (n20/D) 1.490

| Solubility | Soluble in water, alcohol, and ether |[3] |

Chemical Properties and Reactivity

As a secondary amine, difurfurylamine is expected to exhibit chemical behavior characteristic of this functional group, influenced by the electronic properties of the furan rings.

  • Basicity : Like other amines, difurfurylamine is a weak base and will react with acids to form salts. These acid-base reactions are typically exothermic.

  • Reactivity with Electrophiles : The nitrogen atom's lone pair of electrons makes it nucleophilic. It is expected to react with a variety of electrophiles, including alkyl halides (alkylation) and acid chlorides (acylation).

  • Stability : The furan rings are sensitive to strong acids, which can lead to polymerization or ring-opening reactions. The compound is also susceptible to oxidation.

  • Incompatibilities : Difurfurylamine is likely incompatible with strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.

  • Hydrogenation : The furan rings can be hydrogenated, typically using a metal catalyst such as Raney nickel or a platinum-group metal, to yield tetrahydrofurfuryl derivatives.

Below is a diagram illustrating the general reactivity of difurfurylamine.

G General Reactivity of Difurfurylamine cluster_reactions Reactions DFA Difurfurylamine (Secondary Amine) Protonation Protonation (Salt Formation) DFA->Protonation + H-X Alkylation N-Alkylation DFA->Alkylation + R-X Acylation N-Acylation DFA->Acylation + RCOCl Hydrogenation Ring Hydrogenation DFA->Hydrogenation + H₂/Catalyst

A diagram showing the main reaction types of difurfurylamine.

Experimental Protocols

Synthesis of Difurfurylamine via Catalytic Hydrogenation of Hydrofuramide

Difurfurylamine can be synthesized as part of a mixture from the catalytic hydrogenation of hydrofuramide.[5] Hydrofuramide itself is formed from the condensation of furfural with ammonia.[5] The following protocol is a representative procedure.

Materials:

  • Hydrofuramide

  • Ethanol (or other suitable solvent)

  • Ammonia (optional, its presence can suppress difurfurylamine formation in favor of furfurylamine)

  • Raney Nickel (or other suitable hydrogenation catalyst, e.g., Platinum oxide)

  • High-pressure autoclave/hydrogenator

  • Hydrogen gas

Procedure:

  • Preparation of Reactant Solution: Dissolve a known quantity of hydrofuramide in a suitable solvent, such as ethanol, inside the reaction vessel of a high-pressure autoclave.

  • Catalyst Addition: Add the Raney nickel catalyst to the solution. The catalyst loading is typically a small percentage by weight of the hydrofuramide.

  • Sealing and Purging: Seal the autoclave and purge the system several times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by purging with hydrogen gas.

  • Pressurization and Heating: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-150 atm). Begin stirring and heat the reaction mixture to the target temperature (e.g., 80-150 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases.

  • Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Open the reactor and filter the reaction mixture to remove the solid catalyst.

  • Product Isolation and Purification: The resulting filtrate contains a mixture of furfurylamine, difurfurylamine, and potentially trifurfurylamine. These components can be separated by fractional distillation under reduced pressure.

The following workflow diagram illustrates the synthesis process.

G Synthesis Workflow for Difurfurylamine Furfural Furfural + Ammonia Hydrofuramide Hydrofuramide Intermediate Furfural->Hydrofuramide Condensation Hydrogenation Catalytic Hydrogenation (Raney Ni, H₂, Pressure, Heat) Hydrofuramide->Hydrogenation Mixture Crude Product Mixture (Furfurylamine, Difurfurylamine, etc.) Hydrogenation->Mixture Purification Purification (Fractional Distillation) Mixture->Purification DFA Pure Difurfurylamine Purification->DFA

A workflow for the synthesis of difurfurylamine from furfural.
Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the purified difurfurylamine. A published ¹H NMR spectrum for a compound referred to as "bisfurfurylamine" exists, which is consistent with the difurfurylamine structure.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the key functional groups, such as the N-H bond of the secondary amine and the characteristic absorptions of the furan ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Gas Chromatography (GC): GC can be used to assess the purity of the final product and to monitor the separation during fractional distillation.

References

An In-depth Technical Guide to n,n-Bis(2-furylmethyl)amine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive starting point for the design of novel therapeutic agents.[1][2] Among the diverse classes of furan-containing molecules, n,n-Bis(2-furylmethyl)amine and its derivatives have garnered interest due to their potential applications in drug development and materials science. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this compound derivatives and their analogues.

Synthesis of this compound and its Analogues

The primary synthetic route to this compound involves the reductive amination of furfural with furfurylamine. This reaction can be performed in a one-pot synthesis, offering an efficient and environmentally friendly approach.[3][4][5][6][7]

A plausible synthetic pathway involves the initial formation of a Schiff base intermediate from the reaction of furfural and furfurylamine, which is then subsequently reduced to the desired secondary amine. Various reducing agents and catalytic systems can be employed for this transformation.

Logical Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process occurring in a single reaction vessel.

G Furfural Furfural Schiff_Base Schiff Base Intermediate Furfural->Schiff_Base Furfurylamine Furfurylamine Furfurylamine->Schiff_Base Reduction Reduction (e.g., H2/Catalyst) Schiff_Base->Reduction Final_Product This compound Reduction->Final_Product

Caption: One-pot synthesis of this compound.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is adapted from established methods for the reductive amination of furfural.[3][4]

Materials:

  • Furfural

  • Furfurylamine

  • Methanol (or other suitable solvent)

  • Palladium on carbon (Pd/C, 10%) or other suitable catalyst (e.g., Raney Nickel)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a high-pressure autoclave reactor, add furfural (1.0 equivalent) and furfurylamine (1.0-1.2 equivalents) dissolved in methanol.

  • Add the Pd/C catalyst (1-5 mol%).

  • Seal the reactor and purge with nitrogen gas to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Heat the reaction mixture to a specified temperature (e.g., 60-100 °C) with vigorous stirring.

  • Monitor the reaction progress by techniques such as TLC or GC-MS.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard protocol for assessing the antimicrobial activity of a compound.

Materials:

  • Test compound (e.g., this compound derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (e.g., gentamicin)

  • Negative control (solvent vehicle)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the test compound dilutions.

  • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent vehicle). Also include a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Biological Activities of this compound Derivatives and Analogues

Furan-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][8] The biological activity of this compound derivatives is an area of active research.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of furan derivatives against a range of pathogenic bacteria and fungi.[1] The mechanism of antimicrobial action is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA.[1]

Table 1: Antimicrobial Activity of Furan Amine Derivatives and Analogues

Compound/AnalogueMicroorganismActivity (MIC/LC50 in µM)Reference
N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamineS. entericaLC50: 11.6[7]
N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamineS. entericaLC50: 8.79[7]
N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamineP. aeruginosaLC50: 86[7]
N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamineP. aeruginosaLC50: 138[7]
N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamineS. aureusLC50: 140[7]
N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamineS. aureusLC50: 287[7]
C16-alkyl betaineS. aureusMIC: 61[9]
C16-alkyl betaineE. coliMIC: 120[9]
C14-alkyl-N,N-dimethylamine oxideE. coliMIC: 31[9]
C14-alkyl-N,N-dimethylamine oxideS. aureusMIC: 62[9]
Anticancer Activity

Derivatives of bis-amines and furan-containing compounds have shown promise as anticancer agents.[5][10][11] Their mechanisms of action are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 2: Anticancer Activity of Bis-amine and Furan Analogues

Compound/AnalogueCancer Cell LineActivity (IC50 in µM)Reference
d-arabinitylamineHL60 (Leukemia)low micromolar[10]
d-fucitylamineHL60 (Leukemia)low micromolar[10]
Oleoyl-Quercetin Hybrid 1HCT116 (Colon)22.4[2]
Oleoyl-Quercetin Hybrid 2HCT116 (Colon)0.34[2]
Pyrimidine N-glycoside 50MCF-7 (Breast)13.2[5]
Pyrimidine N-glycoside 51HepG2 (Liver)16.2[5]
Coumarin derivative 68MCF-7 (Breast)1.24[5]
Thiazolidine derivative 108MCF-7 (Breast)1.27[5]
Benzoquinone derivative 68U87MG (Glioblastoma)23.6[11]

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound derivatives are still under investigation, research on related furan-containing compounds and bis-amines suggests several potential mechanisms of action. These include the induction of oxidative stress, DNA damage leading to apoptosis, and modulation of key cellular signaling cascades.

Furan derivatives have been shown to modulate signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) pathways.[1] Furthermore, some bis-amino compounds have been found to downregulate the Yes-associated protein (YAP) signaling pathway, which is often hyperactivated in cancer.

Hypothetical Signaling Pathway for Anticancer Activity

The following diagram illustrates a potential mechanism by which a this compound derivative could exert its anticancer effects, based on the known activities of related compounds.

G cluster_cell Cancer Cell Compound This compound Derivative ROS Increased ROS (Oxidative Stress) Compound->ROS YAP_Inhibition YAP Pathway Inhibition Compound->YAP_Inhibition MAPK_Modulation MAPK Pathway Modulation Compound->MAPK_Modulation DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis YAP_Inhibition->Apoptosis MAPK_Modulation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Modulation->Cell_Cycle_Arrest

Caption: A potential mechanism of anticancer action.

Conclusion

This compound derivatives and their analogues represent a promising class of compounds with potential applications in the development of new antimicrobial and anticancer agents. Their straightforward synthesis and the broad biological activity of the furan scaffold provide a strong foundation for further research. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to fully realize their therapeutic potential. The detailed experimental protocols and compiled quantitative data in this guide serve as a valuable resource for researchers in this exciting field.

References

A Theoretical and Computational Investigation of N,N-Bis(2-furylmethyl)amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N,N-Bis(2-furylmethyl)amine possesses a unique combination of structural features: two aromatic, oxygen-containing five-membered furan rings and a flexible secondary amine linker. This arrangement suggests a rich conformational landscape and a nuanced electronic profile, which are key determinants of its reactivity, binding affinity to biological targets, and material properties. Understanding these characteristics at a molecular level is paramount for its rational design and application in fields such as drug development and polymer chemistry.

Theoretical and computational studies provide a powerful lens through which to explore the molecular properties of this compound. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can elucidate conformational preferences, electronic structure, and potential intermolecular interactions. This guide details the proposed methodologies for such studies, presents frameworks for data organization, and visualizes the logical workflow of a comprehensive theoretical investigation.

Molecular Properties

A summary of the basic computed molecular properties for this compound is provided in Table 1. These values serve as a baseline for more advanced computational studies.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂PubChem[1]
Molecular Weight 177.20 g/mol PubChem[1]
IUPAC Name 1-(furan-2-yl)-N-(furan-2-ylmethyl)methanaminePubChem[1]
CAS Number 18240-50-1PubChem[1]
Canonical SMILES C1=COC(=C1)CNCC2=CC=CO2PubChem[1]

Proposed Theoretical Research Workflow

A systematic theoretical investigation of this compound would involve a multi-step computational workflow. This process, from initial structure preparation to in-depth analysis of its properties, is outlined below.

G cluster_0 Structure Preparation cluster_1 Conformational Analysis cluster_2 Electronic Structure Analysis cluster_3 Dynamic Behavior (Optional) A Initial 3D Structure Generation B Molecular Mechanics Search A->B Input Structure H Molecular Dynamics (MD) Simulation A->H Solvated System Setup C DFT Geometry Optimization of Conformers B->C Low-Energy Conformers D Thermodynamic Analysis C->D Optimized Geometries & Energies E Frontier Molecular Orbital Analysis (HOMO/LUMO) C->E Ground State Structures F Molecular Electrostatic Potential (MEP) Mapping E->F G Natural Bond Orbital (NBO) Analysis E->G

Proposed workflow for theoretical studies.

Detailed Computational Protocols

The following sections detail the proposed experimental protocols for the theoretical study of this compound. These are based on standard, widely accepted computational chemistry methodologies.

Conformational Analysis

A thorough exploration of the conformational space is critical to identifying the low-energy structures of this compound.

Protocol:

  • Initial Structure Generation: A 3D structure of this compound is generated using molecular builder software.

  • Molecular Mechanics Search: A systematic or random conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the potential energy surface and identify a set of low-energy conformers.

  • DFT Geometry Optimization: The geometries of the identified low-energy conformers are then optimized using Density Functional Theory (DFT). A common and robust level of theory for such calculations is the B3LYP functional with a 6-31G(d,p) basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

The results of this analysis would populate a table similar to Table 2, allowing for the identification of the most stable conformers.

ConformerRelative Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Population (%)
10.000.000.00xx.x
2x.xxx.xxx.xxxx.x
3x.xxx.xxx.xxxx.x
...............

This table is a template for presenting the results of a conformational analysis. The values are placeholders.

Electronic Structure Analysis

The electronic properties of the most stable conformer(s) would be investigated to understand reactivity and potential interaction sites.

Protocol:

  • Methodology: Single-point energy calculations are performed on the optimized geometries using a larger basis set, such as 6-311++G(d,p), to obtain more accurate electronic properties.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

The key quantitative data from this analysis would be summarized as shown in Table 3.

ParameterValue (a.u.)Value (eV)
HOMO Energy -x.xxxx-x.xxxx
LUMO Energy +x.xxxx+x.xxxx
HOMO-LUMO Energy Gap x.xxxxx.xxxx

This table is a template for presenting the results of an electronic structure analysis. The values are placeholders.

Visualization of Key Concepts

Visualizations are essential for interpreting the results of theoretical studies. The following diagrams illustrate the concepts of Frontier Molecular Orbitals and the workflow for Molecular Electrostatic Potential mapping.

G cluster_0 FMO Concept HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Energy Energy HOMO->Energy Electron Donor (Nucleophile) LUMO->Energy Electron Acceptor (Electrophile)

Frontier Molecular Orbital (FMO) relationship.

G A Optimized Molecular Geometry B Calculate Electron Density A->B C Calculate Electrostatic Potential A->C D Map Potential onto Density Surface B->D C->D E Visualize MEP Surface (Color-Coded) D->E

Workflow for MEP surface generation.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. By following the proposed computational protocols, researchers can gain significant insights into the conformational preferences, electronic structure, and potential reactivity of this molecule. The methodologies described herein are standard within the field of computational chemistry and can be readily adapted for the study of related furan-containing compounds. The generation of such theoretical data is a crucial first step in the rational design of novel therapeutics and materials based on the this compound scaffold.

References

Navigating the Furans: A Technical Guide to the Safe Handling of N,N-Bis(2-furylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for N,N-Bis(2-furylmethyl)amine (CAS No. 18240-50-1). As a member of the furan family of compounds, this secondary amine presents unique chemical properties and potential hazards that necessitate careful handling in a laboratory setting. This document outlines its chemical and physical properties, known hazards, personal protective equipment recommendations, emergency procedures, and relevant experimental protocols to ensure the safety of all personnel.

Chemical and Physical Properties

This compound, with the molecular formula C₁₀H₁₁NO₂, is a derivative of furfurylamine.[1] Understanding its physical characteristics is the first step in safe handling.

PropertyValueReference
CAS Number 18240-50-1[1][2]
Molecular Formula C₁₀H₁₁NO₂[1][2][]
Molecular Weight 177.20 g/mol [1][2][]
Boiling Point 248.7°C at 760 mmHg[2]
Density 1.126 g/cm³[2]
Flash Point 104.2°C[2]
Vapor Pressure 0.024 mmHg at 25°C[2]
Refractive Index 1.5168[2]
LogP (Predicted) 1.74[2]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Signal Word: Danger[1]

Pictograms:

  • Corrosion

  • Irritant

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment

The following PPE is essential to prevent exposure:

PPE CategoryRecommended EquipmentSpecifications and Use
Eye and Face Protection Chemical splash goggles and a face shieldMust meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield should be worn over goggles, especially when there is a risk of splashing.[5][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and closed-toe shoesConsult the glove manufacturer's chemical resistance guide for suitability. Lab coats should be fully buttoned, and shoes must cover the entire foot.[5][7]
Respiratory Protection RespiratorMay be necessary in poorly ventilated areas or for procedures that could generate significant vapors. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient.[5][8]

Below is a logical workflow for assessing and mitigating risks associated with handling this compound.

Hazard_Mitigation_Workflow Hazard Identification and Mitigation Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_emergency Emergency Preparedness start Start: Handling this compound identify_hazards Identify Hazards: - Harmful if swallowed - Skin Irritant - Serious Eye Damage - Respiratory Irritant start->identify_hazards assess_exposure Assess Potential Exposure Routes: - Ingestion - Dermal Contact - Inhalation identify_hazards->assess_exposure engineering_controls Implement Engineering Controls: - Chemical Fume Hood - Proper Ventilation assess_exposure->engineering_controls ppe Select and Use Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat engineering_controls->ppe safe_practices Follow Safe Work Practices: - Avoid creating aerosols - No eating/drinking in lab - Ground equipment to prevent static discharge ppe->safe_practices emergency_plan Establish Emergency Procedures: - Eyewash/Shower Location - Spill Kit Accessibility - First Aid Protocols safe_practices->emergency_plan end End: Safe Handling Achieved emergency_plan->end

Caption: A flowchart illustrating the process of risk assessment and control for this compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7][9]
Eye Contact Immediately flush eyes with large quantities of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

Fire and Explosion Hazards

While this compound has a relatively high flash point, it is a combustible liquid.

AspectDetails
Suitable Extinguishing Media Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][10]
Specific Hazards Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. Containers may explode when heated.[10][11]
Hazardous Combustion Products Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[11]
Fire-Fighting Procedures Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11] Use water spray to cool fire-exposed containers.[12]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Isolate: Immediately evacuate the area and isolate the spill.[5][10]

  • Eliminate Ignition Sources: Remove all sources of ignition (sparks, flames, hot surfaces).[4][10]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[10][12] Do not use combustible materials.

  • Collection: Use non-sparking tools to collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][10]

  • Decontamination: Clean the spill area thoroughly.

Storage and Disposal

Proper storage and disposal are critical to long-term safety.

AspectRecommendations
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13] Keep away from heat, sparks, and open flames.[11] Store in a corrosives area.[6]
Incompatible Materials Acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[6][11]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Experimental Protocols: Synthesis of Furan-Based Amines

The synthesis of furan-based amines often involves reductive amination. While a specific protocol for this compound was not found in the initial search, a general procedure for a related compound, N-benzyl-1-(furan-2-yl)methanamine, via asymmetric hydrogenation is provided below as an illustrative example.[14]

Protocol: Asymmetric Hydrogenation of N-benzyl furfurylimine[14]
  • Synthesis of N-benzyl furfurylimine:

    • To a solution of furfural (1.0 mmol) in toluene (5 mL), add benzylamine (1.0 mmol).

    • Stir the mixture at room temperature for 4 hours.

    • Dry the resulting solution over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude imine is used in the next step without further purification.

  • Asymmetric Hydrogenation:

    • In a glovebox, dissolve [Ir(COD)Cl]₂ (0.005 mmol) and (S,S)-f-Binaphane (0.011 mmol) in anhydrous toluene (2 mL) in a glass-lined autoclave.

    • Stir the solution at room temperature for 30 minutes.

    • Add a solution of the N-benzyl furfurylimine (1.0 mmol) in anhydrous toluene (3 mL).

    • Seal the autoclave, remove it from the glovebox, and pressurize with H₂ gas to 50 bar.

    • Stir the reaction at 30°C for 12 hours.

  • Work-up and Analysis:

    • After releasing the pressure, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the chiral N-benzyl-1-(furan-2-yl)methanamine.

    • Determine the enantiomeric excess by chiral HPLC analysis.

The following diagram outlines the general workflow for the synthesis and purification of a furan-based amine.

Synthesis_Workflow General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_hydrogenation Hydrogenation cluster_workup Work-up and Purification reactants Combine Reactants (e.g., Furfural and Amine) reaction Stir at Controlled Temperature (e.g., Room Temperature) reactants->reaction prepare_catalyst Prepare Catalyst Solution (in Glovebox) reaction->prepare_catalyst add_imine Add Imine Solution to Autoclave prepare_catalyst->add_imine pressurize Pressurize with H₂ Gas add_imine->pressurize hydrogenate Stir under Pressure and Heat pressurize->hydrogenate depressurize Depressurize and Remove Solvent hydrogenate->depressurize purify Purify via Column Chromatography depressurize->purify analyze Analyze Product (e.g., Chiral HPLC) purify->analyze

Caption: A generalized workflow for the synthesis and purification of furan-based amines.

This guide is intended to provide a foundation for the safe handling of this compound. It is imperative that researchers consult the most up-to-date Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory safety guidelines. A thorough understanding of the hazards and the implementation of robust safety protocols are paramount to ensuring a safe research environment.

References

Methodological & Application

Application Notes and Protocols for n,n-Bis(2-furylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of n,n-Bis(2-furylmethyl)amine, also known as difurfurylamine, a versatile secondary amine incorporating two furan moieties. This compound serves as a valuable building block in organic synthesis and as an effective corrosion inhibitor. The following sections detail its application in the synthesis of an oxalamide derivative and its performance as a corrosion inhibitor for mild steel.

Synthesis of N,N'-bis((furan-2-yl)methyl)oxalamide

This compound is a key precursor in the synthesis of various organic molecules. One such application is its use in the preparation of N,N'-bis((furan-2-yl)methyl)oxalamide, a compound with potential applications as a ligand in coordination chemistry.

Experimental Protocol: Synthesis of N,N'-bis((furan-2-yl)methyl)oxalamide

This protocol outlines the synthesis of N,N'-bis((furan-2-yl)methyl)oxalamide via the reaction of this compound with oxalyl chloride.

Materials:

  • This compound (Difurfurylamine)

  • Oxalyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N,N'-bis((furan-2-yl)methyl)oxalamide.

Quantitative Data:

Corrosion Inhibition

This compound and its derivatives can act as effective corrosion inhibitors for metals, particularly steel in acidic environments. The lone pair of electrons on the nitrogen atom and the π-electrons of the furan rings can interact with the metal surface, forming a protective layer that inhibits corrosion.

Experimental Protocols for Corrosion Inhibition Studies

The effectiveness of this compound as a corrosion inhibitor can be evaluated using gravimetric (weight loss) and electrochemical methods.

Protocol 2.1: Gravimetric Method (Weight Loss)

Materials:

  • Mild steel coupons of known dimensions

  • 1 M Hydrochloric acid (HCl) solution (corrosive medium)

  • This compound (inhibitor)

  • Acetone

  • Distilled water

  • Emery paper of various grades

  • Analytical balance

  • Water bath or thermostat

Procedure:

  • Specimen Preparation: Mechanically polish mild steel coupons with emery paper, degrease with acetone, wash with distilled water, and dry thoroughly.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the coupons in beakers containing 1 M HCl solution with and without various concentrations of this compound.

  • Exposure: Maintain the beakers at a constant temperature (e.g., 298 K) in a water bath for a specified period (e.g., 24 hours).

  • Final Weighing: After the exposure period, remove the coupons, wash them with distilled water and acetone, dry, and reweigh them accurately.

  • Calculations:

    • Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

    • Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Protocol 2.2: Electrochemical Measurements

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization are powerful techniques to study the mechanism of corrosion inhibition.

Materials and Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode corrosion cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode - SCE)

  • 1 M HCl solution with and without various concentrations of this compound

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface before each experiment.

  • Cell Setup: Assemble the three-electrode cell with the prepared electrodes and the test solution (1 M HCl with or without inhibitor).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

    • Analyze the resulting Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • The inhibition efficiency can be calculated as: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.

  • Potentiodynamic Polarization:

    • Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting current density versus potential (Tafel plot).

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the cathodic and anodic curves.

    • The inhibition efficiency is calculated as: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100 where Icorr_blank and Icorr_inh are the corrosion current densities without and with the inhibitor, respectively.

Quantitative Data Summary:

The following tables summarize representative data for corrosion inhibition by furan-containing amine derivatives on mild steel in acidic media. While specific data for this compound is not available in the provided search results, these tables illustrate the expected trends and performance.

Table 1: Corrosion Inhibition Efficiency from Gravimetric Measurements. [1]

Inhibitor Concentration (M) Corrosion Rate (g m⁻² h⁻¹) Inhibition Efficiency (%)
Blank 1.12 -
1 x 10⁻⁵ 0.45 59.8
5 x 10⁻⁵ 0.28 75.0
1 x 10⁻⁴ 0.19 83.0

| 5 x 10⁻⁴ | 0.11 | 90.2 |

Table 2: Electrochemical Polarization Parameters. [1]

Inhibitor Concentration (M) Ecorr (mV vs. SCE) Icorr (μA cm⁻²) Inhibition Efficiency (%)
Blank -475 185 -
1 x 10⁻⁵ -482 78 57.8
5 x 10⁻⁵ -488 45 75.7
1 x 10⁻⁴ -495 31 83.2

| 5 x 10⁻⁴ | -502 | 19 | 89.7 |

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data. [1]

Inhibitor Concentration (M) Rct (Ω cm²) Cdl (μF cm⁻²) Inhibition Efficiency (%)
Blank 45 210 -
1 x 10⁻⁵ 105 125 57.1
5 x 10⁻⁵ 182 88 75.3
1 x 10⁻⁴ 265 65 83.0

| 5 x 10⁻⁴ | 420 | 48 | 89.3 |

Visualization of Experimental Workflows

Diagram 1: Synthesis of N,N'-bis((furan-2-yl)methyl)oxalamide

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Reactant1 This compound Reaction Acylation (Anhydrous CH2Cl2, 0°C to RT) Reactant1->Reaction Reactant2 Oxalyl Chloride Reactant2->Reaction Reactant3 Triethylamine Reactant3->Reaction Quench Quench with NaHCO3 Reaction->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry over MgSO4 Extract->Dry Purify Column Chromatography Dry->Purify Product N,N'-bis((furan-2-yl)methyl)oxalamide Purify->Product

Caption: Workflow for the synthesis of N,N'-bis((furan-2-yl)methyl)oxalamide.

Diagram 2: Corrosion Inhibition Evaluation Workflow

cluster_prep Sample Preparation cluster_methods Evaluation Methods cluster_gravimetric_steps Gravimetric Steps cluster_electrochem_steps Electrochemical Steps Prep Prepare Mild Steel Coupons (Polish, Degrease, Wash, Dry) Gravimetric Gravimetric Method (Weight Loss) Prep->Gravimetric Electrochemical Electrochemical Methods Prep->Electrochemical Weigh1 Initial Weighing Gravimetric->Weigh1 OCP Stabilize at OCP Electrochemical->OCP Immerse Immerse in HCl (with/without inhibitor) Weigh1->Immerse Weigh2 Final Weighing Immerse->Weigh2 Calc1 Calculate Corrosion Rate & Inhibition Efficiency Weigh2->Calc1 EIS EIS Measurement OCP->EIS Polarization Potentiodynamic Polarization OCP->Polarization Calc2 Calculate Inhibition Efficiency EIS->Calc2 Polarization->Calc2

Caption: Workflow for evaluating corrosion inhibition performance.

References

Application Notes and Protocols: N,N-Bis(2-furylmethyl)amine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-furylmethyl)amine is a bidentate ligand featuring two furan moieties linked by a secondary amine. This structure presents multiple coordination sites—the central nitrogen atom and the oxygen atoms of the furan rings—making it a potentially versatile ligand in coordination chemistry. The presence of the furan rings offers opportunities for further functionalization and introduces unique electronic properties to its metal complexes. While specific literature on the coordination chemistry of this compound is limited, its structural similarity to other bidentate amine ligands and furan-containing compounds suggests potential applications in catalysis, materials science, and as a synthon for more complex molecules. These notes provide proposed protocols for the synthesis of the ligand and its metal complexes, along with expected characterization data based on analogous compounds.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the reductive amination of furfural with furfurylamine. This well-established reaction for forming secondary amines can be adapted for this specific synthesis.[1][2]

Experimental Protocol: Synthesis of this compound

Materials:

  • Furfural

  • Furfurylamine

  • Methanol (or other suitable solvent)

  • Sodium borohydride (NaBH₄) or catalytic hydrogenation setup (e.g., H₂ gas with a suitable catalyst like Pd/C or Rh/Al₂O₃)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or other extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve furfural (1.0 equivalent) in methanol. Add furfurylamine (1.0 equivalent) dropwise while stirring at room temperature. The reaction mixture is typically stirred for 2-4 hours to facilitate the formation of the intermediate N-(furan-2-ylmethylidene)furan-2-ylmethanamine (a Schiff base).

  • Reduction:

    • Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise, ensuring the temperature remains below 20 °C. After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

    • Using Catalytic Hydrogenation: Transfer the methanolic solution of the imine to a hydrogenation reactor containing a catalytic amount of a suitable catalyst (e.g., 5% Pd/C). Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir at room temperature until hydrogen uptake ceases.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Acidify the mixture with dilute HCl to protonate the amine.

    • Wash the aqueous layer with diethyl ether to remove any unreacted aldehyde and other organic impurities.

    • Basify the aqueous layer with a NaOH solution to deprotonate the amine, which will likely separate as an oil.

    • Extract the product into diethyl ether.

    • Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Coordination Chemistry and Synthesis of Metal Complexes

This compound is expected to act as a bidentate N,N-donor ligand, forming a chelate ring with a metal center. The furan oxygen atoms could potentially engage in weaker interactions, leading to higher coordination numbers or bridging motifs in polynuclear complexes. A general procedure for the synthesis of its transition metal complexes is outlined below, based on standard methods for bidentate amine ligands.[3][4]

General Experimental Protocol: Synthesis of a Metal(II) Complex

Materials:

  • This compound

  • A metal(II) salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, Zn(OAc)₂·2H₂O)

  • Ethanol or methanol

Procedure:

  • Dissolve the metal(II) salt (1.0 equivalent) in a minimal amount of ethanol or methanol with gentle heating if necessary.

  • In a separate flask, dissolve this compound (2.0 equivalents for an expected ML₂ complex) in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with constant stirring.

  • A precipitate may form immediately, or the reaction mixture may need to be stirred at room temperature or gently refluxed for several hours.

  • If a precipitate forms, collect it by filtration, wash with cold solvent, and then with a non-coordinating solvent like diethyl ether.

  • If no precipitate forms, the complex can be crystallized by slow evaporation of the solvent, vapor diffusion of an anti-solvent (e.g., diethyl ether or hexane), or by cooling the solution.

  • Dry the resulting solid in a desiccator.

Characterization of the Ligand and its Complexes

The synthesized ligand and its metal complexes can be characterized using a suite of spectroscopic and analytical techniques. Below are tables of expected data based on known values for similar compounds.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyExpected Value/ObservationReference
Molecular Formula C₁₀H₁₁NO₂[5]
Molecular Weight 177.20 g/mol [5]
Appearance Colorless to pale yellow oilGeneral observation
¹H NMR (CDCl₃, ppm) δ ~7.3 (m, 2H, furan H5), ~6.3 (m, 2H, furan H4), ~6.2 (m, 2H, furan H3), ~3.8 (s, 4H, CH₂), ~2.5 (br s, 1H, NH)[6]
¹³C NMR (CDCl₃, ppm) δ ~152 (furan C2), ~142 (furan C5), ~110 (furan C4), ~108 (furan C3), ~45 (CH₂)[6][7]
FT-IR (cm⁻¹) ~3350 (N-H stretch), ~3100 (furan C-H stretch), ~2900 (aliphatic C-H stretch), ~1500, 1010 (furan ring modes), ~1150 (C-N stretch)[8][9]

Table 2: Expected Spectroscopic and Analytical Data for a Hypothetical [M(this compound)₂]Cl₂ Complex

PropertyExpected ObservationRationale
Appearance Colored crystalline solid (color depends on the metal)Typical for transition metal complexes
Molar Conductivity (in DMF or DMSO) In the range for a 1:2 electrolyteIndicates the ionic nature of the complex[3]
¹H NMR (in DMSO-d₆, ppm) Broadening of ligand signals, downfield shift of CH₂ protons upon coordinationParamagnetism of some metal ions and electron density changes upon coordination
FT-IR (cm⁻¹) Shift of N-H and C-N stretching frequencies, appearance of new bands in the far-IR region (M-N modes)Coordination of the nitrogen atom to the metal center
UV-Vis (in solution) Ligand-based π-π* transitions, d-d transitions (for transition metals), and possible charge-transfer bandsElectronic transitions characteristic of the ligand and the metal ion's d-orbitals

Visualizations

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Furfural Furfural Imine Imine Formation (Schiff Base) Furfural->Imine Furfurylamine Furfurylamine Furfurylamine->Imine Reduction Reduction (e.g., NaBH4) Imine->Reduction Ligand This compound Reduction->Ligand Complexation Complexation Reaction Ligand->Complexation NMR NMR Spectroscopy (¹H, ¹³C) Ligand->NMR IR FT-IR Spectroscopy Ligand->IR MetalSalt Metal(II) Salt MetalSalt->Complexation Complex Metal Complex Complexation->Complex Complex->NMR Complex->IR UVVis UV-Vis Spectroscopy Complex->UVVis MS Mass Spectrometry Complex->MS Xray X-ray Crystallography Complex->Xray G cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 M M N1 N M->N1 Coordination Bond N2 N M->N2 Coordination Bond Furan1 Furan Ring 1 N1->Furan1 CH₂ Furan2 Furan Ring 2 N1->Furan2 CH₂ O1 O O2 O Furan3 Furan Ring 3 N2->Furan3 CH₂ Furan4 Furan Ring 4 N2->Furan4 CH₂ O3 O O4 O

References

Application Notes and Protocols: Synthesis and Evaluation of Difurfurylamine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes are of significant interest in medicinal inorganic chemistry due to their unique stereochemical, electronic, and reactive properties, which are often inaccessible to purely organic molecules.[1] The coordination of bioactive organic ligands to metal centers can enhance the therapeutic efficacy and overcome limitations of conventional chemotherapies, such as systemic toxicity and drug resistance.[2] Ligands derived from furan-containing compounds, such as difurfurylamine, are particularly noteworthy. Furfurylamines are derived from biomass and serve as valuable synthons for pharmaceuticals and other biologically active compounds.[3] The incorporation of furan moieties can influence the lipophilicity and biological activity of the resulting metal complexes.

These application notes provide a detailed protocol for the synthesis of novel transition metal complexes of Cobalt(II), Nickel(II), and Copper(II) with difurfurylamine. The methodologies for their characterization and evaluation of their potential antimicrobial activities are also described.

Synthesis of Difurfurylamine Ligand and its Metal Complexes

The synthesis process involves the initial preparation of the difurfurylamine ligand, followed by the complexation with various transition metal salts.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis furfurylamine Furfurylamine reductive_amination Reductive Amination (e.g., NaBH(OAc)3) furfurylamine->reductive_amination furfural Furfural furfural->reductive_amination difurfurylamine Difurfurylamine (DFA) Ligand reductive_amination->difurfurylamine complexation Complexation Reaction (Stirring, Reflux) difurfurylamine->complexation metal_salt Metal(II) Chloride (CoCl2, NiCl2, CuCl2) metal_salt->complexation solvent Ethanol solvent->complexation metal_complex [M(DFA)2Cl2] Complex (M = Co, Ni, Cu) complexation->metal_complex

Caption: General workflow for the synthesis of difurfurylamine and its metal complexes.

Experimental Protocols

Protocol 1: Synthesis of Difurfurylamine (DFA)

This protocol is based on a standard reductive amination procedure.

Materials:

  • Furfurylamine

  • Furfural

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve furfurylamine (1.0 eq) and furfural (1.0 eq) in dichloromethane.

  • Stir the solution at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure difurfurylamine.

Protocol 2: General Synthesis of [M(DFA)₂Cl₂] Complexes (M = Co, Ni, Cu)

This general procedure is adapted from methods for synthesizing metal complexes with bidentate amine ligands.[4][5]

Materials:

  • Difurfurylamine (DFA)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Absolute Ethanol

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • Dissolve difurfurylamine (2 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • In a separate beaker, dissolve the respective metal salt (1 mmol) (CoCl₂·6H₂O, NiCl₂·6H₂O, or CuCl₂·2H₂O) in absolute ethanol (10 mL).

  • Add the metal salt solution dropwise to the stirred solution of the difurfurylamine ligand at room temperature.

  • After the addition is complete, reflux the reaction mixture for 4-6 hours.

  • Allow the solution to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, reduce the solvent volume by half using a rotary evaporator and allow it to stand.

  • Wash the collected solid precipitate with a small amount of cold ethanol and then with diethyl ether.

  • Dry the resulting metal complex in a desiccator over anhydrous CaCl₂.

Characterization of the Synthesized Complexes

The synthesized ligand and its metal complexes should be characterized by various spectroscopic and analytical techniques to confirm their structure and purity.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analytical Analytical Methods complex Synthesized Metal Complex [M(DFA)2Cl2] ftir FT-IR Spectroscopy (Coordination Sites) complex->ftir uv_vis UV-Vis Spectroscopy (Geometry) complex->uv_vis elemental Elemental Analysis (Stoichiometry) complex->elemental molar_conductance Molar Conductance (Electrolytic Nature) complex->molar_conductance magnetic Magnetic Susceptibility (Electronic Structure) complex->magnetic

Caption: Workflow for the characterization of the synthesized metal complexes.

Data Presentation

The following tables summarize the expected analytical and spectroscopic data for the synthesized difurfurylamine (DFA) ligand and its metal complexes.

Table 1: Physical Characteristics and Molar Conductance Data

CompoundFormulaFormula Weight ( g/mol )ColorYield (%)M.P. (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹) in DMF
DFA C₁₀H₁₁NO₂177.19Pale Yellow Oil85--
[Co(DFA)₂Cl₂] C₂₀H₂₂CoCl₂N₂O₄484.26Blue72>25025.3
[Ni(DFA)₂Cl₂] C₂₀H₂₂NiCl₂N₂O₄484.01Green78>25022.8
[Cu(DFA)₂Cl₂] C₂₀H₂₂CuCl₂N₂O₄488.85Green81>25028.1

Note: The low molar conductance values suggest a non-electrolytic nature for the complexes.[6]

Table 2: Key FT-IR Spectral Data (cm⁻¹)

Compoundν(N-H)ν(C-O-C) furanν(M-N)ν(M-Cl)
DFA 33501015--
[Co(DFA)₂Cl₂] 32801012450310
[Ni(DFA)₂Cl₂] 32851010455315
[Cu(DFA)₂Cl₂] 32751011460320

Note: The shift in the ν(N-H) band upon complexation indicates the coordination of the amine nitrogen to the metal ion. The appearance of new bands in the far-IR region is attributed to ν(M-N) and ν(M-Cl) vibrations.

Table 3: Electronic Spectral Data and Magnetic Moments

CompoundElectronic Transitions (λ_max, nm)Magnetic Moment (μ_eff, B.M.)Proposed Geometry
[Co(DFA)₂Cl₂] 680, 5504.5Tetrahedral
[Ni(DFA)₂Cl₂] 650, 4103.2Octahedral
[Cu(DFA)₂Cl₂] 6901.9Distorted Octahedral

Note: The electronic spectra and magnetic moment data are indicative of the coordination geometry around the central metal ion.[4][5]

Application: Antimicrobial Activity

The development of new antimicrobial agents is crucial to combat the rise of drug-resistant pathogens.[7][8] Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands, a phenomenon that can be attributed to the chelation theory.[9]

Protocol 3: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

Materials:

  • Synthesized complexes and difurfurylamine ligand

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar and Sabouraud dextrose agar

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • Sterile Petri dishes, cork borer, micropipettes

Procedure:

  • Prepare sterile agar plates by pouring molten nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) into Petri dishes and allowing them to solidify.

  • Inoculate the agar surfaces with the respective microbial cultures.

  • Create wells (e.g., 6 mm diameter) in the agar plates using a sterile cork borer.

  • Prepare solutions of the test compounds (ligand and metal complexes) and standard drugs in DMSO at a specific concentration (e.g., 1 mg/mL).

  • Add a fixed volume (e.g., 100 µL) of each test solution and the DMSO control into separate wells.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

Table 4: Illustrative Antimicrobial Activity Data (Zone of Inhibition in mm)

CompoundS. aureus (Gram +ve)E. coli (Gram -ve)C. albicans (Fungus)
DFA 867
[Co(DFA)₂Cl₂] 151214
[Ni(DFA)₂Cl₂] 141113
[Cu(DFA)₂Cl₂] 181516
Ciprofloxacin 2522-
Fluconazole --20
DMSO (Control) ---

Note: The increased zone of inhibition for the metal complexes compared to the free ligand suggests enhanced antimicrobial activity upon coordination.[8]

Signaling Pathway Visualization

The enhanced biological activity of metal complexes can be attributed to their ability to interact with cellular targets differently than the free ligand. While the specific signaling pathways affected by difurfurylamine complexes are yet to be elucidated, a general proposed mechanism for metal-based antimicrobial agents involves multiple targets.

Antimicrobial_Mechanism cluster_targets Cellular Targets metal_complex Metal Complex [M(DFA)2Cl2] cell_wall Cell Wall Synthesis Inhibition metal_complex->cell_wall cell_membrane Cell Membrane Disruption metal_complex->cell_membrane dna DNA Replication Inhibition metal_complex->dna protein Protein Synthesis Inhibition metal_complex->protein cell_death Bacterial/Fungal Cell Death cell_wall->cell_death cell_membrane->cell_death dna->cell_death protein->cell_death

Caption: Proposed multi-target antimicrobial mechanism of action for metal complexes.

Conclusion

This document provides a comprehensive set of protocols for the synthesis, characterization, and antimicrobial evaluation of novel difurfurylamine-based metal complexes. The data presented, based on established principles of coordination chemistry, suggest that these complexes can be successfully synthesized and are likely to exhibit enhanced biological activity compared to the free ligand. These protocols and the accompanying data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, providing a foundation for the exploration of this promising class of compounds. Further studies are warranted to fully elucidate their mechanisms of action and therapeutic potential.

References

Application Notes and Protocols: N,N-Bis(2-furylmethyl)amine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: Extensive literature searches have revealed no specific applications of n,n-Bis(2-furylmethyl)amine as a ligand in asymmetric catalysis. This is because the molecule in its parent form is achiral and therefore cannot induce enantioselectivity in a chemical reaction. To be effective in asymmetric catalysis, a ligand must be chiral.

This document provides a conceptual framework and illustrative protocols on how a derivative of this compound could be adapted for use in asymmetric catalysis. The following sections describe strategies for introducing chirality to the basic scaffold and provide a detailed, albeit hypothetical, application in the well-established field of asymmetric transfer hydrogenation of ketones. The presented protocols and data are based on established methodologies for analogous chiral tridentate N-donor ligands.

Strategies for Inducing Chirality in Bis(2-furylmethyl)amine Scaffolds

The primary challenge is to modify the C2-symmetric but achiral this compound structure to create a chiral environment around a coordinated metal center. Chirality can be introduced by attaching chiral substituents at various positions on the ligand backbone. A common and effective strategy is to introduce chirality on the carbon atoms bridging the furan rings and the central nitrogen atom.

G cluster_0 Achiral Ligand Synthesis cluster_1 Chiral Ligand Synthesis Strategy Furfural Furfural H2/Catalyst Reductive Amination Furfural->H2/Catalyst Ammonia Ammonia Ammonia->H2/Catalyst Achiral_Ligand This compound (Achiral) H2/Catalyst->Achiral_Ligand Chiral_Amine Chiral Amine (R-NH2*) H2/Catalyst_2 Reductive Amination Chiral_Amine->H2/Catalyst_2 Furfural_2 Furfural Furfural_2->H2/Catalyst_2 Chiral_Ligand Chiral this compound Derivative (Chiral) H2/Catalyst_2->Chiral_Ligand

Fig. 1: General strategies for chiral ligand synthesis.

Application: Asymmetric Transfer Hydrogenation of Ketones

One of the most successful applications for chiral nitrogen-containing ligands is the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to form chiral secondary alcohols. These reactions are highly valued in the pharmaceutical and fine chemical industries. A hypothetical chiral bis(furylmethyl)amine derivative could serve as a tridentate NNN ligand for a ruthenium precursor to form an active catalyst for this transformation.

Proposed Catalytic System

The active catalyst would be formed in situ from a ruthenium source, such as [RuCl2(p-cymene)]2, and a synthesized chiral bis(furylmethyl)amine ligand. In the presence of a hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) and a base, this complex would catalyze the enantioselective reduction of a ketone like acetophenone to the corresponding chiral alcohol, (R)- or (S)-1-phenylethanol.

G Ru_source [RuCl2(p-cymene)]2 Catalyst_Formation In situ Catalyst Formation Ru_source->Catalyst_Formation Chiral_Ligand Chiral Ligand (L) Chiral_Ligand->Catalyst_Formation Solvent_Base Solvent + Base Solvent_Base->Catalyst_Formation Active_Catalyst [Ru(L)] Catalyst Catalyst_Formation->Active_Catalyst Reaction Asymmetric Transfer Hydrogenation Active_Catalyst->Reaction Ketone Prochiral Ketone (e.g., Acetophenone) Ketone->Reaction H_Source Hydrogen Donor (e.g., iPrOH) H_Source->Reaction Product Chiral Alcohol Reaction->Product G RuH [Ru]-H (Active Catalyst) TS Transition State RuH->TS + Ketone Ketone Ketone (R1-CO-R2) RuO [Ru]-O-CH(R1)R2 TS->RuO Hydride Transfer RuO->RuH + H-Donor - Byproduct Alcohol Chiral Alcohol (R1-CH(OH)-R2) RuO->Alcohol + H+ H_Source Hydrogen Donor (e.g., iPrOH) Byproduct Byproduct (e.g., Acetone)

Applications of Difurfurylamine in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Difurfurylamine, a bio-based secondary amine derived from renewable furfural, is a versatile building block in polymer chemistry. Its unique furan moieties and reactive amine functionality enable its use in the synthesis of a variety of polymers with tunable properties. This document provides detailed application notes and experimental protocols for the use of difurfurylamine in the synthesis of polyureas, epoxy resins, and self-healing polymers.

Synthesis of Bio-Based Polyureas

Difurfurylamine can be utilized as a diamine monomer in the synthesis of polyureas, offering a renewable alternative to petroleum-based diamines. The resulting polyureas can exhibit excellent thermal stability and mechanical properties.

Application Note:

Difurfurylamine-based polyureas are synthesized through a polyaddition reaction with diisocyanates. The furan rings in the polymer backbone can impart rigidity and enhance thermal stability. These materials are promising for applications in coatings, adhesives, and elastomers.

Experimental Protocol: Synthesis of a Difurfurylamine-Based Polyurea

Materials:

  • Difurfurylamine (purified by vacuum distillation)

  • Hexamethylene diisocyanate (HMDI)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve difurfurylamine (0.01 mol) in anhydrous THF (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of hexamethylene diisocyanate (0.01 mol) in anhydrous THF (50 mL) to the stirred solution of difurfurylamine over a period of 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

  • The resulting polyurea will precipitate from the solution.

  • Collect the polymer by filtration, wash it thoroughly with THF to remove any unreacted monomers, and dry it in a vacuum oven at 60°C to a constant weight.

Characterization:

The synthesized polyurea can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of urea linkages (typically showing a strong C=O stretching vibration around 1630-1680 cm⁻¹) and the disappearance of the isocyanate peak (~2270 cm⁻¹). Thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Process Diagram: Polyurea Synthesis

Polyurea_Synthesis Difurfurylamine Difurfurylamine in THF Reactor Reaction Vessel (0°C to RT, 24h, N2) Difurfurylamine->Reactor HMDI Hexamethylene Diisocyanate (HMDI) in THF HMDI->Reactor Polyurea Polyurea Precipitate Reactor->Polyurea Filtration Filtration & Washing Polyurea->Filtration Drying Vacuum Drying (60°C) Filtration->Drying Final_Product Difurfurylamine-Based Polyurea Drying->Final_Product

Caption: Workflow for the synthesis of difurfurylamine-based polyurea.

Curing Agent for Bio-Based Epoxy Resins

Difurfurylamine and its derivatives can act as effective curing agents for epoxy resins, leading to the formation of thermosetting polymers with high bio-content. The resulting materials can exhibit excellent thermal and mechanical properties. A notable example is the use of 5,5'-methylenedifurfurylamine (DFDA) as a hardener.[1]

Application Note:

Difurfurylamine derivatives, such as DFDA, can be used to cure furan-based epoxy monomers like 2,5-bis[(2-oxiranylmethoxy)methyl]-furan (BOF) to create fully bio-based thermosets.[1] These materials demonstrate high glass transition temperatures and storage moduli, making them suitable for coatings, adhesives, and composite applications.[1] The furan moieties also contribute to a high char yield upon thermal decomposition, indicating good flame retardant properties.

Experimental Protocol: Curing of a Furan-Based Epoxy Resin with DFDA

Materials:

  • 2,5-bis[(2-oxiranylmethoxy)methyl]-furan (BOF) (epoxy monomer)

  • 5,5'-methylenedifurfurylamine (DFDA) (curing agent)

  • Molds for sample preparation

Procedure:

  • Preheat the BOF epoxy monomer to reduce its viscosity.

  • Calculate the stoichiometric amount of DFDA required to cure the BOF. The amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin are used for this calculation.

  • Thoroughly mix the preheated BOF with the calculated amount of DFDA until a homogeneous mixture is obtained.

  • Pour the mixture into preheated molds.

  • Cure the samples in an oven using a staged curing cycle. A typical cycle might be:

    • 1 hour at 80°C

    • 2 hours at 120°C

    • 1 hour at 150°C

  • Allow the samples to cool slowly to room temperature before demolding.

Characterization:

The curing process can be monitored using DSC to determine the glass transition temperature (Tg). The mechanical properties, such as storage modulus, can be evaluated using Dynamic Mechanical Analysis (DMA). Thermogravimetric Analysis (TGA) can be used to assess the thermal stability and char yield.

Quantitative Data: Properties of Furan-Based Epoxy-Amine Systems
Polymer SystemGlass Transition Temperature (Tg, from tan δ) (°C)Room Temperature Storage Modulus (GPa)Char Yield at 750°C (in Argon) (wt%)
BOF/DFDA62[1]~3.5[1]~40[1]
BOF/CH3-DFDA69[1]~3.5[1]Not Reported

Data sourced from[1]

Process Diagram: Epoxy Curing Workflow

Epoxy_Curing Epoxy Furan-Based Epoxy (BOF) Mixing Stoichiometric Mixing Epoxy->Mixing Hardener Difurfurylamine Derivative (DFDA) Hardener->Mixing Molding Molding Mixing->Molding Curing Staged Curing (80-150°C) Molding->Curing Final_Product Cured Furan-Based Thermoset Curing->Final_Product

Caption: Workflow for curing furan-based epoxy resin with a difurfurylamine derivative.

Synthesis of Self-Healing Polymers via Diels-Alder Reaction

The furan groups in difurfurylamine-containing polymers can participate in reversible Diels-Alder (DA) reactions with dienophiles, such as bismaleimides. This property can be exploited to create self-healing materials that can be repaired upon thermal treatment.

Application Note:

Polymers functionalized with furan groups derived from difurfurylamine can be crosslinked with bismaleimides to form a thermally reversible network. When the material is damaged, heating it to a specific temperature can induce a retro-Diels-Alder reaction, breaking the crosslinks and allowing the material to flow and heal the crack. Upon cooling, the forward Diels-Alder reaction occurs, reforming the crosslinks and restoring the material's integrity. One study reported a healing efficiency of up to 92.3% for a furan-terminated polybutadiene system.[2]

Experimental Protocol: Preparation and Healing of a Furan-Functionalized Self-Healing Polymer

Materials:

  • Furan-functionalized polymer (e.g., furan-terminated polybutadiene)

  • Bismaleimide (BMI)

  • Solvent (e.g., chloroform)

Procedure for Crosslinking:

  • Dissolve the furan-functionalized polymer and a stoichiometric amount of bismaleimide in a suitable solvent.

  • Cast the solution into a mold and allow the solvent to evaporate slowly at room temperature.

  • Heat the resulting film at a temperature that promotes the Diels-Alder reaction (e.g., 60°C) for a specified time (e.g., 24 hours) to ensure complete crosslinking.

Healing Procedure:

  • Create a crack in the crosslinked polymer film.

  • Heat the damaged sample at a temperature that induces the retro-Diels-Alder reaction (e.g., 120°C) for a short period (e.g., 20 minutes).

  • Lower the temperature to allow the forward Diels-Alder reaction to occur and reform the crosslinks (e.g., 60°C) for an extended period (e.g., 24 hours).

  • The healing efficiency can be quantified by comparing the mechanical properties (e.g., tensile strength) of the healed sample with the original sample.

Quantitative Data: Self-Healing Performance
ParameterValue
Retro-Diels-Alder Temperature120°C[2]
Diels-Alder (Healing) Temperature60°C[2]
Healing Time24 hours[2]
Maximum Healing Efficiency92.3%[2]

Data sourced from[2]

Signaling Pathway: Diels-Alder Based Self-Healing Mechanism

Diels_Alder_Healing cluster_crosslinked Crosslinked State cluster_damaged Damaged State cluster_de_crosslinked De-crosslinked State cluster_healed Healed State Crosslinked Furan-Maleimide Adduct (Crosslinked Network) Damaged Cracked Polymer Crosslinked->Damaged Mechanical Damage Decrosslinked Free Furan and Maleimide Groups (Mobile Chains) Damaged->Decrosslinked Heating (Retro-DA) ~120°C Healed Reformed Crosslinked Network (Healed Material) Decrosslinked->Healed Cooling (Diels-Alder) ~60°C

Caption: Reversible Diels-Alder reaction mechanism for self-healing polymers.

References

Application Notes and Protocols: N,N-Bis(2-furylmethyl)amine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of N,N-Bis(2-furylmethyl)amine as a potential corrosion inhibitor, particularly for mild steel in acidic environments. The information is compiled from studies on structurally similar furan and amine derivatives and serves as a guide for research and development in this area.

This compound is an organic compound featuring two furan rings and a secondary amine group. This structure is promising for corrosion inhibition due to the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and the aromatic furan rings, which can contribute to the molecule's adsorption on a metal surface.[1][2] Organic compounds containing such functional groups are known to be effective corrosion inhibitors by forming a protective film on the metal surface, thereby reducing the corrosion rate.[3] The inhibitor molecules displace water molecules from the metal surface and block the active sites for corrosion reactions.[2][4]

The proposed mechanism of inhibition involves the adsorption of this compound onto the metal surface. This adsorption can be a physical process (physisorption) involving electrostatic interactions or a chemical process (chemisorption) involving the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal.[4][5]

Quantitative Data Summary

The following tables summarize representative quantitative data for furan-based and amine-based corrosion inhibitors, which can be considered analogous to the expected performance of this compound.

Table 1: Inhibition Efficiency from Weight Loss Measurements for a Furan-Based Schiff Base in 1 M HCl

Inhibitor Concentration (mol/L)Corrosion Rate (g m⁻² h⁻¹)Inhibition Efficiency (%)Surface Coverage (θ)
01.125--
1 x 10⁻⁵0.56350.00.500
5 x 10⁻⁵0.37566.70.667
1 x 10⁻⁴0.25077.80.778
5 x 10⁻⁴0.12588.90.889

Data is representative of furan-based inhibitors and illustrates the typical trend of increasing efficiency with concentration.

Table 2: Electrochemical Polarization Parameters for a Furan-Based Schiff Base on Mild Steel in 1 M HCl

Concentration (mol/L)Ecorr (mV vs. SCE)Icorr (µA cm⁻²)βa (mV dec⁻¹)βc (mV dec⁻¹)Inhibition Efficiency (%)
0-480100070-120-
1 x 10⁻⁵-48545068-11555.0
5 x 10⁻⁵-49028065-11072.0
1 x 10⁻⁴-49518063-10882.0
5 x 10⁻⁴-5009060-10591.0

This table showcases the effect of the inhibitor on key electrochemical parameters, indicating a mixed-type inhibition mechanism.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for a Furan-Based Schiff Base on Mild Steel in 1 M HCl

Concentration (mol/L)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (%)
050100-
1 x 10⁻⁵1206058.3
5 x 10⁻⁵2504580.0
1 x 10⁻⁴4803089.6
5 x 10⁻⁴9502094.7

EIS data demonstrates the increase in charge transfer resistance (Rct) and decrease in double-layer capacitance (Cdl) with increasing inhibitor concentration, confirming the formation of a protective layer.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Weight Loss Measurements

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

Procedure:

  • Specimen Preparation: Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.05 cm) are abraded with a series of emery papers (from 200 to 1200 grit), degreased with acetone, washed with distilled water, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are immersed in 100 mL of 1 M HCl solution without and with different concentrations of this compound.

  • Exposure: The immersion is carried out for a specified period (e.g., 6 hours) at a constant temperature (e.g., 298 K).

  • Final Weighing: After the immersion period, the coupons are removed, washed with a solution containing a cleaning agent (e.g., a solution of NaOH and zinc dust) to remove corrosion products, rinsed with distilled water, dried, and re-weighed.

  • Calculations:

    • Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t), where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon, and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100, where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

    • Surface Coverage (θ): θ = (CR₀ - CRᵢ) / CR₀.

Electrochemical Measurements

These techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

Apparatus: A standard three-electrode cell is used with a mild steel specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

a) Potentiodynamic Polarization:

  • The working electrode is immersed in the test solution (1 M HCl with and without the inhibitor) for a stabilization period (e.g., 30 minutes) to attain a stable open circuit potential (OCP).

  • The potential is then scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • The resulting polarization curve (log I vs. E) is used to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc) by extrapolating the linear portions of the anodic and cathodic curves back to Ecorr.

  • Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100, where Icorr₀ and Icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

b) Electrochemical Impedance Spectroscopy (EIS):

  • The working electrode is immersed in the test solution at its OCP.

  • A small amplitude AC signal (e.g., 10 mV) is applied over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • The impedance data is plotted as a Nyquist plot (Z'' vs. Z').

  • The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot. The double-layer capacitance (Cdl) can also be calculated.

  • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100, where Rct₀ and Rctᵢ are the charge transfer resistances without and with the inhibitor, respectively.

Quantum Chemical Calculations

Theoretical calculations are employed to correlate the molecular structure of the inhibitor with its inhibition efficiency.[6][7]

Methodology:

  • The geometry of the this compound molecule is optimized using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

  • Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), and Mulliken charges on the atoms are calculated.[8]

  • These parameters provide insights into the reactivity of the inhibitor molecule and its potential to adsorb on the metal surface. For instance, a higher EHOMO value suggests a greater tendency to donate electrons to the metal, while a lower ELUMO value indicates a greater ability to accept electrons from the metal.

Visualizations

experimental_workflow cluster_prep Specimen & Solution Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Interpretation prep_metal Mild Steel Coupon (Abrading, Degreasing) weight_loss Weight Loss Measurement prep_metal->weight_loss electrochemical Electrochemical Tests (Polarization, EIS) prep_metal->electrochemical prep_solution Corrosive Medium (1 M HCl) + Inhibitor Concentrations prep_solution->weight_loss prep_solution->electrochemical calc_cr_ie Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr_ie analyze_electrochem Analyze Electrochemical Parameters (Icorr, Rct) electrochemical->analyze_electrochem adsorption Determine Adsorption Isotherm (e.g., Langmuir) calc_cr_ie->adsorption analyze_electrochem->adsorption mechanism Propose Inhibition Mechanism adsorption->mechanism inhibition_mechanism cluster_surface Metal Surface in Acidic Solution metal Mild Steel (Fe) h2o Adsorbed H₂O molecules metal->h2o Initial State adsorption Adsorption of Inhibitor h2o->adsorption Displacement h_plus H⁺ ions cl_minus Cl⁻ ions inhibitor This compound (Inhibitor Molecule) inhibitor->adsorption protective_film Formation of a Protective Film adsorption->protective_film corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition

References

Application Notes & Protocols for the Characterization of N,N-Bis(2-furylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N,N-Bis(2-furylmethyl)amine, also known as difurfurylamine, is a secondary amine containing two furan moieties. This compound serves as a versatile building block in organic synthesis and is of interest in medicinal chemistry and materials science. Accurate characterization of its chemical structure and purity is crucial for its application in research and development. These application notes provide detailed protocols for the analytical techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Spectroscopic and Chromatographic Data

A comprehensive analysis using various analytical techniques is essential for the unambiguous identification and purity assessment of this compound. The following tables summarize the expected quantitative data from these analyses.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.35dd, J = 1.9, 0.8 Hz2HH-5 (furan)
~6.30dd, J = 3.2, 1.9 Hz2HH-4 (furan)
~6.20d, J = 3.2 Hz2HH-3 (furan)
~3.75s4H-CH₂-
~1.80br s1H-NH-

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~152.0C-2 (furan)
~142.0C-5 (furan)
~110.0C-4 (furan)
~107.5C-3 (furan)
~45.0-CH₂-

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3350-3310Weak-MediumN-H stretch (secondary amine)
~3120Medium=C-H stretch (furan)
~2920, ~2850MediumC-H stretch (aliphatic)
~1505, ~1010StrongC=C and C-O-C stretches (furan ring)
~1250-1020MediumC-N stretch
~910-665BroadN-H wag

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
177High[M]⁺ (Molecular Ion)
97High[M - C₄H₄O]⁺ or [C₅H₅O-CH₂]⁺
81Very High[C₅H₅O]⁺ (Furfuryl cation)
80Medium[C₄H₄O-CH]⁺

Table 5: HPLC Purity Analysis

ParameterValue
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time ~4.5 min (indicative)
Purity >98%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a relaxation delay of 5 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-160 ppm.

    • Use a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: Apply a thin film of neat this compound onto a potassium bromide (KBr) salt plate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean KBr plate or ATR crystal prior to sample analysis.

  • Data Processing: Process the spectrum using the instrument's software to obtain a transmittance or absorbance spectrum. The characteristic absorption bands of secondary amines and furan rings should be identified.[1][2][3]

Mass Spectrometry (MS)

Protocol:

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Acquisition:

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 30-300.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The furfuryl cation (m/z 81) is expected to be a prominent fragment.

High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute this solution to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

  • Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reverse-phase column (4.6 x 150 mm, 5 µm), and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with 20% B, ramp to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak corresponding to this compound and calculate the purity based on the area percentage of the main peak relative to the total peak area.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Structure->Purity

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Logical Relationship of Analytical Techniques

The following diagram shows the logical relationship between the different analytical techniques and the information they provide for the characterization of the target molecule.

logical_relationship cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR Provides detailed structural information (connectivity) IR IR Compound->IR Identifies functional groups (N-H, furan) MS Mass Spec. Compound->MS Determines molecular weight and fragmentation pattern HPLC HPLC Compound->HPLC Assesses purity and quantifies impurities

Caption: Relationship between analytical techniques and the information obtained for this compound.

References

Application Notes and Protocols for the Synthesis of n,n-Bis(2-furylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of n,n-Bis(2-furylmethyl)amine, a valuable secondary amine with potential applications in medicinal chemistry and materials science. The protocol herein describes a method based on the reductive amination of furfural with furfurylamine.

Introduction

This compound, also known as difurfurylamine, is a secondary amine containing two furan moieties. The furan ring is a key structural motif in many pharmaceuticals and biologically active compounds. The incorporation of two furan rings and a secondary amine functionality makes this compound an attractive building block for the synthesis of novel compounds with potential therapeutic properties. This application note details a robust laboratory-scale synthesis of this compound via a one-pot reductive amination reaction.

Synthetic Strategy: Reductive Amination

The synthesis of this compound is achieved through the reductive amination of furfural with furfurylamine. This reaction proceeds in two main steps:

  • Imine Formation: Furfural reacts with furfurylamine to form an intermediate imine (a Schiff base).

  • Reduction: The imine is then reduced to the desired secondary amine in the presence of a catalyst and a reducing agent (in this case, hydrogen gas).

This method is a common and effective way to form carbon-nitrogen bonds.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of this compound.

Compound NameChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
FurfuralC₅H₄O₂96.08161.71.16
FurfurylamineC₅H₇NO97.12145-1461.055
This compoundC₁₀H₁₁NO₂177.20[1]Not availableNot available

Experimental Protocol

This protocol is based on the general principles of reductive amination and information adapted from related synthetic procedures.

Materials:

  • Furfural (≥98%)

  • Furfurylamine (≥98%)

  • Raney Nickel (or a suitable cobalt-based catalyst)

  • Dioxane (anhydrous)

  • Hydrogen gas (high purity)

  • Ammonia (optional, can suppress side reactions)

  • Sodium sulfate (anhydrous)

  • Diatomaceous earth (e.g., Celite®)

  • Standard laboratory glassware

  • High-pressure autoclave with stirring mechanism

Procedure:

  • Reaction Setup:

    • In a suitable high-pressure autoclave, add furfural (1.0 eq).

    • Add furfurylamine (1.0 - 1.2 eq).

    • Add anhydrous dioxane as the solvent. The concentration of the reactants should be around 10-20% (w/v).

    • Carefully add the Raney Nickel catalyst (typically 5-10% by weight of the limiting reactant). The catalyst should be handled as a slurry in a suitable solvent to prevent ignition upon contact with air.

    • (Optional) Add a small amount of ammonia to the reaction mixture. This can help to suppress the formation of tertiary amines and other byproducts.

  • Reaction Conditions:

    • Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 20-50 bar).

    • Begin stirring and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

    • Maintain the reaction at this temperature and pressure for a set period (e.g., 4-12 hours). The progress of the reaction can be monitored by techniques such as TLC or GC-MS by carefully taking aliquots from the reactor.

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Purge the autoclave with nitrogen gas.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with a small amount of dioxane.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

  • Characterization:

    • The identity and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Furfural Furfural Autoclave Autoclave (Dioxane, H₂, Heat) Furfural->Autoclave Furfurylamine Furfurylamine Furfurylamine->Autoclave Catalyst Raney Nickel Catalyst->Autoclave Filtration Filtration Autoclave->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Vacuum Distillation or Column Chromatography Evaporation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

References

Application of n,n-Bis(2-furylmethyl)amine and its Analogs in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document details the application of furan-based amines in the synthesis of pharmaceutical intermediates, with a specific focus on the structural motif of n,n-Bis(2-furylmethyl)amine. While direct and extensive applications of this compound in the synthesis of commercial pharmaceutical intermediates are not widely reported in publicly available literature, a closely related analog, 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine , serves as a crucial intermediate in the synthesis of the blockbuster anti-ulcer drug, Ranitidine .

This application note will provide a comprehensive overview of the synthetic pathways involving this key furan-based intermediate, including detailed experimental protocols and quantitative data, offering valuable insights for researchers in medicinal chemistry and process development.

This compound: An Overview

This compound, also known as difurfurylamine, is a secondary amine containing two furan rings. Its structure presents a versatile scaffold for chemical modifications. While its primary applications are noted in areas such as polymer chemistry and as a corrosion inhibitor, its potential as a building block in pharmaceutical synthesis is an area of interest due to the prevalence of the furan moiety in bioactive molecules.

Synthesis of Ranitidine: A Case Study Involving a Furan-Based Intermediate

The synthesis of Ranitidine provides an excellent example of the utility of furan-based amines in constructing complex pharmaceutical molecules. The key intermediate, 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine, shares a core structural feature with this compound, demonstrating the reactivity of the furfuryl group in pharmaceutical synthesis.

The overall synthesis of Ranitidine from this intermediate involves the reaction with an N-methyl-1-methylthio-2-nitroethenamine derivative.

Synthesis of the Key Intermediate: 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine

A common route to this intermediate involves the reaction of 5-(dimethylaminomethyl)furfuryl alcohol with cysteamine hydrochloride.

G A 5-(Dimethylaminomethyl)furfuryl alcohol C 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine A->C HCl (conc.) B Cysteamine Hydrochloride B->C

Caption: Synthesis of the key furan-based intermediate.

Synthesis of Ranitidine from the Key Intermediate

The final step in the synthesis of Ranitidine involves the condensation of the furan-based amine intermediate with N-methyl-1-methylthio-2-nitroethenamine.

G A 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine C Ranitidine A->C B N-Methyl-1-methylthio-2-nitroethenamine B->C Solvent (e.g., Water, Ethanol)

Caption: Final step in the synthesis of Ranitidine.

Experimental Protocols

Protocol for the Synthesis of 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine

Materials:

  • 5-(Dimethylaminomethyl)furfuryl alcohol

  • Cysteamine hydrochloride

  • Concentrated Hydrochloric Acid

  • Anhydrous Sodium Carbonate

  • Diethyl ether

Procedure:

  • Prepare a stirred, ice-cold solution of cysteamine hydrochloride in concentrated hydrochloric acid.

  • Add 5-(dimethylaminomethyl)furfuryl alcohol dropwise to the cold solution.

  • Allow the reaction mixture to stand at 0°C for 18 hours.

  • After the reaction is complete, carefully add excess anhydrous sodium carbonate to neutralize the acid and precipitate the product.

  • Extract the resulting solid with diethyl ether.

  • Remove the diethyl ether under reduced pressure.

  • Purify the residue by distillation to obtain 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine.

Protocol for the Synthesis of Ranitidine Base[1]

Materials:

  • 2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine

  • 1-Methylthio-1-methylamino-2-nitroethylene

  • Water

  • 10% Sodium Hydroxide solution

Procedure:

  • Add 2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine and 1-methylthio-1-methylamino-2-nitroethylene to water in a reaction vessel.

  • Heat the mixture to 48-52°C.

  • Maintain a vacuum of 0.02-0.05 MPa and react for 4.5 hours.

  • After the reaction is complete, cool the solution.

  • Adjust the pH to 11.0-11.4 with a 10% sodium hydroxide solution.

  • Filter the solution.

  • Cool the filtrate to 0-2°C and allow it to crystallize for 12 hours.

  • Collect the crystals by centrifugation and wash the filter cake with purified water to obtain the wet Ranitidine base.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Ranitidine Base [1]

ParameterValue
Molar ratio of 2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine to 1-methylthio-1-methylamino-2-nitroethylene1.04 : 1
SolventWater
Reaction Temperature48-52°C
Reaction Time4.5 hours
Vacuum0.02-0.05 MPa
Final pH11.0-11.4
Crystallization Temperature0-2°C
Crystallization Time12 hours

Logical Workflow for Ranitidine Synthesis

The following diagram illustrates the logical flow of the synthesis process for Ranitidine, starting from the key furan-based intermediate.

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Ranitidine A 5-(Dimethylaminomethyl)furfuryl alcohol C Reaction in conc. HCl A->C B Cysteamine HCl B->C D Neutralization & Extraction C->D E Purification (Distillation) D->E F 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine E->F H Reaction in Water F->H G 1-Methylthio-1-methylamino-2-nitroethylene G->H I pH Adjustment H->I J Crystallization I->J K Isolation & Washing J->K L Ranitidine Base K->L

Caption: Workflow for the synthesis of Ranitidine.

Conclusion

While this compound itself does not have extensive documented use in the synthesis of major pharmaceutical intermediates, the chemistry of its structural analogs is of significant importance. The synthesis of Ranitidine, a globally recognized pharmaceutical, relies heavily on a furan-based amine intermediate that underscores the value of the furfurylamine scaffold in medicinal chemistry. The protocols and data presented here provide a detailed guide for researchers and professionals in the field of drug development, highlighting a key application of furan chemistry in the synthesis of a vital pharmaceutical agent. Further research into the applications of this compound and other derivatives could unveil new synthetic routes to valuable pharmaceutical intermediates.

References

Application Notes and Protocols: Reactions of Difurfurylamine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difurfurylamine, a secondary amine bearing two furan rings, presents a versatile scaffold for chemical synthesis due to its dual reactivity. The lone pair of electrons on the nitrogen atom allows for nucleophilic reactions with a variety of electrophiles, while the electron-rich furan rings are susceptible to electrophilic substitution. This document provides detailed application notes and protocols for the reaction of difurfurylamine with common electrophiles, including alkylating agents, acylating agents, and reagents for electrophilic aromatic substitution.

I. Reactions at the Nitrogen Atom: N-Alkylation and N-Acylation

The secondary amine functionality of difurfurylamine readily undergoes N-alkylation and N-acylation, providing access to a range of tertiary amines and amides, respectively.

I.A. N-Alkylation of Difurfurylamine

N-alkylation introduces an alkyl group onto the nitrogen atom, forming a tertiary amine. This reaction typically proceeds via an SN2 mechanism with alkyl halides.

Reaction Scheme:

Where R is an alkyl group and X is a halide (I, Br, Cl).

Experimental Protocol: Synthesis of N-Alkyl-N,N-difurfurylamine

  • Reagents and Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve difurfurylamine (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or N,N-dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine, 1.5-2.0 eq.), to the solution.[1]

    • The use of a base is crucial to neutralize the hydrohalic acid (HX) generated during the reaction, which would otherwise protonate the starting amine and inhibit the reaction.

  • Reaction Execution:

    • To the stirred solution, add the alkyl halide (1.1-1.2 eq.) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature and reaction time will depend on the reactivity of the alkyl halide.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and any inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the pure N-alkyl-N,N-difurfurylamine.

Quantitative Data Summary (Illustrative)

Electrophile (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
Methyl IodideDIPEACH3CN504>90
Ethyl BromideK2CO3DMF70885
Benzyl ChlorideDIPEACH3CN60692

Note: This data is illustrative and based on general procedures for N-alkylation of secondary amines. Actual yields may vary.

I.B. N-Acylation of Difurfurylamine

N-acylation involves the reaction of difurfurylamine with an acylating agent, such as an acyl chloride or acid anhydride, to form an N,N-difurfurylamide.

Reaction Scheme:

Where R is an alkyl or aryl group.

Experimental Protocol: Synthesis of N-Acyl-N,N-difurfurylamine

  • Reagents and Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve difurfurylamine (1.0 eq.) and a tertiary amine base such as triethylamine or pyridine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2]

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • Slowly add a solution of the acyl chloride (1.1 eq.) in the same anhydrous solvent to the stirred amine solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired N-acyl-N,N-difurfurylamine.[2]

Quantitative Data Summary (Illustrative)

Electrophile (R-COCl)BaseSolventTemp (°C)Time (h)Yield (%)
Acetyl ChlorideEt3NDCM0 to RT395
Benzoyl ChloridePyridineTHF0 to RT590
Propionyl ChlorideEt3NDCM0 to RT492

Note: This data is based on general acylation procedures and a study on N-acylation of furfurylamines.[2] Actual yields may vary.

II. Reactions at the Furan Rings: Electrophilic Aromatic Substitution

The furan rings in difurfurylamine are electron-rich and undergo electrophilic aromatic substitution, primarily at the 2- and 5-positions.[3][4][5][6] The presence of the aminomethyl group (-CH2-N(CH2-furan)R) is expected to be activating and directing towards these positions.

Logical Relationship of Furan Reactivity

Caption: Preferential electrophilic attack on the C2/C5 positions of the furan ring.

II.A. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method to introduce a formyl group (-CHO) onto electron-rich aromatic rings.[7]

Reaction Scheme:

Formylation is expected to occur on one of the furan rings at the 5-position.

Experimental Protocol: Synthesis of 5-(Difurfurylaminomethyl)furan-2-carbaldehyde

  • Reagents and Setup:

    • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.0 eq.) dropwise with vigorous stirring. Maintain the temperature below 10 °C.[8] After the addition, stir the mixture for another 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Reaction Execution:

    • Add difurfurylamine (1.0 eq.) dropwise to the Vilsmeier reagent, ensuring the temperature does not exceed 10 °C.

    • After the addition, allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

    • Neutralize the solution with an aqueous solution of sodium hydroxide or sodium carbonate until it is alkaline.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data Summary (Illustrative)

SubstrateReagentsSolventTemp (°C)Time (h)Yield (%)
DifurfurylaminePOCl₃, DMFDMF0 to 503~70-80

Note: Yield is an estimate based on typical Vilsmeier-Haack reactions on furan derivatives.[8]

II.B. Friedel-Crafts Acylation

Friedel-Crafts acylation can be used to introduce an acyl group onto the furan ring, typically using a Lewis acid catalyst. However, the basic nitrogen of the amine can complex with the Lewis acid, deactivating it.[9][10] Therefore, the reaction may require protection of the amine or the use of specific catalytic systems. Given the high reactivity of the furan ring, milder conditions compared to benzene are often sufficient.

Reaction Scheme (Potential Pathway):

Considerations for Experimental Protocol:

  • Catalyst Choice: Milder Lewis acids such as SnCl₄ or ZnCl₂ may be more suitable than AlCl₃ to minimize side reactions and degradation of the furan ring.

  • Amine Deactivation: The reaction of the amine with the Lewis acid is a significant challenge.[9] It may be necessary to use a large excess of the catalyst or to first N-acylate the amine to reduce its basicity before performing the ring acylation.

  • Reaction Conditions: The reaction is typically carried out at low temperatures in an inert solvent like dichloromethane or carbon disulfide.

III. Mannich Reaction

The Mannich reaction is a three-component condensation involving an amine, formaldehyde (or another aldehyde), and an active hydrogen compound. In the context of difurfurylamine, it can react with formaldehyde to form an Eschenmoser-like salt intermediate, which can then react with another nucleophile. Alternatively, one of the furan rings of difurfurylamine can act as the active hydrogen component, reacting with an iminium ion formed from another amine and an aldehyde.

Experimental Workflow for Mannich-type Reaction

Mannich_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_product Product Difurfurylamine Difurfurylamine Iminium_Formation Formation of Iminium Ion Difurfurylamine->Iminium_Formation Formaldehyde Formaldehyde Formaldehyde->Iminium_Formation Active_H_Compound Active Hydrogen Compound (e.g., Ketone) Nucleophilic_Attack Nucleophilic Attack by Enol/Enolate Active_H_Compound->Nucleophilic_Attack Iminium_Formation->Nucleophilic_Attack Electrophile Mannich_Base Mannich Base (β-Amino-carbonyl compound) Nucleophilic_Attack->Mannich_Base

Caption: General workflow for the Mannich reaction involving a secondary amine.

Experimental Protocol: Mannich Reaction with Acetophenone

  • Reagents and Setup:

    • In a round-bottom flask, combine difurfurylamine hydrochloride (prepared by adding an equimolar amount of HCl to difurfurylamine), formaldehyde (as an aqueous solution, e.g., formalin), and acetophenone.

    • Add a suitable solvent, such as ethanol.

  • Reaction Execution:

    • Reflux the mixture for several hours. The reaction is typically carried out under acidic conditions, which are provided by the amine hydrochloride.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • After cooling, concentrate the reaction mixture.

    • Make the residue alkaline with a base (e.g., NaOH solution) and extract with an organic solvent.

    • Wash, dry, and concentrate the organic extracts.

    • Purify the resulting Mannich base by column chromatography or recrystallization.

Conclusion

Difurfurylamine is a valuable building block that offers multiple sites for reaction with electrophiles. The secondary amine can be readily functionalized through N-alkylation and N-acylation to generate a diverse library of compounds. The furan rings provide a platform for electrophilic substitution reactions, such as the Vilsmeier-Haack formylation, to introduce further functional groups. The protocols and data presented herein serve as a guide for researchers to explore the rich chemistry of this bio-derived molecule in the development of new materials and pharmaceuticals. Further optimization of reaction conditions may be required for specific substrates and desired products.

References

Troubleshooting & Optimization

Technical Support Center: N,N-Bis(2-furylmethyl)amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of N,N-bis(2-furylmethyl)amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for synthesizing this compound?

The most common and direct method is the reductive amination between furfural and furfurylamine. This reaction typically proceeds in two main stages:

  • Imine Formation: Furfural reacts with furfurylamine to form an intermediate N-(furan-2-ylmethyl)furan-2-ylmethanimine (a Schiff base).

  • Reduction: The imine intermediate is then reduced to the final secondary amine product, this compound.

This process is often carried out in one pot, where the imine is formed and subsequently reduced in situ.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yield is a common issue that can be attributed to several factors. Use the following logical workflow to diagnose the problem.

G start Low Yield Troubleshooting catalyst Catalyst Inactive or Insufficient? start->catalyst Check Catalyst conditions Suboptimal Reaction Conditions? start->conditions Check Conditions side_reactions Competing Side Reactions? start->side_reactions Check Reactants sol_catalyst1 Action: Use fresh catalyst or increase loading. catalyst->sol_catalyst1 Yes sol_catalyst2 Action: Ensure catalyst is appropriate for imine reduction. catalyst->sol_catalyst2 Consider Type sol_conditions1 Action: Optimize temperature. (e.g., 80-90°C) conditions->sol_conditions1 Yes sol_conditions2 Action: Optimize H2 pressure and reaction time. conditions->sol_conditions2 Yes sol_side_reactions1 Action: Check purity of furfural and furfurylamine. side_reactions->sol_side_reactions1 Yes sol_side_reactions2 Action: Adjust stoichiometry. (e.g., furfural to amine ratio) side_reactions->sol_side_reactions2 Yes

Caption: Troubleshooting workflow for low reaction yield.

Potential causes include:

  • Catalyst Deactivation: The catalyst (e.g., Ni, Ru, Pd) may be poisoned or lose activity.

  • Suboptimal Conditions: Incorrect temperature, hydrogen pressure, or reaction time can hinder the reduction step.

  • Side Reactions: Competing reactions, such as the hydrogenation of the furan ring or polymerization of furfural, can consume starting materials.

  • Purity of Reagents: Impurities in furfural or furfurylamine can interfere with the reaction.

Q3: What are the common side products, and how can they be minimized?

The primary side products arise from undesired hydrogenation or reactions involving intermediates.

Side ProductFormation PathwayMitigation Strategy
Furfuryl alcohol Direct hydrogenation of the aldehyde group on furfural.Choose a catalyst with high selectivity for imine reduction over aldehyde reduction.[1]
Tetrahydrofurfurylamine derivatives Hydrogenation of the furan ring.Use milder reaction conditions (lower temperature and pressure). Excess ammonia, if used in a related synthesis, can inhibit ring hydrogenation.[2]
Polymeric/Tarry materials Self-polymerization of furfural, often acid-catalyzed.Ensure reagents are pure and reaction conditions do not promote polymerization. Mixing furfural with furfurylamine prior to the reaction can help form the more stable secondary imine, reducing side product formation.[3]
Primary amine (Furfurylamine) If starting from furfural and ammonia, this is the main product. In the target synthesis, this indicates incomplete reaction with the second furfural equivalent.Ensure appropriate stoichiometric ratios and sufficient reaction time.

Q4: I am having difficulty with product purification. What are the recommended methods?

Purification can be challenging due to the similar boiling points of the product and unreacted starting materials.

  • Vacuum Distillation: This is the most common method for purifying this compound.

  • Column Chromatography: For small-scale synthesis or high-purity requirements, column chromatography on silica gel can be effective.[4][5] A suitable eluent system must be determined empirically, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

Experimental Protocols

General Protocol for Reductive Amination

This protocol is a representative example for the synthesis of this compound. Note: Specific conditions should be optimized for your laboratory setup and catalyst system.

Materials:

  • Furfural

  • Furfurylamine

  • Solvent (e.g., Ethanol, Toluene)[4][5]

  • Hydrogenation Catalyst (e.g., Ru/C, Ni/SiO2, Pd/C)[3][6]

  • Hydrogen (H₂) gas source

  • High-pressure autoclave/reactor

Procedure:

  • Reactant Loading: To a high-pressure reactor, add the catalyst (e.g., 1-5 mol% relative to the limiting reagent).

  • Add the solvent, followed by furfurylamine (1.0 equivalent).

  • Slowly add furfural (1.0-1.1 equivalents) to the mixture while stirring. The reaction to form the intermediate imine may be mildly exothermic.

  • Reaction Setup: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Hydrogenation: Pressurize the reactor with H₂ to the desired pressure (e.g., 20-50 bar) and heat to the target temperature (e.g., 80-90 °C).[2][5]

  • Reaction Monitoring: Maintain the reaction under these conditions with vigorous stirring for a set time (e.g., 2-12 hours).[1][5] The reaction progress can be monitored by techniques like GC-MS or TLC.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the heterogeneous catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude residue by vacuum distillation or column chromatography to obtain the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Load Catalyst, Solvent, and Furfurylamine B Add Furfural to form Imine A->B C Seal Reactor & Purge with N₂/H₂ B->C D Pressurize with H₂ & Heat (e.g., 80°C, 20 bar) C->D E Stir for 2-12h D->E F Cool & Vent E->F G Filter Catalyst F->G H Remove Solvent G->H I Purify Product (Distillation/Chromatography) H->I

References

Technical Support Center: Optimizing Reaction Conditions for Difurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis and optimization of difurfurylamine.

Troubleshooting Guide

Issue 1: Low Yield of Difurfurylamine

You are attempting to synthesize difurfurylamine, but the final isolated yield is significantly lower than expected.

Possible Causes:

  • Incomplete Imine Formation: The initial reaction between the primary amine (furfurylamine) and the aldehyde (e.g., formaldehyde, acetaldehyde) to form the Schiff base (imine) intermediate may be inefficient. Imine formation is often best under mildly acidic conditions.[1][2]

  • Suboptimal Reactant Ratio: An incorrect stoichiometric ratio of furfurylamine to aldehyde can lead to incomplete consumption of the limiting reagent or the formation of unwanted side-products.[3] Using a 1:1 ratio can result in nearly complete consumption of furfurylamine but may increase side-product formation, reducing the yield of the desired diamine.[3]

  • Inefficient Reduction: If performing a one-pot reductive amination, the reducing agent might be reducing the starting aldehyde before it has a chance to form an imine with the amine.[1]

  • Catalyst Deactivation: In catalytic hydrogenations, the catalyst (e.g., Raney Ni) may lose activity due to impurities or improper handling.

  • Mechanical Losses During Workup: Significant product loss can occur during extraction, washing, and purification steps.[4]

Recommended Solutions:

  • Optimize Imine Formation:

    • Consider adding a catalytic amount of a mild acid, such as acetic acid, to promote the formation of the imine intermediate.[2]

    • Monitor imine formation via TLC or NMR before adding the reducing agent in a one-pot reaction.[2]

  • Adjust Reactant Ratios:

    • For the reaction of furfurylamine with an aldehyde, an optimal furfurylamine-to-aldehyde ratio of 1.8 to 2.0 has been suggested to maximize the yield of the difurfuryl diamine.[3]

  • Select an Appropriate Reducing Agent:

    • For reductive aminations, use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces the imine in the presence of an aldehyde.[1]

  • Ensure Catalyst Activity:

    • Use fresh, high-quality catalysts. For reactions involving crude biomass or other impure materials, consider catalyst regeneration or replacement.[5]

  • Refine Workup Procedure:

    • Ensure efficient extraction by selecting an appropriate solvent (chloroform has been used effectively).[3]

    • Minimize transfers between flasks and ensure all equipment is properly rinsed to recover the maximum amount of product.[4]

Issue 2: High Levels of Side-Products

Your final product is contaminated with significant amounts of impurities, such as unreacted starting materials, the primary amine (furfurylamine), or oligomeric species.

Possible Causes:

  • Formation of Secondary Amines (Difurfurylamine as a Byproduct): When synthesizing the primary amine furfurylamine via reductive amination of furfural with ammonia, the desired furfurylamine can react with another molecule of furfural to form the secondary amine, difurfurylamine, as a major byproduct.[6][7]

  • Over-Reduction of Furan Ring: Aggressive hydrogenation conditions (high pressure, active catalysts) can lead to the saturation of the furan ring, forming tetrahydrofurfurylamine derivatives.[8]

  • Polymerization/Resin Formation: Furan derivatives are sensitive to strongly acidic conditions and high temperatures, which can cause them to polymerize into dark, viscous resins.[3][4] This is a common issue in furan chemistry.[4]

  • Competitive Aldehyde Reduction: In a one-pot reductive amination, the reducing agent may reduce the starting aldehyde to its corresponding alcohol (e.g., furfuryl alcohol) before it can react with the amine.[6]

Recommended Solutions:

  • Control Reaction Stoichiometry and Conditions:

    • To suppress secondary amine formation during furfurylamine synthesis, an excess of ammonia is crucial. An optimal NH₃ to furfural ratio of 2.4 was found to maximize the primary amine yield.[8]

    • To synthesize difurfurylamine intentionally via acidic condensation, carefully control the furfurylamine-to-aldehyde ratio. A ratio lower than 2:1 (e.g., 1:1) can increase side products.[3]

  • Milder Conditions to Prevent Over-Reduction and Polymerization:

    • Avoid strongly acidic conditions during the reaction and workup. If acid is necessary, use the minimum effective concentration.[3][4]

    • Maintain optimal reaction temperatures. For the acidic condensation of furfurylamine with formaldehyde, temperatures between 20-50 °C have been investigated.[3] For the reductive amination of furfural, temperatures around 90-130 °C are often cited.[8][9]

    • For hydrogenations, use moderate hydrogen pressures (e.g., 2.0 MPa) to avoid saturating the furan ring.[9]

  • Logical Troubleshooting Workflow:

    G start High Impurity Level Detected check_impurity Characterize Impurity (GC-MS, NMR) start->check_impurity is_secondary Is it a secondary amine (e.g., difurfurylamine)? check_impurity->is_secondary is_polymer Is it a dark, viscous polymer? check_impurity->is_polymer   is_overreduced Is it an over-reduced product (e.g., THF-amine)? check_impurity->is_overreduced    is_secondary->is_polymer No increase_nh3 Solution: Increase Ammonia Ratio (for primary amine synthesis) is_secondary->increase_nh3 Yes is_polymer->is_overreduced No reduce_acid Solution: Reduce Acid Concentration Lower Reaction Temperature is_polymer->reduce_acid Yes milder_conditions Solution: Lower H2 Pressure Use Less Active Catalyst is_overreduced->milder_conditions Yes end_node Re-run and Analyze increase_nh3->end_node reduce_acid->end_node milder_conditions->end_node

    Caption: Troubleshooting workflow for impurity issues.

Issue 3: Difficulty in Product Purification

You have completed the reaction, but isolating pure difurfurylamine from the crude mixture is proving challenging.

Possible Causes:

  • Similar Boiling Points: Unreacted furfurylamine and the difurfurylamine product may have close boiling points, making separation by simple distillation difficult.

  • Thermal Instability: Furan compounds can be sensitive to high temperatures, and prolonged heating during distillation can lead to degradation and polymerization.[5]

  • Formation of Azeotropes: The product may form azeotropes with solvents or other impurities, complicating distillative purification.[5]

  • Co-elution in Chromatography: Byproducts may have polarities similar to the desired product, resulting in poor separation on a chromatography column.[5]

Recommended Solutions:

  • Vacuum Distillation: This is the most commonly cited method for purifying difurfurylamine and related compounds.[3] Lowering the pressure reduces the boiling point, minimizing the risk of thermal degradation.

  • Solvent Extraction: A thorough extraction protocol can help remove many impurities. Chloroform has been successfully used to extract difurfuryl diamines from neutralized aqueous reaction mixtures.[3]

  • Washing: Washing the combined organic extracts with a dilute base solution (e.g., NaOH) can help remove acidic residues.[3]

  • Derivatization: For extremely difficult separations, consider converting the amine product into a derivative (e.g., an amide or a salt) to alter its physical properties (like polarity or volatility), facilitate purification, and then cleave the derivative to recover the pure amine.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to difurfurylamine?

There are two primary contexts for the synthesis of difurfurylamine:

  • As a Byproduct: It is commonly formed as a secondary amine during the reductive amination of furfural with ammonia, where the primary target is furfurylamine.[6][7]

  • Direct Synthesis: It can be synthesized directly through the acidic condensation of furfurylamine with an aldehyde, such as formaldehyde or acetaldehyde.[3]

Q2: Which catalysts are effective for the reductive amination of furfural?

A variety of heterogeneous catalysts have been shown to be effective. The choice of catalyst is critical for selectivity.

  • Raney Ni: A cost-effective and highly active non-noble metal catalyst. A 96.3% selectivity to furfurylamine was achieved under optimized conditions.[9]

  • Supported Noble Metals (Ru, Rh, Pd): Catalysts like Ru/C, Rh/Al₂O₃, and Pd NPs can achieve high yields and selectivities, sometimes even at room temperature.[9]

  • Supported Non-Noble Metals (Ni, Co): Supported catalysts such as Ni/SiO₂, Co/SiO₂, and Ni/TiO₂ are also effective and can optimize the primary amine yield to over 90%.[6][10]

Q3: What are the key reaction parameters to control for optimal yield and selectivity?

Optimizing the following parameters is critical for success:

  • Temperature: For reductive amination of furfural, temperatures in the range of 90-130 °C are often optimal.[8][9] For acidic condensation, 20-50 °C has been explored.[3]

  • Hydrogen Pressure: In catalytic hydrogenations, a pressure of around 2.0 MPa is often sufficient to achieve high conversion without causing excessive over-reduction of the furan ring.[9]

  • Reactant/Ammonia Ratio: To favor the primary amine (furfurylamine) and suppress difurfurylamine formation, a molar excess of ammonia is required. A furfural-to-ammonia ratio of 1:2 has been shown to be effective.[9]

  • Solvent: The choice of solvent can influence the reaction. 1,4-dioxane is a commonly used solvent for reductive amination.[9] Water has also been used in greener synthesis protocols.[11]

Q4: How does the reaction pathway lead to difurfurylamine as a side product?

During the reductive amination of furfural, the primary amine product, furfurylamine, can act as a nucleophile itself. It can attack another molecule of furfural to form a secondary imine, which is then reduced to form the secondary amine, difurfurylamine.

G Furfural Furfural Primary_Imine Primary Imine Furfural->Primary_Imine + NH3 Ammonia Ammonia (NH3) Ammonia->Primary_Imine Furfurylamine Furfurylamine (Desired Product) Primary_Imine->Furfurylamine + H2 / Catalyst Secondary_Imine Secondary Imine Furfurylamine->Secondary_Imine + Furfural Furfural2 Furfural (Another molecule) Furfural2->Secondary_Imine Difurfurylamine Difurfurylamine (Side Product) Secondary_Imine->Difurfurylamine + H2 / Catalyst

Caption: Reaction pathway for difurfurylamine formation.

Data & Protocols

Table 1: Optimized Conditions for Reductive Amination of Furfural

(Note: In these reactions, difurfurylamine is a potential side-product)

CatalystTemp. (°C)H₂ Pressure (MPa)SolventFurfural:NH₃ RatioFurfurylamine Selectivity (%)Furfural Conversion (%)Reference
Raney Ni1302.01,4-Dioxane1:296.3100[9]
Rh/Al₂O₃802.0--92-[9]
NiSi-T903.0Ethanol1:2.4 (FAL:NH₃)94.2 (Yield)-[8]
Pd/SiO₂1305.2Dioxane:Water-~60100[10]
Ru/SiO₂1305.2Dioxane:Water-~90100[10]
Table 2: Conditions for Direct Synthesis of a Difurfuryl Diamine

(Reaction: Furfurylamine + Acetaldehyde → 5,5'-Ethylidenedifurfurylamine)

Furfurylamine:Aldehyde RatioAcid Conc. (M HCl)Temp. (°C)Reaction Time (min)ObservationsReference
1.8~4.63030Optimal ratio investigated[3]
1:1~4.63030Increased side-product formation[3]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of Furfural over Raney Ni

This protocol is adapted from methodologies aimed at producing furfurylamine, where difurfurylamine is a known byproduct.[9]

  • Reactor Setup: To a high-pressure batch reactor, add the specified amount of Raney Ni catalyst, 1,4-dioxane as the solvent, and furfural.

  • Seal and Purge: Seal the reactor and purge it several times with nitrogen gas, followed by purges with hydrogen gas to remove all air.

  • Add Ammonia: Introduce the desired amount of ammonia (e.g., as a solution in the solvent or as aqueous ammonia) to achieve a furfural-to-ammonia molar ratio of 1:2.

  • Pressurize: Pressurize the reactor with hydrogen to the target pressure (e.g., 2.0 MPa).

  • Heat and Stir: Begin stirring and heat the reactor to the desired temperature (e.g., 130 °C). Maintain these conditions for the specified reaction time (e.g., 3 hours).

  • Cool Down and Depressurize: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Workup: Open the reactor, filter the catalyst from the reaction mixture, and wash the catalyst with fresh solvent. The resulting filtrate contains the product mixture, which can be analyzed by GC-MS and purified by vacuum distillation.

Protocol 2: Synthesis of 5,5'-Methylenedifurfurylamine

This protocol is adapted from the direct acidic condensation of furfurylamine with formaldehyde.[3]

  • Reactant Preparation: In a round-bottom flask, add furfurylamine (22.5 g) and cool it in an ice bath to approximately 25 °C.

  • Acid Addition: Slowly add 6 M hydrochloric acid (165 mL) while maintaining the temperature at or near 25 °C using the ice bath.

  • Aldehyde Addition: Remove the flask from the ice bath and add a 35 wt % formaldehyde solution (9.2 mL) dropwise to the stirred solution.

  • Reaction: Allow the reaction to proceed for approximately 70 minutes at room temperature.

  • Neutralization: Neutralize the reaction mixture by the careful addition of 6 M sodium hydroxide (166 mL).

  • Extraction: Extract the aqueous mixture with chloroform (2 x 110 mL).

  • Washing and Drying: Combine the organic layers, wash with distilled water (100 mL), and dry over an anhydrous salt like sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure to yield an oil. Purify the crude product by vacuum distillation (e.g., 132.5 °C at 0.27 mmHg) to obtain the pure 5,5'-methylenedifurfurylamine.[3]

References

Technical Support Center: Synthesis of N,N-Bis(2-furylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N-bis(2-furylmethyl)amine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.

Troubleshooting Guide

The synthesis of this compound via the reductive amination of furfural can be prone to several side reactions that may affect the yield and purity of the final product. The following table summarizes common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s) Expected Impact on Yield/Purity
Low yield of this compound - Suboptimal reaction temperature or pressure.- Inefficient catalyst for secondary amine formation.- Incorrect stoichiometry of reactants.- Optimize temperature and hydrogen pressure based on catalyst type.- Screen catalysts known to favor secondary amine formation (e.g., Pd, Pt, Au, or Ir-based catalysts).[1]- Use a molar excess of furfural relative to the amine source.- Optimized conditions can significantly increase the yield of the desired secondary amine.
High prevalence of furfurylamine (primary amine) - Catalyst selection favors primary amine formation (e.g., Rh, Ru).[1]- Insufficient reaction time for the second alkylation step.- Switch to a catalyst with higher selectivity for secondary amines.- Increase the reaction time to allow for the formation of the secondary amine from the primary amine intermediate.- Improved selectivity will decrease the concentration of the primary amine impurity, simplifying purification.
Significant formation of furfuryl alcohol - The catalyst promotes the direct hydrogenation of the furfural carbonyl group over the imine reduction.[2]- Select a catalyst with high chemoselectivity for the imine reduction.- Adjust reaction conditions (e.g., lower temperature) to disfavor the direct hydrogenation of furfural.- Minimizing furfuryl alcohol formation can increase the availability of furfural for the desired amination reaction, thus improving the yield of this compound.
Presence of polymeric byproducts - High reaction temperatures or acidic conditions can lead to the polymerization of furfural and its derivatives.- Maintain a controlled and moderate reaction temperature.- Ensure the reaction medium is not overly acidic.- Reducing polymerization will lead to a cleaner reaction mixture and higher isolated yield of the target compound.
Difficulties in product purification - Close boiling points of the desired product and major impurities (e.g., furfurylamine).- Employ fractional distillation under reduced pressure for separation.- Utilize column chromatography with an appropriate stationary and mobile phase.- Effective purification is crucial for obtaining a high-purity final product, which is essential for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound via reductive amination?

A1: The synthesis is typically a one-pot, two-step process. First, furfural reacts with an amine source (like ammonia or furfurylamine) to form an imine intermediate. This imine is then reduced in situ to yield the corresponding amine. To obtain the secondary amine, this compound, the initially formed primary amine (furfurylamine) reacts with a second molecule of furfural to form a secondary imine, which is subsequently reduced.[3][4]

Q2: How can I favor the formation of the secondary amine over the primary amine?

A2: Several factors can be adjusted to favor the formation of this compound. The choice of catalyst is critical; catalysts based on palladium, platinum, gold, or iridium are reported to be more selective for secondary amines, whereas rhodium and ruthenium catalysts tend to favor the formation of primary amines.[1] Additionally, adjusting the stoichiometry by using an excess of furfural can drive the reaction towards the formation of the secondary amine.

Q3: What are the most common side products, and how can I minimize them?

A3: The most common side product is furfuryl alcohol, which results from the direct hydrogenation of furfural.[2][5] To minimize its formation, it is important to use a catalyst that is highly selective for the reduction of the imine intermediate over the carbonyl group. Another significant byproduct can be the primary amine, furfurylamine. Its formation can be minimized by using a catalyst that favors secondary amine formation and by allowing for a sufficient reaction time for the second alkylation to occur.

Q4: What purification methods are most effective for isolating this compound?

A4: Given that the reaction mixture may contain unreacted starting materials, the primary amine, and other byproducts, purification can be challenging. Fractional distillation under reduced pressure is a common method to separate components with different boiling points. For higher purity, column chromatography is recommended.

Q5: Can I use a one-step or two-step procedure for the reductive amination?

A5: Both one-step (in situ reduction of the imine) and two-step (isolation of the imine followed by reduction) procedures are possible for reductive amination.[4] The one-pot, one-step approach is often preferred as it avoids the isolation of the potentially unstable imine intermediate, which can lead to higher overall yields and a more efficient process.[6]

Experimental Protocols

Synthesis of this compound via One-Pot Reductive Amination

This protocol is adapted from established methods for the reductive amination of furanic aldehydes.[6]

Materials:

  • Furfural

  • Furfurylamine (or aqueous ammonia as the initial amine source)

  • Hydrogen gas (H₂)

  • Catalyst (e.g., Palladium on carbon, Pd/C)

  • Solvent (e.g., Methanol or Ethanol)

  • Reaction vessel (e.g., high-pressure autoclave)

Procedure:

  • Reaction Setup: In a high-pressure autoclave, dissolve furfural and furfurylamine in the chosen solvent. If starting from ammonia, furfural and an aqueous solution of ammonia would be used.

  • Catalyst Addition: Carefully add the catalyst (e.g., 5 mol% Pd/C) to the reaction mixture under an inert atmosphere.

  • Reaction Conditions: Seal the autoclave and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 20-50 bar) and heat the mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them using techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway Furfural Furfural Secondary_Imine Secondary Imine Intermediate Furfural->Secondary_Imine + Furfurylamine - H₂O Furfurylamine Furfurylamine Furfurylamine->Secondary_Imine Target_Product This compound Secondary_Imine->Target_Product + H₂ (Catalyst)

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reaction cluster_side Common Side Reaction Furfural Furfural Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol + H₂ (Catalyst)

Caption: Formation of furfuryl alcohol as a major side product.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze Product Mixture (GC/NMR) Start->Check_Purity High_Primary_Amine High Furfurylamine Content? Check_Purity->High_Primary_Amine Change_Catalyst Switch to Pd, Pt, Au, or Ir Catalyst High_Primary_Amine->Change_Catalyst Yes High_Alcohol High Furfuryl Alcohol Content? High_Primary_Amine->High_Alcohol No Increase_Time Increase Reaction Time Change_Catalyst->Increase_Time Increase_Time->High_Alcohol Optimize_Conditions Lower Temperature / Change Catalyst High_Alcohol->Optimize_Conditions Yes Purification_Issue Purification Difficulty? High_Alcohol->Purification_Issue No Optimize_Conditions->Purification_Issue Fractional_Distillation Use Fractional Distillation or Chromatography Purification_Issue->Fractional_Distillation Yes End Improved Synthesis Purification_Issue->End No Fractional_Distillation->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude N,N-Bis(2-furylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude N,N-Bis(2-furylmethyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining high-purity this compound for your experimental needs.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

ProblemQuestionPossible Cause(s)Suggested Solution(s)
Product Degradation (Darkening Color) My purified this compound is turning yellow or brown upon storage. Is this decomposition, and how can I prevent it?Furan-containing compounds can be sensitive to air, light, and acid, leading to oxidation and polymerization.- Store the purified amine under an inert atmosphere (e.g., nitrogen or argon). - Use an amber vial to protect it from light. - Store at low temperatures (refrigeration or freezing) to slow degradation. - Ensure all acidic residues are removed before final storage.
Poor Separation in Column Chromatography I'm having difficulty separating my product from impurities using silica gel chromatography. The compound is streaking or not moving from the baseline.The basic amine functionality is likely interacting strongly with the acidic silica gel.- Option 1: Basic Modifier: Add a small amount of a volatile base like triethylamine (0.5-1%) or ammonium hydroxide to your eluent system to neutralize the acidic sites on the silica. - Option 2: Alternative Stationary Phase: Use a less acidic stationary phase such as basic alumina or amine-functionalized silica gel for improved separation.
Low Yield After Purification I'm losing a significant amount of product during the purification process. What are the common causes of low yield?- Degradation: As mentioned, the compound can degrade under harsh conditions. - Incomplete Extraction: If using liquid-liquid extraction, the product may not be fully extracted from the aqueous layer. - Co-elution: During chromatography, the product may be co-eluting with impurities, leading to the discarding of mixed fractions.- Avoid high temperatures and strong acids during purification. - Ensure the pH of the aqueous layer is sufficiently basic during extraction to ensure the amine is in its freebase form. - Optimize your chromatography conditions (solvent system, gradient) to achieve better separation.
Persistent Impurities After purification, I still see starting materials (e.g., furfurylamine, furfural) in my final product. How can I remove them?The polarity of the starting materials may be very similar to the product, making separation difficult.- For Furfurylamine: An acidic wash (e.g., dilute HCl) during the workup can help to remove the more basic primary amine. - For Furfural: A wash with a saturated sodium bisulfite solution can help to remove residual aldehyde. - Fractional Distillation: If the boiling points are sufficiently different, vacuum fractional distillation can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often depend on the synthetic route but can include unreacted starting materials such as furfurylamine and furfural. Side products from over-alkylation or polymerization of the furan rings, especially under acidic conditions, can also be present.

Q2: Which purification method is best for this compound?

A2: The optimal method depends on the nature and quantity of the impurities.

  • Vacuum Distillation is suitable for removing non-volatile impurities and for large-scale purification, provided the impurities have significantly different boiling points.

  • Column Chromatography is highly effective for removing impurities with similar polarities to the product.

  • Recrystallization of a salt form (e.g., hydrochloride) can be an excellent method for achieving high purity if the product is a solid salt.

Q3: Can I purify this compound by distillation at atmospheric pressure?

A3: It is not recommended. The boiling point of this compound is approximately 248.7°C at 760 mmHg.[1] At this temperature, there is a significant risk of thermal degradation. Vacuum distillation is the preferred method to lower the boiling point and minimize decomposition.

Q4: How can I convert this compound to its hydrochloride salt for recrystallization?

A4: Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate. Then, slowly add a solution of hydrochloric acid in the same or another miscible solvent (e.g., HCl in diethyl ether) until precipitation is complete. The resulting solid can then be collected by filtration and recrystallized.

Quantitative Data Summary

While specific quantitative data for the purification of this compound is not extensively reported in the literature, the following table provides estimated achievable purities and yields based on general principles for purifying similar secondary amines.

Purification MethodTypical PurityEstimated YieldNotes
Vacuum Distillation >95%70-90%Effective for removing non-volatile impurities. Yield can be affected by thermal stability.
Column Chromatography (Silica Gel with Et3N) >98%60-85%Good for removing closely related impurities. Yield depends on the separation efficiency.
Recrystallization (as HCl salt) >99%50-80%Can provide very high purity. Yield is dependent on the solubility of the salt.

Experimental Protocols

Detailed Methodology for Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Triethylamine (Et3N)

  • Glass column for chromatography

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% Et3N).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% Et3N).

    • Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate, maintaining 0.5% Et3N).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

Logical Workflow for Purification Method Selection

The following diagram illustrates a decision-making workflow for selecting the appropriate purification method for crude this compound.

Purification_Workflow Purification Method Selection Workflow start Crude this compound initial_analysis Initial Purity Analysis (TLC, NMR) start->initial_analysis high_purity High Initial Purity (>90%) initial_analysis->high_purity High Purity low_purity Low Initial Purity (<90%) initial_analysis->low_purity Low Purity distillation Vacuum Distillation high_purity->distillation chromatography Column Chromatography low_purity->chromatography final_product Pure Product (>98%) distillation->final_product recrystallization Recrystallization (as salt) distillation->recrystallization For higher purity chromatography->final_product chromatography->recrystallization For higher purity recrystallization->final_product

Caption: Decision workflow for purification.

References

Technical Support Center: Synthesis of Difurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of difurfurylamine synthesis.

Troubleshooting Guide

Low yields and the formation of side products are common challenges in the synthesis of difurfurylamine. This guide addresses specific issues, their potential causes, and recommended solutions based on published literature.

Issue Potential Cause(s) Recommended Solution(s) Supporting Data/References
Low Yield of Difurfurylamine (Secondary Amine) - Suboptimal catalyst performance.- Inefficient imine formation and/or reduction.- Formation of tertiary amine or other byproducts.- Screen different hydrogenation catalysts (e.g., Raney Ni, Rh/Al₂O₃) to find the most effective one for the specific substrate and conditions.[1][2][3]- Optimize the molar ratio of furfural to furfurylamine to favor the formation of the secondary amine over the primary amine starting material reacting with itself.- Adjust the reaction temperature and hydrogen pressure to optimize the rate of reductive amination while minimizing side reactions. A temperature of around 130°C and a hydrogen pressure of 2.0 MPa have been shown to be effective in similar systems.[3]- Yields of furfurylamine from furfural can reach up to 96.3% with Raney Ni under optimized conditions.[3]- Rh/Al₂O₃ has shown high selectivity (∼92%) for the synthesis of primary furfurylamine, indicating its potential for reductive amination.[1][2]
Formation of 5,5'-methylenedifurfurylamine (Diamino Compound) - This is a different synthetic route involving the acidic condensation of furfurylamine with an aldehyde like formaldehyde. If this is not the desired product, the reaction conditions are incorrect.- To synthesize the secondary amine, a reductive amination approach is typically used, reacting furfural with furfurylamine.[1][2][3]- If the diamino compound is the target, yields of 30-50% can be achieved via acidic condensation of furfurylamine with formaldehyde in 2.5-5.2 M hydrochloric acid at 20-50 °C.[4]- The single-step reaction of furfurylamine with formaldehyde in hydrochloric acid provides yields comparable to more complex three-step procedures.[4]
Presence of Tetrahydrofurfurylamine Impurity - Over-hydrogenation of the furan ring.- Use a milder hydrogenation catalyst or less forcing reaction conditions (lower temperature, lower hydrogen pressure).- Reduce the reaction time to minimize the opportunity for ring saturation.[3]- The formation of tetrahydrofurfurylamine is noted as a side-product under high temperature and pressure conditions.[3]
Formation of Polymeric Byproducts - High reaction temperatures can lead to polymerization.[3]- Acid-catalyzed side reactions of furans.- Maintain the reaction temperature within the optimal range. For reductive amination over Raney Ni, 130°C was found to be optimal, with higher temperatures leading to polymer formation.[3]- In acidic condensation, while yields are relatively insensitive to temperature between 20-50°C, higher temperatures should be avoided to minimize side reactions.[4]- A rise in temperature beyond the optimum can lead to the appearance of polymers in the reaction system.[3]
Formation of Schiff Base Intermediate - Incomplete reduction of the imine formed between furfural and furfurylamine.- Increase the hydrogen pressure or the amount of hydrogenation catalyst.- Extend the reaction time to ensure complete conversion.[3]- Kinetic studies show that the Schiff base is an intermediate that is converted to the desired amine over time.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing difurfurylamine?

A1: There are two main approaches depending on the desired difurfurylamine structure:

  • For N,N-bis(furan-2-ylmethyl)amine (the secondary amine): The most common method is the reductive amination of furfural with furfurylamine. This involves the formation of a Schiff base intermediate which is then hydrogenated. Various catalysts can be used, with Raney Ni and rhodium on alumina being effective.[1][2][3]

  • For difurfuryl diamines (e.g., 5,5'-methylenedifurfurylamine): This is synthesized through the acidic condensation of furfurylamine with an aldehyde, such as formaldehyde. This reaction is typically carried out in the presence of a strong acid like hydrochloric acid.[4]

Q2: How can I minimize the formation of side products in the acidic condensation synthesis of difurfuryl diamines?

A2: Hydrochloric acid plays a dual role as both a catalyst and a protecting group for the amine functionality of furfurylamine. This protonation of the amino group reduces its reactivity towards the activated carbonyl species, thereby limiting side reactions. Maintaining an appropriate acid concentration (2.5 to 5.2 M) is crucial.[4] Additionally, controlling the reaction temperature (20 to 50 °C) can help minimize the formation of undesired byproducts.[4]

Q3: What solvents are suitable for the synthesis of difurfurylamine?

A3: For the reductive amination of furfural, 1,4-dioxane has been shown to be an effective solvent, leading to high selectivity for the desired amine.[3] In the acidic condensation method for difurfuryl diamines, the reaction is typically carried out in an aqueous acidic medium.[4]

Q4: What are the key parameters to optimize for improving the yield in the reductive amination to form the secondary difurfurylamine?

A4: The key parameters to optimize are:

  • Catalyst: The choice of catalyst is critical. Raney Ni is a cost-effective and active catalyst.[3]

  • Temperature: Temperature influences the reaction rate and selectivity. For Raney Ni, 130°C has been found to be optimal.[3]

  • Hydrogen Pressure: Sufficient hydrogen pressure is necessary for the reduction of the imine intermediate. A pressure of 2.0 MPa has been used effectively.[3]

  • Reactant Molar Ratio: The molar ratio of furfural to furfurylamine will influence the product distribution. An excess of the amine may be required to drive the reaction towards the secondary amine.

  • Reaction Time: The reaction should be allowed to proceed for a sufficient duration to ensure complete conversion of the intermediate Schiff base.[3]

Q5: How can I purify the final difurfurylamine product?

A5: Purification can be achieved through vacuum distillation to separate the desired product from unreacted starting materials and lower-boiling impurities.[4] For non-volatile impurities, extraction with a suitable solvent like chloroform followed by washing and evaporation of the solvent can be employed.[4]

Experimental Protocols

Protocol 1: Synthesis of 5,5'-Methylenedifurfurylamine via Acidic Condensation

This protocol is adapted from the work of M.S. Holfinger et al.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 25 °C, add furfurylamine (22.5 g).

  • Acid Addition: Slowly add 6 M hydrochloric acid (165 mL) while maintaining the temperature at or near 25 °C.

  • Aldehyde Addition: Remove the flask from the ice bath and add a 35 wt % formaldehyde solution (9.2 mL) dropwise.

  • Reaction: Allow the reaction to proceed for 70 minutes.

  • Neutralization and Extraction: Neutralize the reaction mixture by adding 6 M sodium hydroxide (166 mL). Extract the product with chloroform (2 x 110 mL).

  • Washing and Drying: Wash the combined chloroform layers with distilled water (100 mL) and then dry over a suitable drying agent.

  • Solvent Removal and Purification: Evaporate the chloroform to yield an oil. The crude product can be further purified by vacuum distillation.

Protocol 2: General Procedure for Reductive Amination to N,N-bis(furan-2-ylmethyl)amine

This is a generalized protocol based on the principles of reductive amination of furfural.[3]

  • Reactor Charging: In a high-pressure autoclave, charge furfurylamine, furfural (in a suitable molar ratio, e.g., 1:1 or with a slight excess of furfurylamine), a hydrogenation catalyst (e.g., Raney Ni), and a solvent (e.g., 1,4-dioxane).

  • Reaction Conditions: Seal the reactor, purge with hydrogen, and then pressurize with hydrogen to the desired pressure (e.g., 2.0 MPa). Heat the reactor to the target temperature (e.g., 130 °C) with stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking samples and analyzing them by a suitable method (e.g., GC-MS) to determine the consumption of starting materials and the formation of the product.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed by distillation. The resulting crude product can be purified by vacuum distillation.

Visualizations

Reaction_Pathway Synthesis of 5,5'-Methylenedifurfurylamine Furfurylamine Furfurylamine Protonated_Furfurylamine Protonated Furfurylamine Furfurylamine->Protonated_Furfurylamine + HCl Formaldehyde Formaldehyde Carbocation_Intermediate Carbocation Intermediate Formaldehyde->Carbocation_Intermediate + H+ Protonated_Furfurylamine->Carbocation_Intermediate Electrophilic Attack Difurfurylamine_Product 5,5'-Methylenedifurfurylamine Carbocation_Intermediate->Difurfurylamine_Product Reaction with another Furfurylamine molecule

Caption: Reaction pathway for the synthesis of 5,5'-methylenedifurfurylamine.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Purity Analyze Product Mixture (GC-MS, NMR) Start->Check_Purity Side_Products Significant Side Products? Check_Purity->Side_Products Incomplete_Reaction Incomplete Reaction? Side_Products->Incomplete_Reaction No Optimize_Conditions Optimize Reaction Conditions (Temp, Pressure, Time, Stoichiometry) Side_Products->Optimize_Conditions Yes Incomplete_Reaction->Optimize_Conditions Yes Purification_Issue Review Purification Method Incomplete_Reaction->Purification_Issue No Change_Catalyst Screen Different Catalysts Optimize_Conditions->Change_Catalyst End Improved Yield Optimize_Conditions->End Change_Catalyst->End Purification_Issue->End

Caption: A workflow for troubleshooting low yields in difurfurylamine synthesis.

Optimization_Logic Optimizing Reductive Amination cluster_params Key Parameters cluster_effects Influences Yield Desired Outcome: High Yield & Purity Temperature Temperature Rate Reaction Rate Temperature->Rate Byproducts Byproduct Formation Temperature->Byproducts Pressure H2 Pressure Pressure->Rate Catalyst Catalyst Choice Catalyst->Rate Selectivity Selectivity Catalyst->Selectivity Time Reaction Time Time->Rate Time->Byproducts Rate->Yield Selectivity->Yield Byproducts->Yield

Caption: Logical relationships for optimizing the reductive amination process.

References

Technical Support Center: n,n-Bis(2-furylmethyl)amine and its Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with n,n-Bis(2-furylmethyl)amine and its complexes. The information is presented in a question-and-answer format to directly address potential stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from the two furan rings in its structure. Furan rings are known to be sensitive to several factors:

  • Acidic Conditions: Furan rings are highly susceptible to degradation in acidic environments, which can lead to ring-opening and the formation of polymeric materials.[1][2][3] Protonation of the furan ring is often the initial step in this degradation process.[1][3]

  • Oxidation: The furan moiety is prone to oxidation, which can result in ring cleavage and the formation of dicarbonyl compounds.[4][5][6] This can be initiated by atmospheric oxygen, especially over prolonged storage, or by the presence of oxidizing agents.

  • Light: Exposure to light, particularly UV radiation, can potentially lead to photodegradation of furan-containing compounds.[7]

  • Heat: Elevated temperatures can promote the thermal degradation of furan rings.[8][9]

A supplier of this compound recommends storing the compound in a dark place, sealed in a dry container at room temperature.[10][11]

Q2: What are the signs of degradation of this compound?

A2: Degradation of this compound can manifest in several ways:

  • Color Change: A noticeable change in color, often to a darker shade, can indicate the formation of degradation products or polymers.

  • Polymerization: The formation of insoluble, often black, polymeric materials is a common sign of degradation, particularly under acidic conditions.[12]

  • Appearance of New Peaks in Analytical Data: Techniques like NMR or chromatography (HPLC, GC) may show the appearance of new, unidentified peaks, indicating the presence of impurities or degradation products.

Q3: How do the stability issues of the ligand affect its metal complexes?

A3: The instability of the this compound ligand can directly impact the stability and integrity of its metal complexes. Degradation of the furan rings within the coordinated ligand can lead to:

  • Decomposition of the Complex: If the ligand degrades, the coordination sphere of the metal ion will be altered, potentially leading to the complete decomposition of the complex.

  • Changes in Spectroscopic Properties: Degradation can cause changes in the UV-Vis, IR, and NMR spectra of the complex.

  • Loss of Biological Activity or Catalytic Function: For complexes used in drug development or catalysis, ligand degradation will likely result in a loss of the desired activity. The stability of Schiff base complexes containing furan has been a subject of study, with the coordination to metal ions sometimes enhancing the biological activity.[13][14][15][16]

Troubleshooting Guides

Issue 1: Synthesis of this compound results in low yield and significant polymerization.
  • Possible Cause: The reaction is being conducted under overly acidic conditions or at too high a temperature, leading to the degradation of the furan rings.[1][12]

  • Troubleshooting Steps:

    • Control Acidity: Use the minimum concentration of acid necessary to catalyze the reaction. A study on the synthesis of difurfuryl diamines suggests that a single-step reaction is possible in 2.5-5.2 M hydrochloric acid.[10][17][18]

    • Temperature Control: Maintain a low to moderate reaction temperature (e.g., 20-50 °C) to minimize polymerization and other side reactions.[10]

    • Reaction Time: Monitor the reaction progress to avoid unnecessarily long reaction times, which can increase the likelihood of degradation.

    • Purification: After synthesis, promptly neutralize any remaining acid and purify the product to remove acidic residues.

Issue 2: The stored this compound has darkened in color and shows impurities in analysis.
  • Possible Cause: The compound has degraded due to exposure to light, air (oxidation), or residual acid from synthesis.

  • Troubleshooting Steps:

    • Proper Storage: Always store this compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.[10][11]

    • Purification: If degradation is suspected, repurify the compound before use, for example, by vacuum distillation or column chromatography.

    • Check for Acidity: Ensure the stored compound is free from any acidic impurities from the synthesis process.

Issue 3: Difficulty in forming a stable metal complex with this compound.
  • Possible Cause:

    • Ligand Purity: The this compound ligand may be impure or partially degraded.

    • Steric Hindrance: The bulky nature of the two furylmethyl groups may create steric hindrance, making complexation difficult with certain metal ions or in specific geometries.[19][20][21][22]

    • Reaction Conditions: The conditions used for complexation (e.g., pH, solvent, temperature) may not be optimal or may be promoting ligand degradation.

  • Troubleshooting Steps:

    • Verify Ligand Purity: Before attempting complexation, ensure the purity of the this compound using appropriate analytical techniques (e.g., NMR, GC-MS).

    • Optimize Reaction Conditions:

      • pH: If possible, perform the complexation in a neutral or slightly basic medium to avoid acid-catalyzed degradation of the furan rings.[2]

      • Solvent: Use a solvent that is compatible with both the ligand and the metal salt and that does not promote degradation.

      • Temperature: Use the mildest temperature conditions that allow for complex formation.

    • Consider Metal Ion Size: Larger metal ions may accommodate the sterically demanding ligand more easily.

    • Use of Labile Precursors: Starting with metal precursors that have labile (easily displaced) ligands can facilitate the complexation reaction.[19]

Data Presentation

Table 1: Summary of Stability Issues and Recommended Handling for this compound

ParameterStability ConcernRecommendation
pH Highly susceptible to degradation in acidic conditions (ring-opening, polymerization).[1][2][3]Maintain pH between 5 and 10 where possible. Avoid strong acids.[1]
Light Potential for photodegradation.[7]Store in a dark place, using amber vials.[10][11]
Air (Oxygen) Prone to oxidation, leading to ring cleavage.[4][5][6]Store under an inert atmosphere (e.g., argon, nitrogen).
Temperature Elevated temperatures can cause thermal degradation.[8][9]Store at room temperature or cooler. Avoid excessive heating.[10][11]
Storage Prone to degradation if not stored properly.Keep in a dark place, sealed in a dry container at room temperature.[10][11]

Experimental Protocols

Protocol 1: Synthesis of this compound (Difurfurylamine)

This protocol is based on the general method for the acidic condensation of furfurylamine with aldehydes.[10][17]

Materials:

  • Furfurylamine

  • Formaldehyde (37 wt. % solution in water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Chloroform (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine furfurylamine with hydrochloric acid (to achieve a final concentration of approximately 2.5-5.2 M). Maintain the temperature at or near 25 °C.

  • Slowly add the formaldehyde solution dropwise to the stirred acidic solution of furfurylamine.

  • Allow the reaction to proceed at a controlled temperature (e.g., 20-50 °C) for a specified time. Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture in an ice bath and carefully neutralize it with a sodium hydroxide solution.

  • Extract the product from the aqueous layer using an organic solvent like chloroform.

  • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Note: The amino group of furfurylamine does not require protection for this one-step synthesis.[18]

Visualizations

degradation_pathway This compound This compound Protonated Furan Ring Protonated Furan Ring This compound->Protonated Furan Ring H+ (Acid) Oxidized Products (Dicarbonyls) Oxidized Products (Dicarbonyls) This compound->Oxidized Products (Dicarbonyls) Oxidizing Agent / O2 Ring-Opened Intermediates Ring-Opened Intermediates Protonated Furan Ring->Ring-Opened Intermediates Nucleophilic Attack (e.g., H2O) Polymerization Polymerization Ring-Opened Intermediates->Polymerization Further Reaction

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Acidic Condensation Acidic Condensation Neutralization Neutralization Acidic Condensation->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Distillation/Chromatography Distillation/Chromatography Solvent Removal->Distillation/Chromatography Purity Check (NMR, GC-MS) Purity Check (NMR, GC-MS) Distillation/Chromatography->Purity Check (NMR, GC-MS) Proper Storage Proper Storage Purity Check (NMR, GC-MS)->Proper Storage

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: Byproduct Formation in Difurfurylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding byproduct formation during the synthesis of difurfurylamine and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of difurfurylamine from furfurylamine and formaldehyde?

A1: In the acid-catalyzed condensation of furfurylamine with formaldehyde, the primary expected product is difurfurylamine. However, several byproducts can form, with the most notable being 1,3,5-trifurfurylhexahydro-1,3,5-triazine .[1] This cyclic trimer is a result of the self-condensation of an intermediate Schiff base. Other potential byproducts include various oligomers and polymers, which often present as dark, insoluble materials.[2]

Q2: My reaction mixture has turned dark and viscous, and the yield of difurfurylamine is low. What is the likely cause?

A2: The formation of a dark, viscous mixture is a strong indication of polymerization. Furan rings are susceptible to acid-catalyzed polymerization, leading to the formation of insoluble polymeric byproducts, often referred to as humins.[2][3] This is a common issue in furan chemistry, especially under harsh acidic conditions or at elevated temperatures.

Q3: How can I minimize the formation of the triazine byproduct and other polymers?

A3: Minimizing byproduct formation involves careful control of reaction conditions. Key strategies include:

  • Milder Reaction Conditions: Employing lower temperatures and using the minimum effective concentration of the acid catalyst can reduce the rate of side reactions.

  • Control of Stoichiometry: Precise control over the molar ratio of furfurylamine to formaldehyde is crucial. An excess of formaldehyde can favor the formation of the triazine and other oligomers.

  • Solvent Selection: The choice of solvent can influence reaction pathways. Experimenting with different solvents may help to suppress polymerization.

  • Gradual Reagent Addition: Adding the aldehyde slowly to the reaction mixture can help to control the reaction rate and minimize localized high concentrations that can lead to side reactions.

Q4: What analytical techniques are suitable for identifying and quantifying byproducts in my difurfurylamine reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile byproducts.

  • High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector: A versatile technique for separating and quantifying both the main product and less volatile byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of unknown byproducts.[5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups present in the reaction mixture and can help in characterizing polymeric material.[6]

Troubleshooting Guides

Issue 1: Low Yield of Difurfurylamine and Significant Polymer Formation
Potential Cause Suggested Solution
Harsh Acidic Conditions Use a milder acid catalyst or reduce the catalyst concentration. Neutralize the reaction mixture promptly upon completion.
High Reaction Temperature Perform the reaction at a lower temperature. Monitor the reaction progress by TLC or GC to determine the optimal temperature-time profile.
High Concentration of Reactants Run the reaction at a lower concentration to disfavor intermolecular side reactions that lead to polymerization.[2]
Issue 2: Presence of Unexpected Peaks in Chromatographic Analysis
Potential Cause Suggested Solution
Formation of 1,3,5-trifurfurylhexahydro-1,3,5-triazine Isolate the byproduct by column chromatography and characterize it using NMR and MS to confirm its identity.[1] Optimize the stoichiometry of the reactants to minimize its formation.
Unreacted Starting Materials Monitor the reaction to completion using TLC or GC. If the reaction has stalled, consider a slight increase in temperature or reaction time.
Formation of Other Oligomers Use techniques like LC-MS to get molecular weight information of the unknown peaks. Adjusting reaction conditions (temperature, concentration) can help minimize their formation.

Quantitative Data

The yield of difurfuryl diamines from the acidic condensation of furfurylamine with aldehydes can be variable and is sensitive to reaction conditions.

Product Typical Yield Range Key Byproducts Reference
Difurfuryl diamines30–50%1,3,5-Trifurfurylhexahydro-1,3,5-triazine, Polymers[1][7]

Experimental Protocols

Protocol 1: Synthesis of Difurfurylamine

This protocol is adapted from the synthesis of difurfuryl diamines.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add furfurylamine (1.0 eq).

  • Acid Addition: Slowly add 6 M hydrochloric acid while maintaining the temperature at or below 25°C.

  • Aldehyde Addition: Remove the ice bath and add a 35 wt% formaldehyde solution (0.5 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically 60-90 minutes), neutralize the mixture with 6 M sodium hydroxide.

  • Extraction: Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: HPLC Method for Reaction Monitoring and Purity Assessment

This is a general method that should be optimized for your specific application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter.

Visualizations

Reaction_Pathway Byproduct Formation in Difurfurylamine Synthesis Furfurylamine Furfurylamine Schiff_Base Schiff Base Intermediate (N-furfurylidenefurfurylamine) Furfurylamine->Schiff_Base + H⁺ - H₂O Polymers Polymers/Humins (Byproducts) Furfurylamine->Polymers + Acid, Heat Formaldehyde Formaldehyde Formaldehyde->Schiff_Base + H⁺ - H₂O Formaldehyde->Polymers + Acid, Heat Difurfurylamine Difurfurylamine (Desired Product) Schiff_Base->Difurfurylamine + Furfurylamine - H⁺ Triazine 1,3,5-Trifurfurylhexahydro- 1,3,5-triazine (Byproduct) Schiff_Base->Triazine + 2 Schiff Base (Self-condensation) Difurfurylamine->Polymers + Acid, Heat

Caption: Reaction pathway for difurfurylamine synthesis and major byproduct formation.

Troubleshooting_Workflow Troubleshooting Workflow for Low Difurfurylamine Yield Start Low Yield of Difurfurylamine Check_Polymer Is significant polymer (dark, viscous material) present? Start->Check_Polymer Reduce_Harshness Reduce acid concentration and/or temperature. Lower reactant concentration. Check_Polymer->Reduce_Harshness Yes Check_Byproducts Analyze crude mixture by GC-MS or LC-MS. Check_Polymer->Check_Byproducts No Reduce_Harshness->Check_Byproducts Optimize_Stoichiometry Is triazine or other oligomer a major byproduct? Check_Byproducts->Optimize_Stoichiometry Adjust_Ratio Adjust furfurylamine to formaldehyde ratio. Optimize_Stoichiometry->Adjust_Ratio Yes Check_Completion Is starting material still present? Optimize_Stoichiometry->Check_Completion No End Improved Yield Adjust_Ratio->End Increase_Time_Temp Increase reaction time or modestly increase temperature. Check_Completion->Increase_Time_Temp Yes Check_Completion->End No Increase_Time_Temp->End

Caption: A logical workflow for troubleshooting low yields in difurfurylamine synthesis.

References

Technical Support Center: N,N-Bis(2-furylmethyl)amine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N,N-Bis(2-furylmethyl)amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most prevalent method for synthesizing this compound is the reductive amination of furfural with furfurylamine. This process typically involves the reaction of one equivalent of furfurylamine with one equivalent of furfural to form an imine intermediate, which is then hydrogenated to the desired secondary amine.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters that significantly influence the reaction's success include temperature, hydrogen pressure, catalyst selection and loading, and the molar ratio of the reactants.[1][2][3] Optimization of these parameters is crucial for achieving high yield and selectivity.

Q3: What are the common impurities and byproducts in this compound synthesis?

A3: Common impurities include unreacted starting materials (furfural and furfurylamine), the intermediate imine, and byproducts from side reactions. These can include tertiary amines formed from further reaction of the product with furfural, and products from the hydrogenation of the furan ring, such as tetrahydrofurfurylamines.[3][4]

Q4: How can I purify the crude this compound product?

A4: Purification strategies depend on the scale and the nature of the impurities. Common methods include:

  • Liquid-liquid extraction: To remove water-soluble impurities.[5]

  • Column chromatography: Effective for small-scale purification to separate closely related compounds.[5]

  • Vacuum distillation: Suitable for thermally stable liquid products at a larger scale.[5]

  • Crystallization: If the product or a salt derivative is a solid, crystallization can be a highly effective purification method.[5]

Q5: Are there any specific safety precautions I should take?

A5: Yes. Furfural and its derivatives can be harmful. It is important to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is typically performed under hydrogen pressure, which requires a properly rated reactor and adherence to safety protocols for handling flammable gases.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Follow this diagnostic workflow:

  • Check Reactant Quality:

    • Is the furfural fresh? Furfural can oxidize and polymerize on storage. Use freshly distilled or high-purity furfural.

    • Is the furfurylamine pure? Impurities in the starting amine can affect the reaction.

  • Evaluate Reaction Conditions:

    • Is the temperature optimal? Higher temperatures can sometimes lead to side reactions or catalyst degradation. Try running the reaction at a lower temperature for a longer duration.

    • Is the hydrogen pressure sufficient? Inadequate hydrogen pressure can lead to incomplete reduction of the imine intermediate. Ensure your system is leak-proof and the pressure is maintained.

    • Is the catalyst active? The catalyst may have deactivated. Consider using a fresh batch of catalyst or regenerating the used catalyst if possible. Catalyst deactivation can be a drawback in some processes.[2]

  • Analyze Byproducts:

    • What are the main byproducts? Use techniques like GC-MS or NMR to identify the major byproducts. If you observe significant amounts of starting materials, the reaction may be incomplete. If you see other products, it could indicate side reactions are favored under your current conditions.

Problem 2: High Levels of Impurities in the Final Product

Q: I am struggling to obtain a pure product. What are the likely impurities and how can I minimize them?

A: Impurity formation is a common challenge. Here’s how to address it:

  • Identify the Impurities:

    • Characterize the impurities in your crude product. Common culprits are the tertiary amine (from the reaction of your product with another molecule of furfural) and over-hydrogenated products.

  • Adjust Reaction Stoichiometry:

    • Are you using an excess of furfural? An excess of furfural can promote the formation of the tertiary amine. Try using a 1:1 molar ratio of furfurylamine to furfural or a slight excess of the amine.

  • Optimize Catalyst Selectivity:

    • Is your catalyst promoting side reactions? Some catalysts may be too aggressive, leading to the hydrogenation of the furan ring. You may need to screen different catalysts (e.g., different metals or supports) to find one with higher selectivity for the desired transformation. For instance, a synergistic effect between metal and acid sites can enhance selectivity.[3]

  • Refine the Purification Protocol:

    • Is your current purification method effective? If you are using distillation, closely related impurities may co-distill. In such cases, column chromatography on silica gel might be necessary, although this can be challenging to scale up.

Quantitative Data Summary

Table 1: Effect of Reaction Parameters on this compound Synthesis

CatalystTemperature (°C)H₂ Pressure (bar)Reaction Time (h)Furfurylamine Conversion (%)This compound Selectivity (%)
5% Pd/C802069585
5% Pt/C802069278
5% Rh/Al₂O₃802049890
Raney Ni1003089982

Note: This data is illustrative and based on typical results for similar reductive amination reactions.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Furfural (freshly distilled, 99%)

  • Furfurylamine (99%)

  • 5% Rh/Al₂O₃ catalyst

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

Procedure:

  • To a high-pressure stainless-steel autoclave, add furfurylamine (1 equivalent), ethanol, and the 5% Rh/Al₂O₃ catalyst (1 mol% relative to the amine).

  • Seal the reactor and purge it three times with nitrogen, followed by three purges with hydrogen.

  • Add furfural (1 equivalent) to the reactor.

  • Pressurize the reactor with hydrogen to 20 bar.

  • Heat the reactor to 80°C with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for 4 hours, monitoring the hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation.

Protocol 2: Purification by Vacuum Distillation
  • Set up a vacuum distillation apparatus with a short path distillation head.

  • Place the crude this compound in the distillation flask.

  • Slowly apply vacuum and gently heat the flask.

  • Collect the fraction that distills at the expected boiling point of this compound.

  • Characterize the purified product by NMR and GC-MS to confirm its identity and purity.

Visualizations

reaction_pathway furfural Furfural imine Imine Intermediate furfural->imine + Furfurylamine - H₂O furfurylamine Furfurylamine furfurylamine->imine product This compound imine->product + H₂ (Catalyst) tertiary_amine Tertiary Amine Byproduct product->tertiary_amine + Furfural - H₂O + H₂ ring_hydrogenation Ring Hydrogenated Byproducts product->ring_hydrogenation + H₂ (excess) (Harsh Conditions)

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow start Reactants & Catalyst Loading reaction Reductive Amination (High Pressure Reactor) start->reaction filtration Catalyst Filtration reaction->filtration evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation purification Purification (Vacuum Distillation) evaporation->purification analysis Product Analysis (GC-MS, NMR) purification->analysis end Pure Product analysis->end

Caption: Experimental workflow for this compound production.

troubleshooting_guide start Low Yield or Purity Issue check_reactants Check Reactant Purity start->check_reactants check_conditions Review Reaction Conditions (Temp, Pressure, Time) start->check_conditions analyze_byproducts Analyze Byproducts (GC-MS) start->analyze_byproducts incomplete_reaction Incomplete Reaction? analyze_byproducts->incomplete_reaction side_reactions Side Reactions Prevalent? analyze_byproducts->side_reactions incomplete_reaction->side_reactions No increase_time Increase Reaction Time or Catalyst Loading incomplete_reaction->increase_time Yes optimize_conditions Optimize Conditions (e.g., lower temp) side_reactions->optimize_conditions Yes change_catalyst Screen for a More Selective Catalyst side_reactions->change_catalyst adjust_stoichiometry Adjust Reactant Ratio side_reactions->adjust_stoichiometry

Caption: Troubleshooting logic for this compound synthesis.

References

"removing impurities from n,n-Bis(2-furylmethyl)amine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from N,N-Bis(2-furylmethyl)amine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically produced this compound?

A1: this compound is commonly synthesized via the reductive amination of furfural. Potential impurities arising from this process include:

  • Unreacted Starting Materials: Residual furfural and the primary amine source.

  • Intermediates: Schiff bases (imines) formed during the reaction.[1]

  • Byproducts: Furfurylamine (the primary amine) and mono-alkylated intermediates. Over-reduction can also lead to ring-hydrogenated products.

  • Degradation Products: The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of 1,4-dicarbonyl compounds. The secondary amine can also be oxidized to form N-oxides. Exposure to light, especially UV radiation, can cause photodegradation.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the structure of the main compound.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantifying purity and separating non-volatile impurities.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying functional groups and confirming the presence of the desired compound, though less effective for quantification of minor impurities.

Troubleshooting Purification Issues

Q3: I am having trouble separating my product from starting materials and byproducts using column chromatography. What can I do?

A3: The basic nature of amines can lead to poor separation on standard silica gel columns. Here are some troubleshooting steps:

  • Modify the Stationary Phase: Consider using a less acidic stationary phase like basic or neutral alumina, or an amine-functionalized silica gel.

  • Adjust the Mobile Phase: Add a small amount of a volatile base, such as triethylamine or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel and improve the elution of the amine.

  • Reverse-Phase Chromatography: C18 reverse-phase chromatography can be effective. Use a mobile phase of water/acetonitrile or water/methanol with a pH-adjusting modifier. A neutral or slightly basic buffer is recommended to maintain the stability of the furan rings.

Q4: My this compound sample is dark in color. How can I remove the color impurities?

A4: Dark coloration often indicates the presence of oxidized or polymerized impurities.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon. The carbon can adsorb colored impurities. Filter the mixture and remove the solvent.

  • Distillation: If the impurities are non-volatile, vacuum distillation can be an effective purification method.

Q5: During distillation, my product seems to be degrading. How can I prevent this?

A5: Furan-containing compounds can be sensitive to heat.

  • Use Vacuum Distillation: Lowering the pressure will reduce the boiling point and minimize thermal degradation. The boiling point of this compound is 248.7°C at 760 mmHg.[8]

  • Minimize Residence Time: Use an efficient distillation apparatus to minimize the time the compound is exposed to high temperatures.

  • Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is based on the principle that amines can be protonated in an acidic solution to form water-soluble salts, while neutral organic impurities remain in the organic phase.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of a weak acid, such as citric acid or acetic acid. Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Neutral Wash: Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >10. This will deprotonate the amine, making it insoluble in water.

  • Back-Extraction: Extract the basic aqueous layer with a fresh portion of the organic solvent. Repeat the extraction 2-3 times.

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purifying this compound using column chromatography.

  • Stationary Phase Selection: Choose an appropriate stationary phase. For basic compounds like amines, neutral alumina or amine-functionalized silica gel is often more effective than standard silica gel.

  • Mobile Phase Selection: A common mobile phase for amines is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[8] To improve separation and reduce tailing on silica gel, a small amount (0.1-1%) of a volatile base like triethylamine can be added to the mobile phase.

  • Column Packing: Pack the column with the chosen stationary phase slurried in the initial mobile phase composition.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity if necessary to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another suitable analytical method to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by GC-MS

This protocol outlines a general method for analyzing the purity of this compound by GC-MS.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is generally suitable.[9]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A split/splitless injector is typically used.

  • Oven Temperature Program: An initial temperature of around 50-70°C, followed by a ramp to a final temperature of 250-300°C. The exact program will need to be optimized.

  • MS Detection: Electron ionization (EI) is a common ionization method. The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for targeted analysis.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₁NO₂[8]
Molecular Weight177.20 g/mol [8]
Boiling Point248.7 °C at 760 mmHg[8]
Density1.126 g/cm³[10]
Flash Point104.2 °C[8][10]
Refractive Index1.5168[8]

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedAdvantagesLimitations
GC-MS Impurity identification, structural elucidation of unknowns.High specificity, definitive identification of volatile impurities.Not suitable for non-volatile or thermally labile impurities.
HPLC Quantitative purity, separation of non-volatile impurities.High resolution, sensitivity, and quantitative accuracy.May require method development for optimal separation.
NMR Structural confirmation, absolute quantification (qNMR).Provides detailed structural information, absolute method.Lower sensitivity compared to chromatographic methods for trace impurities.
FTIR Functional group analysis.Fast and simple for structural confirmation.Not suitable for quantification of minor impurities.

Workflow and Logic Diagrams

purification_workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Analysis start Crude this compound assess_purity Assess Purity (TLC, GC-MS, NMR) start->assess_purity decision Major Impurities? assess_purity->decision extraction Acid-Base Extraction decision->extraction  Polar/Non-polar Impurities   chromatography Column Chromatography decision->chromatography  Structurally Similar Impurities   distillation Vacuum Distillation decision->distillation  Non-volatile/Colored Impurities   final_purity Assess Final Purity (GC-MS, HPLC, NMR) extraction->final_purity chromatography->final_purity distillation->final_purity pure_product Pure Product (≥99%) final_purity->pure_product

References

Catalyst Deactivation in Difurfurylamine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions involving difurfurylamine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of difurfurylamine and related compounds, focusing on catalyst performance and longevity.

Issue IDQuestionPotential CausesRecommended Solutions
CD-001 Rapid loss of catalyst activity in the initial runs. Catalyst Poisoning: Impurities in the feedstock (furfural, furfurylamine) or solvent can strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2][3] Common poisons include sulfur compounds, halides, and heavy metals.[2]Feedstock Purification: Implement an upstream purification step to remove contaminants from the reactants and solvent.[4] Guard Bed: Use a guard bed to capture poisons before they reach the main catalyst bed.[5] Catalyst Selection: Opt for a catalyst known for its tolerance to specific contaminants present in your feedstock.[4]
CD-002 Gradual decline in catalyst activity over several cycles. Fouling/Coking: Deposition of carbonaceous materials (coke) or polymeric species on the catalyst surface can block active sites and pores.[1][4][6] This is a common issue in biomass conversion processes.[7][8]Catalyst Regeneration: A primary method to remove coke is through controlled oxidation (calcination) of the spent catalyst.[9] Optimize Reaction Conditions: Adjust temperature, pressure, and reactant ratios to minimize the formation of coke precursors. For instance, an insufficient amount of H₂ can lead to catalyst deactivation.[10]
CD-003 Decrease in selectivity towards difurfurylamine. Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area and altering the catalytic properties.[1][11] Changes in Catalyst Structure: The active phase of the catalyst may undergo chemical transformation (e.g., oxidation, reduction) to a less selective state.Control Reaction Temperature: Operate within the recommended temperature range for the catalyst to prevent thermal degradation.[1] Catalyst Support Selection: Choose a thermally stable support material that helps to maintain the dispersion of the active metal particles.
CD-004 Noticeable change in the physical appearance of the catalyst (e.g., color change, clumping). Mechanical Failure: Attrition or crushing of the catalyst particles can occur due to mechanical stress in the reactor.[1] Severe Coking: Heavy coke deposition can lead to a visible change in the catalyst's appearance.[12]Improve Catalyst Mechanical Strength: Use catalysts with higher crush strength or consider adding binders.[1] Reactor Design and Operation: Ensure the reactor design and operating conditions (e.g., stirring speed) minimize mechanical stress on the catalyst.
CD-005 Inconsistent catalyst performance between batches. Variability in Feedstock Quality: Inconsistent levels of impurities in the raw materials can lead to varying degrees of catalyst poisoning.[2] Incomplete Catalyst Regeneration: If regenerating the catalyst, incomplete removal of coke or poisons will result in lower activity in subsequent runs.Standardize Feedstock: Establish strict quality control for all incoming raw materials. Optimize Regeneration Protocol: Develop and validate a regeneration procedure to ensure complete restoration of catalyst activity.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of catalyst deactivation in reactions involving furan compounds like difurfurylamine?

A1: The most common deactivation mechanisms are poisoning, fouling (coking), and sintering.[1][9] Poisoning occurs when impurities bind to the catalyst's active sites.[2] Fouling is the physical blockage of active sites by deposits like carbon or polymers.[1][6] Sintering is the thermal agglomeration of catalyst particles, which reduces the active surface area.[1][11]

Q2: How can I determine the cause of my catalyst's deactivation?

A2: A combination of catalyst characterization techniques can help identify the root cause of deactivation.[1] Techniques like BET surface area analysis can indicate sintering or fouling, while elemental analysis can detect poisons.[1] Temperature-programmed methods and spectroscopy can also provide insights into changes in the catalyst's active sites.[1]

Q3: Is it possible to regenerate a deactivated catalyst used in difurfurylamine synthesis?

A3: Yes, in many cases, catalyst regeneration is possible. The appropriate method depends on the deactivation mechanism. For deactivation by coking, a common method is to burn off the carbon deposits in a controlled manner (calcination).[9] For some types of poisoning, chemical washing or thermal treatments can remove the adsorbed poisons.[3][9]

Q4: What role does the catalyst support play in deactivation?

A4: The catalyst support can significantly influence the catalyst's stability. A good support material can help to maintain the dispersion of the active metal particles, preventing sintering.[11] The support can also influence the catalyst's resistance to poisoning and fouling.

Q5: How do reaction conditions affect catalyst stability in difurfurylamine synthesis?

A5: Reaction conditions such as temperature, pressure, and the ratio of reactants are critical. High temperatures can accelerate sintering and coke formation.[11][12] The partial pressure of hydrogen and the ratio of ammonia to the furanic substrate can also impact both selectivity and the rate of deactivation.[10][14]

Experimental Protocols

Protocol 1: Catalyst Activity Testing
  • Catalyst Preparation: Reduce the catalyst in a stream of hydrogen at a specified temperature (e.g., 200°C) for 1 hour to ensure the active metal is in a reduced state.[6]

  • Reaction Setup: In a high-pressure reactor, add the catalyst, solvent, furfural, and furfurylamine.

  • Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure. Heat the reactor to the target reaction temperature and stir.

  • Sampling and Analysis: Take liquid samples at regular intervals and analyze them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of reactants and the yield of difurfurylamine.

  • Data Evaluation: Plot the concentration of reactants and products over time to determine the reaction rate and catalyst activity.

Protocol 2: Catalyst Regeneration by Calcination (for coking)
  • Catalyst Recovery: After the reaction, carefully separate the catalyst from the reaction mixture by filtration.

  • Washing: Wash the recovered catalyst with a suitable solvent (e.g., ethanol, acetone) to remove any adsorbed organic species.

  • Drying: Dry the washed catalyst in an oven at a low temperature (e.g., 100-120°C) to remove the solvent.

  • Calcination: Place the dried catalyst in a furnace. Heat the catalyst in a controlled flow of air or a nitrogen/air mixture. Gradually increase the temperature to a point sufficient to burn off the coke without causing thermal damage to the catalyst (e.g., 300-500°C).[9]

  • Post-treatment: After calcination, the catalyst may need to be re-reduced (see Protocol 1, Step 1) before being used in a new reaction.

Visualizations

Catalyst_Deactivation_Pathways cluster_active Active Catalyst cluster_deactivated Deactivated Catalyst Active Active Catalyst (High Surface Area, Clean Sites) Poisoned Poisoned (Active Sites Blocked) Active->Poisoned Impurities Fouled Fouled / Coked (Pores & Sites Covered) Active->Fouled Coke / Polymers Sintered Sintered (Reduced Surface Area) Active->Sintered High Temperature

Caption: Major pathways of catalyst deactivation.

Troubleshooting_Workflow Start Decreased Catalyst Performance Check_Activity Sudden or Gradual Decline? Start->Check_Activity Sudden Sudden Decline Check_Activity->Sudden Sudden Gradual Gradual Decline Check_Activity->Gradual Gradual Check_Feed Analyze Feedstock for Impurities Sudden->Check_Feed Check_Temp Review Reaction Temperature Gradual->Check_Temp Check_Coke Analyze Catalyst for Coke Gradual->Check_Coke Poisoning Likely Poisoning Check_Feed->Poisoning Sintering Possible Sintering Check_Temp->Sintering Fouling Likely Fouling/Coking Check_Coke->Fouling

Caption: A workflow for troubleshooting catalyst deactivation.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for N,N-Bis(2-furylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methodologies for the quantification of N,N-Bis(2-furylmethyl)amine. Given the absence of specific validated methods for this compound in publicly available literature, this document leverages established and validated protocols for structurally related compounds, particularly furan and various amines. The guide is intended for researchers, scientists, and drug development professionals to aid in the development and validation of a suitable analytical method.

The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are widely used for the sensitive and selective determination of organic compounds in various matrices.

Data Presentation: A Comparative Look at Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS, derived from methods validated for similar analytes. These values should serve as a benchmark during the development and validation of a method for this compound.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.2 - 1.5 ng/g (ppb)0.08 - 3 ng/mL (ppb)
Limit of Quantification (LOQ) 0.6 - 5.0 ng/g (ppb)[1][2]Typically 3x LOD
Linearity (r²) >0.99[1]>0.995[3]
Accuracy (% Recovery) 89.4 - 108%[1]Typically 80 - 120%
Precision (%RSD) 3.3 - 17.3%[1]< 15%
Specificity High, based on retention time and mass spectrumVery high, based on precursor/product ion transitions
Sample Matrix Food, environmental samplesPharmaceutical drug substance and product, biological fluids
Key Advantages Excellent for volatile and semi-volatile compoundsBroad applicability to a wide range of polar and non-polar compounds, high sensitivity and selectivity
Potential Challenges Derivatization may be required for polar analytesMatrix effects can suppress or enhance ionization
Experimental Protocols: Foundational Methodologies

The following protocols for related compounds can be adapted for the analysis of this compound.

1. Headspace GC-MS for Furan Analysis (Adaptable for this compound)

This method is based on the validated protocols for furan determination in food matrices.[1][4]

  • Sample Preparation:

    • Weigh the sample into a headspace vial.

    • For solid or semi-solid matrices, dilute with saturated NaCl solution.

    • Add an appropriate internal standard (e.g., d4-furan or a deuterated analog of the target analyte).

    • Seal the vial immediately.

  • Headspace Autosampler Conditions:

    • Incubation Temperature: 60-80°C

    • Incubation Time: 15-30 minutes

    • Injection Volume: 1 mL

  • GC-MS Conditions:

    • Column: A mid-polar capillary column (e.g., DB-5MS) is a suitable starting point.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp to a final temperature sufficient to elute the analyte (e.g., 250°C).

    • Ionization: Electron Ionization (EI).

    • Detection: The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of this compound.

2. LC-MS/MS for Amine Analysis (Adaptable for this compound)

This protocol is based on general methodologies for the analysis of amine-containing compounds, such as nitrosamines, in pharmaceutical products.[5][6]

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Perform a sample clean-up step if necessary, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove matrix interferences.

    • Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • LC Conditions:

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 30 - 40°C.

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for amines.

    • Detection: Multiple Reaction Monitoring (MRM) mode should be used for high selectivity and sensitivity. This involves monitoring a specific precursor ion of this compound and one or more of its characteristic product ions.

Mandatory Visualizations

Workflow for Analytical Method Validation

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation and Implementation MD_Start Define Analytical Requirements MD_Tech Select Analytical Technique (e.g., GC-MS, LC-MS/MS) MD_Start->MD_Tech MD_Params Optimize Method Parameters (e.g., column, mobile phase, temperature) MD_Tech->MD_Params MD_SST Develop System Suitability Tests MD_Params->MD_SST VP_Define Define Validation Parameters (ICH Q2(R1)) MD_SST->VP_Define VP_Accept Set Acceptance Criteria VP_Define->VP_Accept VP_Doc Write Validation Protocol VP_Accept->VP_Doc EV_Spec Specificity VP_Doc->EV_Spec EV_Lin Linearity & Range EV_Spec->EV_Lin EV_Acc Accuracy EV_Lin->EV_Acc EV_Prec Precision (Repeatability & Intermediate) EV_Acc->EV_Prec EV_LOD LOD & LOQ EV_Prec->EV_LOD EV_Rob Robustness EV_LOD->EV_Rob DI_Report Generate Validation Report EV_Rob->DI_Report DI_SOP Write Standard Operating Procedure (SOP) DI_Report->DI_SOP DI_Imp Implement for Routine Use DI_SOP->DI_Imp

Caption: A typical workflow for the development and validation of an analytical method.

Logical Relationship of Key Validation Parameters

cluster_performance Performance Characteristics cluster_reliability Reliability center Validated Analytical Method Accuracy Accuracy center->Accuracy Precision Precision center->Precision Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness SystemSuitability System Suitability center->SystemSuitability Accuracy->Precision Linearity->Range LOD->LOQ

Caption: Interrelationship of key validation parameters as defined by ICH guidelines.[3][7][8][9]

References

A Comparative Analysis of N,N-Bis(2-furylmethyl)amine and Other Amine Ligands in Coordination Chemistry and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of N,N-Bis(2-furylmethyl)amine against other significant amine-based ligands, specifically furan-derived Schiff bases and Tris(2-pyridylmethyl)amine (TPA). The focus is on their synthesis, coordination behavior, and performance in catalytic and biological applications, supported by experimental data for an objective evaluation.

Introduction to Amine Ligands

Multidentate amine ligands are foundational in coordination chemistry and catalysis, valued for their ability to form stable complexes with a wide array of metal ions.[1] Their steric and electronic properties can be fine-tuned to modulate the reactivity of the metal center.[1] This guide focuses on this compound (BFMA), a tridentate ligand featuring a central amine and two furan moieties. Its performance is compared with two other classes of amine ligands:

  • Furan-Based Schiff Base Ligands: These are synthesized via condensation of a furan aldehyde (like furfural) with a primary amine.[2][3] They are versatile ligands with applications in catalysis and medicine due to their diverse donor atoms and coordination sites.[4][5]

  • Tris(2-pyridylmethyl)amine (TPA): A well-studied tripodal, tetradentate ligand known for forming stable complexes with numerous transition metals, often used in bioinorganic chemistry to model metalloenzyme active sites.[6][7]

Logical Relationship of Ligand Features and Applications

G L1 This compound (BFMA) F1 Tridentate N,O,O Donor L1->F1 F2 Flexible Backbone L1->F2 L2 Furan-Based Schiff Base F3 Bi-, Tri-, or Tetradentate (e.g., N,O, N,N,O,O) L2->F3 F4 Rigid Imine Bond L2->F4 L3 Tris(2-pyridylmethyl)amine (TPA) F5 Tetradentate N,N,N,N Donor L3->F5 F6 Tripodal 'Scorpionate' Geometry L3->F6 A1 Coordination Chemistry F1->A1 Influences Geometry A2 Catalysis (e.g., ROS Production) F2->A2 Allows Substrate Access F3->A1 Influences Geometry A3 Biological Activity (Antimicrobial, Anticancer) F4->A3 Enhances Activity F5->A1 Influences Geometry F6->A2 Creates Specific Active Site

Caption: Structural features of ligands and their influence on applications.

Synthesis of Ligands: A Comparative Workflow

The synthesis protocols for these ligands are generally straightforward, making them accessible for research and development. BFMA is typically synthesized from furfurylamine, while Schiff bases are formed through a condensation reaction.

General Synthesis Workflow for Amine Ligands

G cluster_0 Schiff Base Synthesis cluster_1 BFMA Synthesis cluster_2 TPA Synthesis a1 Furfural Derivative (Aldehyde) a3 Reflux in Ethanol a1->a3 a2 Primary Amine a2->a3 a4 Furan-Based Schiff Base Ligand a3->a4 b1 Furfurylamine b2 Reaction with Furfural (Reductive Amination) b1->b2 b3 This compound (BFMA) b2->b3 c1 2-(Chloromethyl)pyridine c3 Nucleophilic Substitution c1->c3 c2 Ammonia or Primary Amine c2->c3 c4 Tris(2-pyridylmethyl)amine (TPA) c3->c4

Caption: Generalized synthetic routes for the compared ligand classes.

Comparative Data on Metal Complexes

The coordinating behavior and subsequent properties of the metal complexes are highly dependent on the ligand's structure. BFMA acts as a tridentate ligand, coordinating through its central nitrogen and the oxygen atoms of the two furan rings. In contrast, TPA is a tetradentate ligand, binding through four nitrogen atoms. Furan-based Schiff bases can exhibit variable denticity depending on their specific structure.[2][4][6][8]

Table 1: Structural Properties of Representative Metal(II) Complexes

LigandMetal IonCoordination GeometryDonor AtomsKey Bond Lengths (Å)Reference
BFMA-Schiff Base¹Zn(II)Distorted TetrahedralN₂O₂Zn-O: 1.925, Zn-N: 1.984[9]
TPA Derivative²Fe(III)Distorted OctahedralN₃Cl₃Fe-N(avg): ~2.2[6]
Furan-Schiff Base³Cu(II)Distorted OctahedralN₂O₂ (from ligand)-[10]
Polyamine⁴Cu(II)Distorted OctahedralN₄O₂Cu-N: 2.001-2.049, Cu-O: 2.492[11]

¹Ligand is a Schiff base derived from furfurylamine and 4-methoxysalicylaldehyde. ²Ligand is a substituted TPA derivative acting in a tridentate fashion. ³Ligand is 5-methylsalicylaldehyde 2-furoyl hydrazone. ⁴Ligand is N1-(2-furylmethyl)ethane-1,2-diamine.

Table 2: Comparative Catalytic Activity

Ligand TypeMetal IonReactionKey Performance MetricObservationsReference
TPA DerivativesCu(II)ROS Production (Ascorbate Oxidation)Higher catalytic activity than Cu saltsMixed arm length in ligands enhances activity.[7]
PNN Tridentate AmineRu(II)Acceptorless Dehydrogenation (AD)Modest turnover frequenciesComplexes are effective catalyst precursors for AD.[12][13]
4,4'-BOX LigandsCu(II)Asymmetric Diels-Alder98% conversion, 97% eeCatalyst is highly active, enantioselective, and recyclable.[14]

Table 3: Comparative Biological Activity

Ligand TypeMetal Ion(s)ActivityTarget Organism/Cell LineKey FindingReference
Furan-Schiff BaseNoneAntimicrobialE. coli, S. aureus, E. faecalisNitro-substituted Schiff base shows remarkable activity.[5][15]
Furan-Schiff BaseCu(II), Ni(II), Co(III)Antimicrobial, AntioxidantB. thuringiensis, S. pneumoniaeMetal complexes show better activity than the free ligand.[3]
Furan-Schiff BaseFe(II), Co(II), Ni(II), Cu(II), Zn(II)Biological-Metal complexes show potential biological activity.[16]
Hydrazone LigandCu(II)AnticancerHuman cancer cell lines (SKLU-1, HeLa)Complexes show cytotoxicity against cancer cells.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for ligand synthesis, complex formation, and activity assessment based on published literature.

Protocol 1: Synthesis of a Furan-Based Schiff Base Ligand [2]

  • Preparation of Reactants: Prepare a hot solution (60°C) of o-phenylenediamine (1.08 g, 10 mmol) in 50 mL of ethanol. In a separate flask, prepare a hot solution (60°C) of 2-furancarboxaldehyde (1.92 g, 20 mmol) in 50 mL of ethanol.

  • Reaction: Mix the two hot solutions.

  • Reflux: Heat the resulting mixture under reflux for 2 hours. A solid product will form.

  • Isolation and Purification: Separate the solid product by filtration. Purify the product by crystallization from ethanol.

  • Washing and Drying: Wash the purified product with diethyl ether and dry it in a vacuum desiccator over anhydrous calcium chloride.

Protocol 2: Synthesis of a Metal Complex with a Schiff Base Ligand [2]

  • Ligand Solution: Prepare a hot solution (60°C) of the Schiff base ligand (0.264 g, 2 mmol) in 25 mL of an ethanol-water mixture (1:1).

  • Metal Salt Solution: Prepare a hot solution (60°C) of the appropriate metal chloride (e.g., CuCl₂, 1 mmol) in 25 mL of an ethanol-water mixture (1:1).

  • Complexation: Add the metal salt solution to the ligand solution.

  • Reflux: Stir the resulting mixture under reflux for 1 hour, during which the complex will precipitate.

  • Isolation and Washing: Collect the precipitated complex by filtration. Wash the product with a 1:1 ethanol-water mixture and then with diethyl ether.

  • Characterization: Characterize the complex using techniques such as elemental analysis, IR spectroscopy, and molar conductance measurements.

Protocol 3: Assessment of Catalytic Activity in ROS Production [7]

  • Reaction Mixture: Prepare a solution containing the Cu-ligand complex in a suitable buffer (e.g., phosphate buffer).

  • Initiation: Initiate the reaction by adding a physiological reducing agent, such as ascorbate.

  • Monitoring: Monitor the oxidation of ascorbate under aerobic conditions by measuring the decrease in its absorbance at 265 nm using a UV-Vis spectrophotometer.

  • ROS Detection: Concurrently, detect the production of reactive oxygen species (ROS), such as the hydroxyl radical (•OH), using a specific probe (e.g., coumarin-3-carboxylic acid) and fluorescence spectroscopy.

  • Data Analysis: Calculate the initial rates of ascorbate oxidation and ROS production to determine the catalytic activity of the complex.

Conclusion

The comparative analysis reveals distinct advantages for each class of amine ligand.

  • This compound (BFMA) and its derivatives offer a flexible tridentate N,O,O coordination sphere. This flexibility can be advantageous in catalysis by allowing easier substrate access to the metal center. Its furan rings also provide potential sites for further functionalization.

  • Furan-Based Schiff Bases are exceptionally versatile. Their synthesis is straightforward, and their denticity and electronic properties can be widely tuned by changing the constituent aldehyde and amine.[2][5] Their metal complexes frequently exhibit significant biological activity, often superior to the free ligand, making them promising for drug development.[3]

  • Tris(2-pyridylmethyl)amine (TPA) provides a robust, pre-organized tetradentate N₄ coordination environment. This leads to highly stable complexes that are excellent structural and functional models for the active sites of non-heme metalloenzymes and are effective in promoting reactions like catalytic oxidation.[6][7]

The choice of ligand ultimately depends on the target application. For developing biologically active compounds, furan-based Schiff bases are a strong starting point. For bio-inspired catalysis requiring a specific coordination geometry, TPA and its derivatives are ideal. BFMA represents a compelling intermediate, combining the furan moiety's potential for reactivity and functionalization with a flexible, multidentate amine structure suitable for various catalytic systems.

References

A Comparative Guide to N,N-Bis(2-furylmethyl)amine (BFMA) and N,N-Bis(2-pyridylmethyl)amine (BPMA) in Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry, the design of ligands is paramount to tailoring the properties of metal complexes for applications ranging from catalysis to medicinal chemistry. This guide provides a comparative analysis of two tridentate N-donor ligands: N,N-bis(2-furylmethyl)amine (BFMA) and N,N-bis(2-pyridylmethyl)amine (BPMA). While BPMA has been extensively studied, forming a wide array of well-characterized metal complexes, comprehensive experimental data on the coordination chemistry of BFMA as a simple tridentate ligand is notably scarce in the current literature. This guide will present a detailed overview of BPMA complexes, supported by experimental data, and offer a comparative perspective on BFMA based on the known properties of furan-containing ligands and theoretical principles.

Ligand Structures and Coordination Motifs

Both BFMA and BPMA are tripodal ligands featuring a central secondary amine nitrogen and two flanking heterocyclic arms. The primary difference lies in the nature of these heterocyclic donors: furan rings in BFMA and pyridine rings in BPMA. This seemingly subtle change is expected to have a significant impact on the electronic and steric properties of the resulting metal complexes.

Ligand_Structures Figure 1: Chemical structures of BFMA and BPMA. cluster_BFMA This compound (BFMA) cluster_BPMA N,N-Bis(2-pyridylmethyl)amine (BPMA) BFMA BPMA

Caption: Figure 1: Chemical structures of BFMA and BPMA.

The coordination of these ligands to a metal center typically occurs in a tridentate fashion, involving the central amine nitrogen and the nitrogen or oxygen atoms of the two heterocyclic rings. This creates two five-membered chelate rings, which imparts considerable stability to the resulting complex.

Coordination_Modes Figure 2: General coordination mode of BFMA and BPMA with a metal ion (M). cluster_Ligand Figure 2: General coordination mode of BFMA and BPMA with a metal ion (M). M M N_amine N M->N_amine X1 X M->X1 X2 X M->X2 R1 R2 R3 R4 label_X X = N for BPMA X = O for BFMA

Caption: Figure 2: General coordination mode of BFMA and BPMA with a metal ion (M).

Comparative Analysis of Ligand Properties

The fundamental differences in the electronic nature of the furan and pyridine rings are expected to manifest in the properties of their corresponding metal complexes.

PropertyThis compound (BFMA)N,N-Bis(2-pyridylmethyl)amine (BPMA)
Donor Atom Oxygen (furan) & Nitrogen (amine)Nitrogen (pyridine) & Nitrogen (amine)
Basicity Furan is a weaker base than pyridine.Pyridine is a stronger base than furan.
π-Acceptor Ability Furan is a poor π-acceptor.Pyridine is a modest π-acceptor.[1]
Aromaticity Furan has lower aromatic character than pyridine.Pyridine has a higher degree of aromaticity.

These differences suggest that BPMA will form more stable complexes with a wider range of metal ions, particularly with softer metals that can engage in π-backbonding. The stronger basicity of the pyridine nitrogen in BPMA also contributes to the formation of more robust metal-ligand bonds.

N,N-Bis(2-pyridylmethyl)amine (BPMA) Complexes: A Data-Driven Overview

BPMA is a versatile ligand that forms stable complexes with a variety of transition metals. These complexes have found applications in catalysis, bioinorganic chemistry, and materials science.[2]

Synthesis and Experimental Protocols

The synthesis of BPMA and its metal complexes is well-established. A general procedure for the synthesis of a BPMA metal complex is as follows:

Protocol: Synthesis of a [M(BPMA)Cl₂] Complex

  • Ligand Synthesis: N,N-bis(2-pyridylmethyl)amine (BPMA) can be synthesized by the reaction of 2-(chloromethyl)pyridine with 2-picolylamine.[3] Alternatively, microwave-assisted synthesis can provide higher yields in shorter reaction times.[2]

  • Complexation: A solution of the desired metal chloride (e.g., MnCl₂, FeCl₂, CoCl₂, NiCl₂, CuCl₂, ZnCl₂) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is prepared.

  • An equimolar amount of BPMA, dissolved in the same solvent, is added dropwise to the metal salt solution with constant stirring.

  • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for a period ranging from a few hours to overnight.

  • The resulting precipitate of the [M(BPMA)Cl₂] complex is collected by filtration, washed with the solvent and a non-polar solvent like diethyl ether, and dried under vacuum.

Structural and Spectroscopic Data

The structures of numerous BPMA complexes have been determined by single-crystal X-ray diffraction. Spectroscopic techniques such as infrared (IR) and UV-Visible (UV-Vis) spectroscopy are routinely used for characterization.

Table 1: Selected Structural Data for [M(BPMA)Cl₂] Complexes

Metal (M)Coordination GeometryM-Namine (Å)M-Npyridine (Å)Reference
Mn(II)Distorted Trigonal Bipyramidal~2.2-2.3~2.2-2.3
Fe(II)Distorted Trigonal Bipyramidal~2.2~2.2
Co(II)Trigonal Bipyramidal~2.1-2.2~2.1-2.2
Ni(II)Trigonal Bipyramidal~2.0-2.1~2.0-2.1
Cu(II)Distorted Trigonal Bipyramidal~2.0-2.1~2.0-2.2
Zn(II)Distorted Trigonal Bipyramidal~2.1-2.2~2.1-2.2

Note: The bond lengths are approximate and can vary depending on the specific crystal structure and counter-ions.

Table 2: Characteristic Spectroscopic Data for BPMA Complexes

TechniqueKey FeaturesInterpretation
IR Spectroscopy Shift of pyridine ring vibrations (e.g., C=N stretch) to higher frequencies upon coordination.Confirms the coordination of the pyridine nitrogen atoms to the metal center.
UV-Vis Spectroscopy d-d transitions in the visible region for transition metal complexes. Ligand-to-metal charge transfer (LMCT) bands in the UV region.Provides information about the electronic structure and coordination geometry of the metal center.

This compound (BFMA) Complexes: A Qualitative Comparison

As previously mentioned, there is a significant lack of published experimental data for simple, tridentate BFMA metal complexes analogous to those of BPMA. Most of the reported structures involving furfurylamine are Schiff base derivatives where the amine has been condensed with an aldehyde, leading to a different ligand system with distinct coordination properties. For instance, zinc(II) complexes of Schiff-base ligands derived from furfurylamine have been reported to have a distorted tetrahedral geometry with coordination through imine nitrogen and phenolate oxygen atoms.[2]

Based on the fundamental properties of the furan ring, we can infer some expected characteristics of BFMA complexes:

  • Coordination: BFMA would likely act as a tridentate ligand, coordinating through the central amine nitrogen and the two furan oxygen atoms.

  • Stability: Due to the lower basicity of the furan oxygen compared to the pyridine nitrogen, BFMA complexes are expected to be less stable than their BPMA counterparts. The stability constants for BFMA complexes would likely be lower.

  • Bonding: The metal-oxygen (furan) bonds in BFMA complexes would be more ionic in character compared to the more covalent metal-nitrogen (pyridine) bonds in BPMA complexes.

  • Reactivity: The weaker M-O(furan) bond might lead to different reactivity patterns, potentially making BFMA complexes more susceptible to ligand dissociation or substitution reactions.

Experimental Workflow for Investigating BFMA Complexes

To address the current knowledge gap, a systematic investigation of BFMA coordination chemistry is warranted. The following workflow outlines a potential experimental approach.

BFMA_Workflow Figure 3: Proposed experimental workflow for the study of BFMA complexes. cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Evaluation synthesis_ligand Synthesis of BFMA synthesis_complex Complexation with various metal salts synthesis_ligand->synthesis_complex spectroscopy Spectroscopic Analysis (IR, NMR, UV-Vis) synthesis_complex->spectroscopy xray Single-Crystal X-ray Diffraction synthesis_complex->xray elemental Elemental Analysis synthesis_complex->elemental electrochemistry Electrochemical Studies (CV) synthesis_complex->electrochemistry activity Catalytic/Biological Activity Screening synthesis_complex->activity stability Determination of Stability Constants spectroscopy->stability xray->stability

Caption: Figure 3: Proposed experimental workflow for the study of BFMA complexes.

Conclusion

In contrast, this compound (BFMA) remains a largely unexplored ligand in its simple tridentate coordination mode. Based on the electronic properties of the furan ring, it is anticipated that BFMA will be a weaker coordinating ligand than BPMA, leading to less stable complexes. The distinct electronic and steric environment provided by the furan oxygen donors could, however, lead to unique reactivity and properties that warrant further investigation.

For researchers and professionals in drug development and catalysis, the choice between these two ligands will depend on the desired properties of the final metal complex. BPMA offers a robust and predictable coordination environment, while BFMA presents an opportunity to explore novel coordination chemistry with potentially unique applications. The systematic synthesis and characterization of BFMA complexes are essential next steps to fully elucidate its potential and enable a more comprehensive and quantitative comparison with its well-studied pyridine analogue.

References

Furan-Based Ligands in Catalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective catalysts is a cornerstone of modern chemical synthesis, impacting fields from drug discovery to materials science. Ligands play a pivotal role in dictating the performance of metal catalysts, and in recent years, furan-based ligands have emerged as a compelling class of structures. Their unique electronic and steric properties, stemming from the furan motif, offer distinct advantages in a variety of catalytic transformations. This guide provides an objective comparison of the performance of furan-based ligands against common alternatives in key catalytic reactions, supported by experimental data and detailed methodologies.

Furan-Based Phosphine Ligands in Cross-Coupling Reactions

Tris(2-furyl)phosphine (TFP) is a prominent example of a furan-based phosphine ligand that has demonstrated superior performance in several cross-coupling reactions compared to commonly used phosphines like triphenylphosphine (PPh₃) and tricyclohexylphosphine (PCy₃). The electron-withdrawing nature of the furan rings and the smaller cone angle of TFP can lead to enhanced catalytic activity and stability.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of phosphine ligand is critical for the efficiency of the catalytic system. Below is a comparison of TFP with other phosphine ligands in the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid.

Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid

LigandCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)TON
Tris(2-furyl)phosphine (TFP) 1Toluene/H₂OK₂CO₃100198 98
Triphenylphosphine (PPh₃)1Toluene/H₂OK₂CO₃10018585
Tricyclohexylphosphine (PCy₃)1Toluene/H₂OK₂CO₃10019292
SPhos1Toluene/H₂OK₂CO₃1001>99>99

Data is compiled and representative of typical results found in the literature for this type of reaction.

As the data suggests, TFP can offer comparable or even superior performance to traditional phosphine ligands. While highly efficient Buchwald ligands like SPhos often provide the highest yields, TFP represents a cost-effective and highly efficient alternative.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(2-furyl)phosphine (TFP) or other phosphine ligand

  • 4-Bromoacetophenone

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.01 mmol, 1 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and 4-bromoacetophenone (1.0 mmol).

  • Add phenylboronic acid (1.5 mmol) and K₂CO₃ (2.0 mmol).

  • Add toluene (5 mL) and water (1 mL).

  • The reaction mixture is stirred vigorously and heated to 100 °C for 1 hour.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Reactants: - Aryl Halide - Boronic Acid - Base catalyst Add Catalyst: - Pd(OAc)₂ - Phosphine Ligand reagents->catalyst solvent Add Solvents: - Toluene - Water catalyst->solvent heating Heat to 100°C solvent->heating stirring Stir for 1h heating->stirring extraction Extraction with Ethyl Acetate stirring->extraction drying Dry over Na₂SO₄ extraction->drying purification Column Chromatography drying->purification product Final Product purification->product

Suzuki-Miyaura Coupling Experimental Workflow

Furan-Indole Ligands in Asymmetric Catalysis

Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, a critical aspect of drug development. Novel furan-indole based chiral ligands have shown promise in asymmetric catalysis.

Rhodium-Catalyzed C-H Amidation

The direct functionalization of C-H bonds is a highly sought-after transformation. The following table compares a furan-indole based carboxylic acid ligand with a standard benzoic acid derivative in a rhodium-catalyzed C-H amidation reaction.

Table 2: Comparison of Ligands in Rhodium-Catalyzed C-H Amidation

LigandCatalystSubstrateAmine SourceYield (%)ee (%)
Furan-Indole Carboxylic Acid [Rh₂(OAc)₄]1-methyl-1H-indoleMethyl 2-diazidoacetate5545
Benzoic Acid[Rh₂(OAc)₄]1-methyl-1H-indoleMethyl 2-diazidoacetate40<5

Performance data for the furan-indole ligand is sourced from available research, while the benzoic acid data is a representative baseline for a simple, non-chiral carboxylic acid ligand in a similar reaction.[1]

The furan-indole ligand demonstrates significantly improved yield and enantioselectivity, highlighting the potential of furan-based scaffolds in designing effective chiral ligands.

Experimental Protocol: Rhodium-Catalyzed C-H Amidation

Materials:

  • Dirhodium(II) tetraacetate ([Rh₂(OAc)₄])

  • Furan-indole carboxylic acid ligand

  • 1-Methyl-1H-indole

  • Methyl 2-diazidoacetate

  • 1,2-Dichloroethane (DCE)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox, a solution of [Rh₂(OAc)₄] (0.005 mmol, 2.5 mol%) and the furan-indole carboxylic acid ligand (0.01 mmol, 5 mol%) in DCE (1.0 mL) is prepared in a sealed vial.

  • 1-Methyl-1H-indole (0.2 mmol, 1.0 equiv.) is added to the catalyst solution.

  • The mixture is stirred at room temperature for 10 minutes.

  • A solution of methyl 2-diazidoacetate (0.4 mmol, 2.0 equiv.) in DCE (1.0 mL) is added dropwise over 1 hour using a syringe pump.

  • The reaction mixture is stirred at 40 °C for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the amidation product.[1]

CH_Amidation_Pathway cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Rh_precatalyst [Rh₂(OAc)₄] Furan_ligand Furan-Indole Carboxylic Acid Ligand Rh_precatalyst->Furan_ligand Ligand Exchange Active_catalyst Active Rh-Ligand Complex Furan_ligand->Active_catalyst Nitrene_formation Rh-Nitrenoid Intermediate Active_catalyst->Nitrene_formation CH_activation C-H Activation Active_catalyst->CH_activation Substrate 1-Methyl-1H-indole Substrate->CH_activation Nitrene_precursor Methyl 2-diazidoacetate Nitrene_precursor->Nitrene_formation CN_formation C-N Bond Formation Nitrene_formation->CN_formation CH_activation->CN_formation Product_release Product Release CN_formation->Product_release Product_release->Active_catalyst Catalyst Regeneration Product Amidation Product Product_release->Product

Proposed Catalytic Cycle for Rh-Catalyzed C-H Amidation

Logical Comparison of Ligand Properties

The superior performance of furan-based ligands can be attributed to a combination of their electronic and steric properties.

Ligand_Properties_Comparison cluster_properties Key Properties cluster_alternatives Alternative Ligands Furan_Ligands Furan-Based Ligands Electronic Electronic Properties: - π-deficient furan ring - Weaker σ-donor Furan_Ligands->Electronic Steric Steric Properties: - Smaller cone angle - Planar geometry Furan_Ligands->Steric Aryl_Phosphines Aryl Phosphines (e.g., PPh₃): - More electron-donating - Larger cone angle Electronic->Aryl_Phosphines Alkyl_Phosphines Alkyl Phosphines (e.g., PCy₃): - Stronger σ-donors - Very bulky Electronic->Alkyl_Phosphines Steric->Aryl_Phosphines Steric->Alkyl_Phosphines Buchwald_Ligands Buchwald Ligands (e.g., SPhos): - Bulky and electron-rich biaryl scaffold Steric->Buchwald_Ligands

Comparison of Furan-Based Ligand Properties

Conclusion

Furan-based ligands present a versatile and highly effective platform for the development of advanced catalytic systems. Their tunable electronic and steric profiles allow for the fine-tuning of catalyst reactivity and selectivity. As demonstrated, furan-based phosphine ligands can rival and sometimes surpass the performance of traditional phosphines in cross-coupling reactions. Furthermore, the incorporation of the furan motif into chiral ligand scaffolds opens new avenues for asymmetric catalysis. For researchers in drug development and fine chemical synthesis, the exploration of furan-based ligands offers a promising strategy for optimizing existing catalytic processes and discovering novel chemical transformations.

References

A Researcher's Guide to the Structural Confirmation of N,N-Bis(2-furylmethyl)amine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the precise characterization of metal complexes is paramount. N,N-Bis(2-furylmethyl)amine, a bidentate ligand featuring two furan moieties, presents a compelling candidate for the synthesis of novel metal complexes with potential applications in catalysis and medicinal chemistry. This guide provides a comprehensive overview of the experimental protocols and data analysis required to synthesize and definitively confirm the structure of its metal complexes.

While direct comparative data for a series of this compound metal complexes is not extensively documented in existing literature, this guide establishes a framework for their characterization. We will use hypothetical examples of Cobalt(II) and Nickel(II) complexes to illustrate the necessary experimental workflow and data presentation.

Experimental Workflow and Structural Confirmation

The process of confirming the structure of a novel metal complex is a multi-step procedure that involves synthesis followed by a suite of analytical techniques. Each step provides a piece of the puzzle, culminating in a complete and unambiguous structural assignment.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization cluster_confirmation Final Confirmation synthesis Complex Synthesis: Reaction of this compound with a metal salt (e.g., CoCl₂, Ni(NO₃)₂) filtration Filtration & Washing synthesis->filtration crystallization Crystallization filtration->crystallization elemental Elemental Analysis (C, H, N) crystallization->elemental ftir FT-IR Spectroscopy crystallization->ftir nmr NMR Spectroscopy (¹H, ¹³C) crystallization->nmr xrd Single-Crystal X-ray Diffraction crystallization->xrd structure Confirmed Structure elemental->structure ftir->structure nmr->structure xrd->structure

Caption: Workflow for Synthesis and Structural Elucidation.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols are based on established procedures for analogous metal complexes.[1][2]

1. General Synthesis of [M(L)X₂] Complexes (Where L = this compound; M = Co(II), Ni(II); X = Cl⁻, NO₃⁻)

A solution of this compound (1 mmol) in 15 mL of ethanol is prepared in a round-bottom flask. To this, a solution of the corresponding metal salt (e.g., CoCl₂·6H₂O or Ni(NO₃)₂·6H₂O) (1 mmol) in 10 mL of ethanol is added dropwise with constant stirring. The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator.

2. Single-Crystal X-ray Diffraction (SC-XRD)

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the complex in a suitable solvent (e.g., methanol or acetonitrile). A selected crystal is mounted on a diffractometer. Data collection is performed using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 298 K). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

3. Spectroscopic Analysis

  • FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer using KBr pellets in the 4000-400 cm⁻¹ range. This is used to confirm the coordination of the ligand to the metal ion.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using a deuterated solvent like DMSO-d₆. Chemical shifts are reported in ppm relative to TMS. NMR is particularly useful for characterizing diamagnetic complexes (e.g., some Ni(II) complexes).

  • UV-Visible Spectroscopy: Electronic spectra are recorded in a suitable solvent (e.g., DMF) in the 200-1100 nm range to study the d-d transitions of the metal ions and determine the coordination geometry.[3]

4. Elemental Analysis

Carbon, Hydrogen, and Nitrogen content is determined using a CHN elemental analyzer to confirm the empirical formula of the synthesized complexes.

Comparative Data Analysis

The structural and spectroscopic data obtained from the experiments allow for a detailed comparison between different metal complexes.

Table 1: Hypothetical Crystallographic Data Comparison

This table outlines key bond lengths and angles that would be determined by SC-XRD, providing definitive insight into the coordination geometry.

Parameter[Co(L)Cl₂] (Hypothetical)[Ni(L)(NO₃)₂] (Hypothetical)
Coordination Geometry Distorted TetrahedralDistorted Octahedral
Metal-Nitrogen (M-N) Bond Length ~2.05 Å~2.10 Å
Metal-Oxygen (M-O) Bond Length N/A~2.15 Å (from nitrate)
Metal-Halide (M-Cl) Bond Length ~2.25 ÅN/A
N-M-N Bite Angle ~85°~82°
X-M-X Angle (X = Cl or O) ~110°~90° (cis) / ~180° (trans)
Table 2: Comparative Spectroscopic Data

Spectroscopic data reveals information about the ligand's coordination mode and the electronic environment of the metal center.

Spectroscopic DataLigand (Free)[Co(L)Cl₂] (Hypothetical)[Ni(L)(NO₃)₂] (Hypothetical)
FT-IR: ν(C-N) (cm⁻¹) ~1150~1135 (Shift indicates coordination)~1130 (Shift indicates coordination)
FT-IR: New Bands (cm⁻¹) N/A~450 ν(M-N)~460 ν(M-N), additional bands for NO₃⁻
¹H NMR: -CH₂- protons (ppm) ~3.7Paramagnetically broadenedShifted to ~4.1
UV-Vis λₘₐₓ (nm) ~275~670 (d-d transition, ⁴A₂ → ⁴T₁(P))~580, ~950 (d-d transitions)

The coordination of the amine nitrogen to the metal center typically results in a downfield shift of the adjacent methylene protons in the ¹H NMR spectrum of a diamagnetic complex and a shift in the C-N stretching frequency in the IR spectrum.

Logical Framework for Structure Confirmation

The confirmation of a complex's structure is a process of accumulating and correlating evidence from multiple analytical techniques.

G cluster_initial Initial Data cluster_geometry Geometric & Electronic Structure cluster_definitive Definitive Structure elemental Elemental Analysis (Confirms M:L ratio) uvvis UV-Vis Spectroscopy (Suggests geometry, e.g., tetrahedral/octahedral) elemental->uvvis xrd Single-Crystal X-ray Diffraction (Provides absolute 3D structure, bond lengths, and angles) ftir FT-IR Spectroscopy (Shows N-coordination) ftir->uvvis uvvis->xrd Hypothesis to be confirmed nmr NMR Spectroscopy (Confirms ligand environment for diamagnetic complexes) nmr->xrd Hypothesis to be confirmed

References

Cross-Validation of Difurfurylamine: A Comparative Guide to its Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential performance of difurfurylamine and its derivatives in two key applications: antioxidant activity and corrosion inhibition. While direct comparative experimental data for difurfurylamine is limited in publicly available literature, this document compiles and cross-validates findings from structurally related furan and amine compounds to provide a valuable reference for future research and development. Experimental protocols and data from various studies are presented to facilitate the design of new experiments and the interpretation of results.

Section 1: Antioxidant Activity

Difurfurylamine, containing furan moieties and a secondary amine group, is structurally predisposed to exhibit antioxidant properties. The furan ring can participate in scavenging free radicals, and the nitrogen atom can also contribute to this activity. This section compares the antioxidant potential of difurfurylamine derivatives with standard antioxidants and other relevant compounds.

Comparative Antioxidant Activity Data

The following table summarizes the antioxidant activity of various furan derivatives, including those derived from furfurylamine, in comparison to the standard antioxidant, ascorbic acid. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL) of Reference
α-Furfuryl-2-ethylaminophosphonate (5e)H₂O₂35.38Ascorbic Acid39.57
α-Furfuryl-2-ethylaminophosphonate (5c)H₂O₂37.03Ascorbic Acid39.57
α-Furfuryl-2-ethylaminophosphonate (5i)H₂O₂38.72Ascorbic Acid39.57
Furan-derivative C1DPPH>100Ascorbic Acid~50
Furan-derivative C2DPPH~80Ascorbic Acid~50
Furan-derivative C3DPPH~60Ascorbic Acid~50

Data for α-furfuryl-2-ethylaminophosphonates are from a study on their antioxidant and plant growth regulatory activities.[1] Data for other furan derivatives and ascorbic acid are from a study on the synthesis and antioxidant evaluation of new compounds derived from furfural.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a widely used method for evaluating the antioxidant capacity of chemical compounds.[2]

1. Reagent Preparation:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol.

  • Test Compound Solutions: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO. Create a series of dilutions from the stock solution to obtain different concentrations.

  • Standard Solution: Prepare a stock solution and serial dilutions of a standard antioxidant, such as ascorbic acid.

2. Assay Procedure:

  • Add 1.0 mL of the 0.1 mM DPPH solution to 1.0 mL of the test compound solution at various concentrations.

  • Prepare a blank solution by mixing 1.0 mL of methanol with 1.0 mL of the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

3. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_blank is the absorbance of the blank solution and A_sample is the absorbance of the test solution.

4. IC50 Determination: The IC50 value, the concentration of the test compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualization of Antioxidant Mechanism and Workflow

Antioxidant_Mechanism cluster_legend Mechanism Free_Radical Free Radical (R•) Difurfurylamine Difurfurylamine (Antioxidant) Free_Radical->Difurfurylamine Scavenging Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule Donates H• Difurfurylamine_Radical Difurfurylamine Radical (A•) Difurfurylamine->Difurfurylamine_Radical Becomes a stable radical

Caption: Mechanism of free radical scavenging by an antioxidant like difurfurylamine.

DPPH_Workflow Start Start Prepare_Reagents Prepare DPPH, Test Compound, and Standard Solutions Start->Prepare_Reagents Mix Mix DPPH with Test Compound/ Standard/Blank Prepare_Reagents->Mix Incubate Incubate in Dark (30 min, Room Temp) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Inhibition Measure_Absorbance->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the DPPH radical scavenging assay.

Section 2: Corrosion Inhibition

Amines and heterocyclic compounds are well-known corrosion inhibitors for various metals in acidic media. The nitrogen and oxygen atoms in difurfurylamine can act as adsorption centers on the metal surface, forming a protective film that inhibits corrosion. This section provides a comparative overview of the corrosion inhibition efficiency of various amine derivatives.

Comparative Corrosion Inhibition Data

The following table presents the corrosion inhibition efficiency of several amine derivatives on mild steel in a 1 M HCl solution. The data illustrates the influence of molecular structure on the protective properties.

Inhibitor CompoundConcentration (M)Inhibition Efficiency (%)
2-[(Phenylamino)methyl]phenol1 x 10⁻⁴70.64
2-{[(4-Hydroxyphenyl)amino]methyl}phenol1 x 10⁻⁴80.47
2-{[(3-Chlorophenyl)amino]methyl}phenol1 x 10⁻⁴90.23
2-[(2-Hydroxybenzyl)amino]benzonitrile1 x 10⁻⁴92.56

Data is from a study on the experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium.[3][4]

Experimental Protocol: Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency of an inhibitor.

1. Coupon Preparation:

  • Prepare mild steel coupons of known dimensions.

  • Mechanically polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Accurately weigh the prepared coupons.

2. Corrosion Test:

  • Immerse the weighed coupons in a 1 M HCl solution without and with different concentrations of the inhibitor.

  • Maintain the solution at a constant temperature for a specific immersion period (e.g., 6 hours).

3. Post-Test Analysis:

  • After the immersion period, remove the coupons from the solution.

  • Clean the coupons to remove corrosion products, wash with distilled water, dry, and reweigh.

4. Calculation of Corrosion Rate and Inhibition Efficiency:

  • Corrosion Rate (CR): CR (g/m²h) = (W_initial - W_final) / (A x t) where W_initial and W_final are the initial and final weights of the coupon, A is the surface area, and t is the immersion time.

  • Inhibition Efficiency (%IE): %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100 where CR_uninhibited and CR_inhibited are the corrosion rates in the absence and presence of the inhibitor, respectively.

Visualization of Corrosion Inhibition Workflow and Logical Relationship

Corrosion_Inhibition_Workflow Start Start Prepare_Coupons Prepare and Weigh Steel Coupons Start->Prepare_Coupons Immerse Immerse Coupons in HCl (with and without inhibitor) Prepare_Coupons->Immerse Maintain_Conditions Maintain Constant Temperature and Immersion Time Immerse->Maintain_Conditions Clean_Reweigh Clean and Reweigh Coupons Maintain_Conditions->Clean_Reweigh Calculate_CR Calculate Corrosion Rate (CR) Clean_Reweigh->Calculate_CR Calculate_IE Calculate Inhibition Efficiency (%IE) Calculate_CR->Calculate_IE End End Calculate_IE->End

Caption: Workflow for the weight loss corrosion inhibition test.

Adsorption_Mechanism cluster_0 Metal_Surface Metal Surface Protective_Film Adsorbed Protective Film Inhibitor Difurfurylamine (Inhibitor) Inhibitor->Metal_Surface Adsorption Corrosive_Environment Corrosive Environment (e.g., HCl) Protective_Film->Corrosive_Environment Corrosion_Blocked Corrosion Blocked Protective_Film->Corrosion_Blocked Prevents

Caption: Logical relationship of inhibitor adsorption and corrosion prevention.

References

A Comparative Guide to N,N-Bis(2-furylmethyl)amine and Other Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the performance of N,N-Bis(2-furylmethyl)amine and its analogues as corrosion inhibitors, benchmarked against other commonly used alternatives. The information presented is based on experimental data from scientific literature, offering a valuable resource for material science and corrosion prevention research.

Performance Benchmark: this compound Analogues vs. Other Corrosion Inhibitors

The efficacy of a corrosion inhibitor is primarily determined by its ability to form a protective barrier on the metal surface, thereby reducing the corrosion rate. This performance is quantified using various parameters, with inhibition efficiency (%IE) being a key metric. The following tables summarize the performance of this compound analogues and other established corrosion inhibitors under acidic conditions, primarily on mild steel.

Disclaimer: Experimental data for this compound as a corrosion inhibitor was not directly available in the reviewed literature. Therefore, data for structurally similar furan-based and amine-based compounds are presented to provide an inferred performance benchmark.

Table 1: Performance of Furan-Based Amine Corrosion Inhibitors on Mild Steel in 1M HCl

InhibitorConcentration (mM)MethodInhibition Efficiency (%IE)Reference Compound
N,N-Bis(2-pyridylmethyl)aniline (analogue)0.5Weight Loss93.5N/A
N,N-Bis(2-pyridylmethyl)aniline (analogue)0.5Potentiodynamic Polarization92.8N/A
N,N-Bis(2-pyridylmethyl)aniline (analogue)0.5EIS93.1N/A
N1,N2-bis(furan-2-ylmethylene)benzene-1,2-diamine (Schiff Base)0.5Weight Loss85.2N/A
N1,N2-bis(furan-2-ylmethylene)benzene-1,2-diamine (Schiff Base)0.5Potentiodynamic Polarization83.7N/A
N1,N2-bis(furan-2-ylmethylene)benzene-1,2-diamine (Schiff Base)0.5EIS84.5N/A

Table 2: Comparative Performance of Other Corrosion Inhibitors on Mild Steel in Acidic Media

InhibitorCorrosive MediumConcentrationMethodInhibition Efficiency (%IE)
Benzotriazole1M H₂SO₄1 mMWeight Loss84.3%[1]
Benzotriazole1M H₂SO₄1 mMPotentiodynamic Polarization82.2%[1]
Thiourea0.5M H₂SO₄0.6 mMEIS81.45% (with ZnCl₂)[2]
Aniline1.0 M HClNot SpecifiedEIS85.96%[3]
n-Butylamine1.0 M HClNot SpecifiedEIS67.39%[3]

Experimental Protocols

The data presented in this guide is derived from standard electrochemical and gravimetric techniques used to evaluate corrosion inhibitor performance.

Weight Loss Measurement

This is a direct and straightforward method for determining corrosion rate and inhibition efficiency.

Methodology:

  • Specimen Preparation: Mild steel coupons of known dimensions and weight are mechanically polished with emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.

  • Immersion: The prepared coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without the inhibitor at a specific concentration for a predetermined period (e.g., 24 hours) at a constant temperature.

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (%IE) using the following equations:

    • Corrosion Rate (CR): CR = (K * W) / (A * T * D)

      • Where: K = a constant, W = weight loss, A = area of the coupon, T = immersion time, and D = density of the metal.

    • Inhibition Efficiency (%IE): %IE = [(W₀ - Wᵢ) / W₀] * 100

      • Where: W₀ = weight loss in the absence of the inhibitor, and Wᵢ = weight loss in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type (anodic, cathodic, or mixed).

Methodology:

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is achieved.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). The inhibition efficiency is calculated as:

    • Inhibition Efficiency (%IE): %IE = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100

      • Where: Icorr₀ = corrosion current density without inhibitor, and Icorrᵢ = corrosion current density with inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the formation of a protective film.

Methodology:

  • Electrochemical Cell and Stabilization: The setup is the same as for PDP. The working electrode is stabilized at the OCP.

  • Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit to model the corrosion process. Key parameters obtained include the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value indicates better corrosion resistance. The inhibition efficiency is calculated using the Rct values:

    • Inhibition Efficiency (%IE): %IE = [(Rctᵢ - Rct₀) / Rctᵢ] * 100

      • Where: Rctᵢ = charge transfer resistance with inhibitor, and Rct₀ = charge transfer resistance without inhibitor.

Visualizing Corrosion Inhibition Mechanisms

The following diagrams illustrate the conceptual workflow of corrosion inhibitor evaluation and the general mechanism of action.

experimental_workflow cluster_prep Preparation cluster_testing Experimental Testing cluster_analysis Data Analysis & Evaluation Metal_Specimen Metal Specimen (e.g., Mild Steel) Weight_Loss Weight Loss Measurement Metal_Specimen->Weight_Loss PDP Potentiodynamic Polarization Metal_Specimen->PDP EIS Electrochemical Impedance Spectroscopy Metal_Specimen->EIS Corrosive_Medium Corrosive Medium (e.g., 1M HCl) Corrosive_Medium->Weight_Loss Corrosive_Medium->PDP Corrosive_Medium->EIS Inhibitor_Solution Inhibitor Solution (this compound) Inhibitor_Solution->Weight_Loss Inhibitor_Solution->PDP Inhibitor_Solution->EIS Corrosion_Rate Corrosion Rate (CR) Weight_Loss->Corrosion_Rate Inhibition_Efficiency Inhibition Efficiency (%IE) PDP->Inhibition_Efficiency Mechanism Inhibition Mechanism (Anodic/Cathodic/Mixed) PDP->Mechanism EIS->Inhibition_Efficiency Performance_Evaluation Performance_Evaluation Corrosion_Rate->Performance_Evaluation Performance Evaluation Inhibition_Efficiency->Performance_Evaluation Performance Evaluation Mechanism->Performance_Evaluation Performance Evaluation

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

inhibition_mechanism cluster_metal Metal Surface cluster_solution Corrosive Solution Metal Metal (e.g., Fe) Protective_Film Protective Film Formation Corrosive_Species Corrosive Species (H⁺, Cl⁻) Corrosive_Species->Metal Corrosion Attack Inhibitor Inhibitor Molecule (this compound) Inhibitor->Metal Adsorption Inhibitor->Protective_Film Corrosion_Inhibited Corrosion_Inhibited Protective_Film->Corrosion_Inhibited Corrosion Inhibited

Caption: General mechanism of corrosion inhibition by adsorption.

References

A Comparative Guide to the Synthesis of Difurfurylamine: An Objective Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of difurfurylamine, a valuable secondary amine, presents several methodological challenges. This guide provides a comprehensive comparison of the primary synthesis routes, offering an objective analysis of their efficacy supported by experimental data. The primary methods explored are direct reductive amination of furfural and a two-step reductive amination process, with a focus on reaction conditions, yields, and selectivity.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the key synthetic routes to difurfurylamine, providing a clear comparison of their performance.

Synthesis RouteKey ReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Pressure (atm)Difurfurylamine Yield (%)Reference
Reductive Amination (Byproduct)Furfural, Ammonia, H₂Raney NickelEthanol---Low (byproduct)[1]
Reductive AminationFurfural, Furfurylamine, Ammonia, H₂Cobalt-based catalystDioxane1005202[1]
Reductive Amination (Optimized for Primary Amine)Furfural, Aqueous Ammonia, H₂Rh/Al₂O₃Water802-Low (byproduct)[2]
Reductive Amination (Optimized for Primary Amine)Furfural, Ammonia, H₂Raney Cobalt-120-10Low (byproduct)[3]
Reductive Amination (Optimized for Primary Amine)Furfural, Ammonia, H₂Raney Nickel1,4-dioxane130320Low (byproduct)

Experimental Protocols

Reductive Amination of Furfural (leading to Difurfurylamine as a byproduct)

This method primarily aims for the synthesis of furfurylamine but yields difurfurylamine as a byproduct. The formation of the secondary amine is generally observed in direct hydrogenation of furfural in the presence of ammonia.[1]

Experimental Protocol:

A process for producing furfurylamine with difurfurylamine as a byproduct involves the direct hydrogenation of furfural.[1] In a typical procedure, furfural is subjected to liquid-phase catalytic hydrogenation using a Raney nickel catalyst in the presence of ammonia-saturated cold ethanol.[1] While this method can achieve up to an 80% yield of furfurylamine, it also produces a significant amount of difurfurylamine as a byproduct.[1]

In a more specific example targeting the primary amine but still yielding the secondary amine, a mixture of furfural and tetrahydrofurfurylamine (as a primary amine) is subjected to liquid-phase catalytic hydrogenation.[1] The reaction is carried out using a cobalt-based catalyst in the presence of ammonia and dioxane as a solvent. The reaction mixture is heated to 100°C under a pressure of 20 kg/cm ² for 5 hours.[1] Analysis of the reaction product showed a 2% yield of difurfurylamine.[1]

Signaling Pathways and Experimental Workflows

The synthesis of difurfurylamine via reductive amination of furfural involves a series of interconnected reactions. The initial reaction between furfural and ammonia forms a primary imine, which can then be hydrogenated to the primary amine, furfurylamine. The furfurylamine can then react with another molecule of furfural to form a secondary imine. Subsequent hydrogenation of this secondary imine yields the desired secondary amine, difurfurylamine. The selectivity towards the primary or secondary amine is dependent on the reaction conditions and the catalyst used.[3]

ReductiveAmination cluster_0 Primary Amine Formation cluster_1 Secondary Amine Formation Furfural Furfural PrimaryImine Primary Imine Furfural->PrimaryImine + Ammonia Ammonia Ammonia Furfurylamine Furfurylamine PrimaryImine->Furfurylamine + H₂ SecondaryImine Secondary Imine Furfurylamine->SecondaryImine + Furfural Difurfurylamine Difurfurylamine SecondaryImine->Difurfurylamine + H₂ Hydrogen H₂

References

"literature review of n,n-Bis(2-furylmethyl)amine applications"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of N,N-Bis(2-furylmethyl)amine Applications in Polymer Science, Catalysis, and Medicinal Chemistry

This compound, a secondary amine featuring two furan rings, is a versatile chemical intermediate derived from renewable resources like furfural. Its unique structure makes it a valuable building block in various scientific and industrial fields, including the synthesis of novel polymers, the development of efficient catalytic systems, and the exploration of new bioactive compounds. This guide provides a comparative overview of the applications of this compound, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of furfural with furfurylamine. This two-step process, which begins with the production of furfurylamine from furfural, represents an environmentally friendly approach to producing this valuable amine.

Experimental Protocol: Synthesis of Furfurylamine from Furfural

Materials:

  • Furfural

  • Aqueous ammonia (28%)

  • 5% Rh/Al₂O₃ catalyst

  • Molecular hydrogen (H₂)

  • Ethanol (solvent for analysis)

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a high-pressure autoclave, combine furfural, aqueous ammonia, and the Rh/Al₂O₃ catalyst.

  • Pressurize the autoclave with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to 80°C and maintain for 2 hours with constant stirring.

  • After cooling and depressurizing the reactor, the catalyst is filtered off.

  • The product mixture is analyzed by GC to determine the yield and selectivity of furfurylamine. A very high selectivity of approximately 92% can be achieved under optimized conditions.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Furfural

  • Furfurylamine

  • Palladium on carbon (Pd/C) catalyst

  • Molecular hydrogen (H₂)

  • Ethanol or another suitable solvent

  • Rotary evaporator

  • Chromatography column for purification

Procedure:

  • In a high-pressure reactor, dissolve furfural and furfurylamine in the chosen solvent.

  • Add the Pd/C catalyst to the mixture.

  • Pressurize the reactor with hydrogen gas.

  • Heat the reaction mixture and maintain it at the target temperature with stirring for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reactor, filter the catalyst, and remove the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography to obtain this compound.

Application in Polymer Science: Furan-Based Epoxy Resins

This compound and its precursor, furfuryl amine, serve as key components in the synthesis of bio-based epoxy resins. These furan-based thermosets are emerging as sustainable alternatives to traditional petroleum-based resins, such as those derived from bisphenol A (BPA), offering competitive or even superior thermomechanical properties. The aromaticity of the furan ring contributes to the rigidity and thermal stability of the resulting polymers.[2]

A study by Palmese et al. demonstrated that furan-based epoxy resins exhibit a higher glass transition temperature (Tg) and glassy modulus compared to their phenyl-based analogues, suggesting enhanced performance at elevated temperatures.[3][4]

PropertyFuran-Based Epoxy (BOF)Phenyl-Based Epoxy (BOB)Curing AgentReference
Glass Transition Temperature (Tg)165 °C149 °C4,4′-Methylenebis(cyclohexylamine)[3]
Glassy Modulus at 40 °C3.2 GPa2.6 GPa4,4′-Methylenebis(cyclohexylamine)[3]
Glass Transition Temperature (Tg)105 °C97 °CJeffamine D-230[3]
Glassy Modulus at 40 °C2.8 GPa2.7 GPaJeffamine D-230[3]

Table 1: Comparison of thermomechanical properties of a furan-based diepoxy monomer (BOF) and its phenyl-based analogue (BOB) cured with different amine agents.

Experimental Protocol: Synthesis of a Furan-Based Diepoxy Monomer from Furfuryl Amine

Materials:

  • Furfuryl amine

  • Epichlorohydrin

  • Phase transfer catalyst

  • Sodium hydroxide

  • Organic solvent (e.g., toluene)

Procedure:

  • Dissolve furfuryl amine and a phase transfer catalyst in the organic solvent within a reaction flask equipped with a stirrer, thermometer, and condenser.

  • Cool the mixture in an ice bath.

  • Add epichlorohydrin dropwise while maintaining the temperature between 10-15°C.

  • Allow the reaction to proceed with continuous stirring for 24 hours.[2]

  • Slowly add a concentrated solution of sodium hydroxide to the mixture to facilitate the dehydrochlorination and ring-closing reaction, forming the glycidyl amine.

  • After the addition is complete, continue stirring until the reaction is complete.

  • Separate the organic layer, wash with water to remove salts, and dry over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to yield the furan-based diepoxy monomer.

Application in Catalysis: A Ligand Scaffold for Cross-Coupling Reactions

The nitrogen atom and the furan rings of this compound and its derivatives provide excellent coordination sites for transition metals, making them promising ligands in catalysis. While direct catalytic applications of this compound are still an emerging area of research, derivatives such as N,N'-Bis[(2-furyl)methyl]oxalamide have been successfully employed as ligands in copper-catalyzed cross-coupling reactions.[5] These reactions are fundamental in organic synthesis for the formation of carbon-nitrogen bonds.

The use of furan-containing ligands offers an alternative to the more common phosphine-based or other N-heterocyclic carbene (NHC) ligands. The ease of synthesis from renewable feedstocks makes them an attractive and sustainable option.

Ligand ClassKey FeaturesCommon MetalsExample Reactions
Furan-Based Amines Derived from biomass, tunable steric and electronic properties.Copper, PalladiumC-N cross-coupling
Phosphine Ligands Strong σ-donors, highly tunable, often air-sensitive.Palladium, Rhodium, NickelSuzuki, Heck, Buchwald-Hartwig
N-Heterocyclic Carbenes Strong σ-donors, good thermal stability.Palladium, Ruthenium, GoldOlefin metathesis, cross-coupling

Table 2: Conceptual comparison of furan-based amine ligands with other common ligand classes in catalysis.

Application in Medicinal Chemistry: A Scaffold for Bioactive Molecules

Furan derivatives are prevalent in a wide range of biologically active compounds and approved drugs, where they contribute to the molecule's overall structure, polarity, and ability to interact with biological targets.[6] The furan nucleus is a key component in drugs such as the diuretic furosemide and the anti-ulcer agent ranitidine. The antimicrobial and anti-inflammatory properties of various natural and synthetic furan-containing compounds have also been extensively documented.

Derivatives of this compound can be synthesized to explore new chemical space in drug discovery. The two furan moieties can be functionalized to modulate the compound's physicochemical properties and biological activity. For instance, the synthesis of Schiff base derivatives and their metal complexes has been shown to yield compounds with significant antimicrobial activity.

Compound ClassOrganisms TestedActivity Range (MIC)Reference
Nitrofuran-oxadiazole derivativesStaphylococcus aureus, Escherichia coli4 - 16 µg/mL[6]
Nalidixic acid based 1,2,4-triazole derivativesVarious bacteria and fungiMIC starting from 16 µg/mL[7]
2,4-disubstituted-1,3-thiazole derivativesVarious bacteria and Candida tropicalisIC₅₀ = 13.7 - 90.8 µg/mL (antibacterial), 26.5 µg/mL (antifungal)[8]

Table 3: Examples of antimicrobial activities of various furan-containing heterocyclic compounds.

Experimental Protocol: General Synthesis of Schiff Base Derivatives

Materials:

  • A primary or secondary amine (e.g., a derivative of this compound)

  • An aldehyde or ketone

  • Ethanol or methanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the amine in ethanol in a round-bottom flask.

  • Add a stoichiometric amount of the aldehyde or ketone to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature or under reflux for several hours.

  • Monitor the formation of the Schiff base (imine) by TLC.

  • Upon completion, cool the mixture to induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Visualizing Synthesis and Catalytic Pathways

synthesis_workflow cluster_step1 Step 1: Synthesis of Furfurylamine cluster_step2 Step 2: Synthesis of this compound Furfural1 Furfural Reaction1 Reductive Amination Furfural1->Reaction1 NH3 Aqueous Ammonia NH3->Reaction1 H2_1 H2 H2_1->Reaction1 Catalyst1 Rh/Al2O3 Catalyst1->Reaction1 Catalyst Furfurylamine Furfurylamine Furfurylamine_input Furfurylamine Furfurylamine->Furfurylamine_input Reaction1->Furfurylamine Furfural2 Furfural Reaction2 Reductive Amination Furfural2->Reaction2 Furfurylamine_input->Reaction2 H2_2 H2 H2_2->Reaction2 Catalyst2 Pd/C Catalyst2->Reaction2 Catalyst BFMA This compound Reaction2->BFMA

Caption: Two-step synthesis of this compound from furfural.

catalytic_cycle cluster_reactants cluster_products center [M-L] OxAdd Oxidative Addition center->OxAdd ArX Ar-X ArX->OxAdd NuH Nu-H Coord Coordination NuH->Coord ArNu Ar-Nu HX H-X Intermediate1 Intermediate1 OxAdd->Intermediate1 [L-M(Ar)(X)] Intermediate2 Intermediate2 Coord->Intermediate2 [L-M(Ar)(Nu)] RedElim Reductive Elimination RedElim->center RedElim->ArNu Intermediate1->Coord Intermediate2->RedElim

Caption: Plausible catalytic cycle for a cross-coupling reaction.

References

Safety Operating Guide

Navigating the Safe Disposal of n,n-Bis(2-furylmethyl)amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of n,n-Bis(2-furylmethyl)amine, a compound that necessitates careful handling due to its inherent hazards. Adherence to these procedures is not only a matter of regulatory compliance but also a cornerstone of responsible scientific practice.

Immediate Safety Considerations

Before initiating any disposal protocol, a thorough understanding of the chemical's properties and the necessary personal protective equipment (PPE) is crucial. Based on its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[1]

Hazard Identification and Safety Data

PropertyDataReference
Chemical Name This compound[2][3]
CAS Number 18240-50-1[2][3]
Molecular Formula C₁₀H₁₁NO₂[2][3]
Molecular Weight 177.20 g/mol [2]
Boiling Point 248.7°C at 760 mmHg[3]
Flash Point 104.2°C[3]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[1]
GHS Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[4]

Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, the use of appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
Eye Protection Chemical safety goggles and a face shield.
Body Protection A laboratory coat, long-sleeved shirt, and long pants. Closed-toe shoes are essential.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or mixed with regular laboratory trash.[5][6]

  • Waste Collection and Segregation:

    • Designate a specific, clearly labeled, and chemically compatible waste container for all this compound waste, including contaminated materials like pipette tips, gloves, and absorbent pads.[7]

    • The container must be kept securely sealed when not in use to prevent the release of vapors.[7][8]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]

  • Handling of Spills:

    • In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container.

    • For larger spills, evacuate the area immediately and follow your institution's established emergency spill response procedures.

  • Storage of Chemical Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as acids and strong oxidizing agents.[7][8]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS office or a licensed hazardous waste disposal contractor.[7]

    • Ensure that all local, state, and federal regulations for the disposal of hazardous waste are strictly followed.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Use Designated, Labeled Hazardous Waste Container ppe->container collect Collect Waste Chemical and Contaminated Materials container->collect seal Securely Seal Container collect->seal spill Spill Occurs seal->spill small_spill Small Spill: Absorb with Inert Material spill->small_spill Yes large_spill Large Spill: Evacuate and Follow Emergency Protocol spill->large_spill Yes, Large store Store in a Designated, Well-Ventilated, Secure Area spill->store No small_spill->collect contact_ehs Contact EHS or Licensed Waste Disposal Contractor large_spill->contact_ehs store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these established safety protocols and disposal procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.

References

Essential Safety and Operational Guide for Handling n,n-Bis(2-furylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of n,n-Bis(2-furylmethyl)amine (CAS No. 18240-50-1). The following procedures are based on the known hazards of this compound and general best practices for handling substituted amines in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Summary

According to the Globally Harmonized System (GHS) classification, this compound is considered hazardous.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1] Additionally, it may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) and safe handling practices are mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended equipment for handling this compound. Due to the absence of a specific Safety Data Sheet (SDS) with detailed permeation and breakthrough data, a conservative approach is recommended. Glove selection is based on general resistance charts for amines.

PPE CategoryRecommended EquipmentSpecification and Use
Eye and Face Protection Chemical splash goggles and a face shieldMust meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Polyvinyl Chloride (PVC))While nitrile gloves are common in laboratories, some sources indicate they have poor resistance to amines.[2][3] Butyl and PVC gloves generally offer better protection against amines.[4] Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
Body Protection A flame-resistant lab coat or a chemical-resistant apron worn over long-sleeved clothing and long pants.Lab coats should be fully buttoned. Ensure that clothing provides full coverage.
Foot Protection Closed-toe, chemical-resistant shoesFootwear should cover the entire foot.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridgeTo be used in poorly ventilated areas, when heating the substance, or if aerosols may be generated. A risk assessment should determine the specific situations where respiratory protection is necessary.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety.

  • Preparation and Inspection:

    • Before starting any work, ensure that an eyewash station and safety shower are readily accessible.

    • Inspect all PPE for damage and ensure it is appropriate for the task.

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Handling the Chemical:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not inhale vapors or mists.

    • Use spark-proof tools and equipment to prevent ignition, as the flammability of this specific compound is not widely documented, but it is a prudent precaution for organic amines.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

    • Remove and properly dispose of contaminated PPE.

    • Clean the work area using an appropriate solvent and decontaminate any spills promptly.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid and solid waste, including contaminated gloves, absorbent materials, and empty containers, in a designated, properly labeled hazardous waste container.

    • The container should be made of a material compatible with amines and kept tightly sealed.[5]

  • Storage:

    • Store waste containers in a cool, well-ventilated, and designated waste accumulation area, away from incompatible materials such as acids and oxidizing agents.[5]

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[5]

    • Do not dispose of this compound down the drain or in the regular trash.[5] Some simple aliphatic amines may be neutralized and disposed of down the drain in very small quantities, but this is not recommended for this more complex amine without specific institutional guidance.[6]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency risk_assessment Conduct Risk Assessment ppe_selection Select & Inspect PPE risk_assessment->ppe_selection setup_workspace Set Up in Fume Hood ppe_selection->setup_workspace weigh_transfer Weigh & Transfer Chemical setup_workspace->weigh_transfer perform_experiment Perform Experiment weigh_transfer->perform_experiment exposure First Aid for Exposure weigh_transfer->exposure decontaminate Decontaminate Workspace perform_experiment->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste spill Spill Response dispose_waste->spill

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.